molecular formula C11H9NO2 B130185 Quinolin-8-yl-acetic acid CAS No. 152150-04-4

Quinolin-8-yl-acetic acid

Cat. No.: B130185
CAS No.: 152150-04-4
M. Wt: 187.19 g/mol
InChI Key: HXXDDZQNKIORGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-8-yl-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-8-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXDDZQNKIORGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585421
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152150-04-4
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-8-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Quinolin-8-yl-acetic Acid and Its Analogue, (Quinolin-8-yloxy)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of two closely related quinoline derivatives: Quinolin-8-yl-acetic acid and (Quinolin-8-yloxy)-acetic acid. Due to the similarity in their nomenclature, these compounds are often conflated. This document aims to clearly delineate their individual characteristics, providing key data on their physical and chemical properties, synthesis protocols, and known biological activities.

Compound Identification and Chemical Properties

A critical distinction must be made between the two compounds based on their chemical structure and Chemical Abstracts Service (CAS) number.

  • This compound (CAS: 152150-04-4): Features an acetic acid moiety directly attached to the quinoline ring at the 8th position.

  • (Quinolin-8-yloxy)-acetic acid (CAS: 5326-89-6): In this analogue, the acetic acid group is connected to the quinoline ring via an ether linkage at the 8th position.

The distinct structural features of these molecules result in different chemical and physical properties, as summarized in the tables below.

Table 1: Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 152150-04-4[1][2]
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.19 g/mol [3]
Melting Point 132-133 °C
Boiling Point (Predicted) 388.8 ± 17.0 °C
Density (Predicted) 1.297 ± 0.06 g/cm³
pKa (Predicted) 3.18 ± 0.30
SMILES C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2[3]
Table 2: Chemical Properties of (Quinolin-8-yloxy)-acetic acid
PropertyValueSource(s)
CAS Number 5326-89-6[4][5]
Molecular Formula C₁₁H₉NO₃[4][5]
Molecular Weight 203.19 g/mol [5]
Melting Point 125-127 °C
Boiling Point 404.1 °C at 760 mmHg[6]
Flash Point 198.2 °C[6]
Appearance White powder
SMILES OC(=O)COc1cccc2cccnc12

Experimental Protocols

Synthesis of (Quinolin-8-yloxy)-acetic acid

The synthesis of (Quinolin-8-yloxy)-acetic acid is typically achieved through a two-step process starting from 8-hydroxyquinoline. The first step involves a Williamson ether synthesis to produce the ethyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)acetate [7]

  • Materials:

    • 8-hydroxyquinoline (0.01 M, 1.45 g)

    • Ethyl chloroacetate (0.01 M, 1.22 g)

    • Anhydrous Potassium Carbonate (K₂CO₃) (0.005 M, 0.69 g)

    • Dry Acetone

  • Procedure:

    • A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is refluxed on a water bath for 18 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product is purified by recrystallization.

Step 2: Hydrolysis to (Quinolin-8-yloxy)-acetic acid

While a specific protocol for the hydrolysis of the ethyl ester was not found in the provided search results, a general procedure for ester hydrolysis is as follows:

  • Materials:

    • Ethyl (quinolin-8-yloxy)acetate

    • Ethanolic Potassium Hydroxide (KOH) solution

    • Hydrochloric Acid (HCl) for acidification

  • Procedure:

    • The crude ethyl (quinolin-8-yloxy)acetate is dissolved in an 80% ethanolic potassium hydroxide solution.

    • The mixture is stirred under reflux for approximately 2 hours, with the reaction monitored by TLC.

    • After completion of the hydrolysis, the solution is cooled and then acidified with 1 M HCl.

    • The precipitated (Quinolin-8-yloxy)-acetic acid is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

A detailed experimental protocol for the synthesis of this compound was not available in the searched literature.

Spectroscopic Data

Biological Activities and Signaling Pathways

This compound: A Potential NADPH Oxidase Inhibitor

This compound has been identified as a potent inhibitor of the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.[3] This enzyme is a key player in the production of reactive oxygen species (ROS), which are involved in a variety of cellular processes, including inflammation. The overproduction of ROS by NADPH oxidases is implicated in the pathophysiology of numerous diseases.

The general mechanism of NADPH oxidase (NOX) activation involves the assembly of cytosolic subunits (such as p47phox, p67phox, and Rac) with the membrane-bound catalytic subunit (gp91phox or NOX2). Inhibition by small molecules can occur at various stages of this process.

NADPH_Oxidase_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91phox gp91phox (NOX2) ROS Reactive Oxygen Species (ROS) gp91phox->ROS O₂ to O₂⁻ p22phox p22phox p47phox p47phox p47phox->gp91phox Translocation & Assembly p67phox p67phox p67phox->gp91phox Rac Rac-GTP Rac->gp91phox Stimulus Inflammatory Stimulus Stimulus->p47phox Phosphorylation Inhibitor Quinolin-8-yl- acetic acid Inhibitor->gp91phox Inhibition

Caption: Generalized pathway of NADPH Oxidase 2 (NOX2) activation and its potential inhibition.

(Quinolin-8-yloxy)-acetic acid: Anti-inflammatory Properties

(Quinolin-8-yloxy)-acetic acid is reported to exhibit anti-inflammatory effects.[5] While the specific molecular targets are not fully elucidated, a common and crucial pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Furthermore, a study on a related 8-hydroxy-quinoline derivative has shown inhibition of the HMGB1-mediated caspase-11 signaling pathway, which is implicated in the inflammatory response during endotoxemia.[8] This suggests a potential mechanism for the anti-inflammatory activity of quinoline derivatives.

The HMGB1-caspase-11 pathway is initiated by the binding of lipopolysaccharide (LPS) to High Mobility Group Box 1 (HMGB1), leading to its internalization and subsequent activation of caspase-11, a key mediator of pyroptosis, a form of inflammatory cell death.

HMGB1_Caspase11_Pathway LPS LPS Complex LPS-HMGB1 Complex LPS->Complex HMGB1 HMGB1 HMGB1->Complex RAGE RAGE Receptor Internalization Internalization RAGE->Internalization Complex->RAGE Binding Lysosome Lysosomal Rupture Internalization->Lysosome Caspase11 Caspase-11 Activation Lysosome->Caspase11 Pyroptosis Pyroptosis Caspase11->Pyroptosis Inhibitor (Quinolin-8-yloxy)- acetic acid (Potential) Inhibitor->HMGB1 Inhibition of LPS Binding? Inhibitor->Lysosome Stabilization?

Caption: Potential inhibition of the HMGB1-mediated caspase-11 signaling pathway.

Conclusion

This compound and (Quinolin-8-yloxy)-acetic acid are distinct chemical entities with different properties and biological activities. The former shows promise as an NADPH oxidase inhibitor, while the latter exhibits anti-inflammatory potential, possibly through modulation of key inflammatory signaling pathways. This guide provides a foundational understanding of these compounds for researchers in medicinal chemistry and drug development. Further investigation is warranted to fully elucidate their mechanisms of action and therapeutic potential. It is imperative for researchers to correctly identify these compounds by their CAS numbers to ensure the accuracy and reproducibility of their studies.

References

Synthesis of Quinolin-8-yl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-yl-acetic acid is a key building block in the synthesis of various pharmacologically active compounds. Its unique structural motif, featuring a chelating 8-hydroxyquinoline core linked to an acetic acid moiety, has drawn significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on methodologies, experimental protocols, and comparative data. The synthesis pathways discussed include the well-established route from 8-hydroxyquinoline via Williamson ether synthesis and subsequent hydrolysis, and a plausible alternative route utilizing the Willgerodt-Kindler reaction of 8-acetylquinoline. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis and application of quinoline derivatives.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities. This compound, in particular, has emerged as a versatile intermediate for the development of novel therapeutic agents, owing to its ability to chelate metal ions and its potential for further functionalization. The synthesis of this compound with high purity and yield is therefore of critical importance. This guide details the most effective and commonly employed synthetic strategies, providing detailed experimental procedures and comparative data to aid in the selection of the most appropriate method for a given research or development context.

Synthesis Method 1: From 8-Hydroxyquinoline

This is the most widely reported and reliable method for the synthesis of this compound. It is a two-step process involving an initial Williamson ether synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate

In this step, 8-hydroxyquinoline is reacted with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base. The base deprotonates the hydroxyl group of 8-hydroxyquinoline, forming a phenoxide which then acts as a nucleophile, displacing the halide from the ethyl haloacetate to form the corresponding ether.

G 8-Hydroxyquinoline 8-Hydroxyquinoline Ethyl (quinolin-8-yloxy)acetate Ethyl (quinolin-8-yloxy)acetate 8-Hydroxyquinoline->Ethyl (quinolin-8-yloxy)acetate Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Ethyl (quinolin-8-yloxy)acetate Base (e.g., K2CO3) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Base (e.g., K2CO3)->Ethyl (quinolin-8-yloxy)acetate

Caption: Williamson ether synthesis of the ester intermediate.

Protocol 1A: Conventional Heating

A mixture of 8-hydroxyquinoline (0.01 mol, 1.45 g), ethyl chloroacetate (0.01 mol, 1.22 g), and anhydrous potassium carbonate (0.005 mol, 0.69 g) in dry acetone is refluxed on a water bath for 18 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified.

Protocol 1B: Microwave Irradiation

A mixture of 8-hydroxyquinoline (0.01 mol), ethyl chloroacetate (0.01 mol), and anhydrous potassium carbonate (0.015 mol) in a suitable solvent is subjected to microwave irradiation. This method has been shown to significantly reduce reaction times and improve yields compared to conventional heating.

Protocol 1C: Ultrasound Irradiation

Similar to the microwave method, ultrasound irradiation can be used to accelerate the reaction between 8-hydroxyquinoline and ethyl chloroacetate in the presence of a base. This technique also offers the advantages of shorter reaction times and higher yields.

MethodReaction TimeYieldReference
Conventional Heating18 hours~90%[2]
Microwave IrradiationShorterHigher[3]
Ultrasound IrradiationShorterHigher[3]
Step 2: Hydrolysis of Ethyl (quinolin-8-yloxy)acetate

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid. This can be achieved through either alkaline or acidic hydrolysis.

G Ethyl (quinolin-8-yloxy)acetate Ethyl (quinolin-8-yloxy)acetate This compound This compound Ethyl (quinolin-8-yloxy)acetate->this compound Hydrolysis Hydrolysis (e.g., NaOH or HCl) Hydrolysis->this compound

Caption: Hydrolysis of the ester to the final product.

Protocol 2A: Alkaline Hydrolysis

The ethyl (quinolin-8-yloxy)acetate is dissolved in an alcoholic solvent (e.g., ethanol) and treated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The mixture is typically heated under reflux until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which can be collected by filtration.

Protocol 2B: Acidic Hydrolysis

The ester is heated in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous or alcoholic solution. Upon completion of the reaction, the product may precipitate upon cooling or after neutralization.

Synthesis Method 2: From 8-Acetylquinoline via the Willgerodt-Kindler Reaction

This method provides an alternative route starting from 8-acetylquinoline. The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.

Reaction Scheme:

G cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis 8-Acetylquinoline 8-Acetylquinoline Thioamide Intermediate Thioamide 8-Acetylquinoline->Thioamide This compound This compound Thioamide->this compound Reagents1 Sulfur, Morpholine Heat Reagents1->Thioamide Reagents2 Acid or Base Heat Reagents2->this compound

Caption: Two-step synthesis via the Willgerodt-Kindler reaction.

Experimental Protocol:

Step 1: Willgerodt-Kindler Reaction

A mixture of 8-acetylquinoline, elemental sulfur, and an amine (typically morpholine) is heated, often without a solvent. The reaction can also be carried out in a high-boiling solvent like DMF. The reaction mixture is heated for several hours until the starting material is consumed. The intermediate thioamide is then isolated.

Step 2: Hydrolysis of the Thioamide

The crude thioamide is hydrolyzed to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[4] After hydrolysis, the reaction mixture is cooled and acidified to precipitate the this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process starting from 8-hydroxyquinoline. This method is well-documented, high-yielding, and amenable to various reaction conditions, including microwave and ultrasound acceleration, making it suitable for both small-scale laboratory synthesis and larger-scale production. The Willgerodt-Kindler reaction of 8-acetylquinoline presents a viable alternative, though it is less commonly reported for this specific substrate. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.

References

An In-Depth Technical Guide to Quinolin-8-yl-acetic acid (CAS 152150-04-4): A Potential Dual Inhibitor of NADPH Oxidase and Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth experimental data specifically for Quinolin-8-yl-acetic acid (CAS 152150-04-4) is limited. This guide provides a comprehensive overview based on available information for this compound and structurally related quinoline derivatives that exhibit similar biological activities. The experimental protocols and quantitative data presented are representative examples from the broader class of quinoline-based inhibitors.

Introduction

This compound, identified by the CAS number 152150-04-4, is a quinoline derivative with potential applications in biomedical research and drug development.[1] Belonging to the amide class of picolinic and isonicotinic acids, this compound has been noted as a potent inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and is also suggested to inhibit protein synthesis by binding to ribosomes and altering messenger RNA (mRNA) levels. The dual inhibitory nature of this compound makes it an interesting candidate for further investigation in therapeutic areas where both inflammatory responses mediated by NADPH oxidase and cellular proliferation are implicated.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. This information is crucial for its handling, formulation, and in the design of experimental assays.

PropertyValueReference
CAS Number 152150-04-4[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol
Canonical SMILES C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2
Appearance (Not specified, typically a solid)
Purity ≥95% (as offered by suppliers)

Synthesis and Characterization

Representative Synthesis Protocol: (Quinolin-8-yloxy)-acetic acid

This protocol describes the synthesis of a closely related analog and can serve as a template for the synthesis of this compound, likely starting from 8-methylquinoline through oxidation and subsequent reactions.

Materials:

  • 8-hydroxyquinoline

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Ethanol

  • Hydrazine hydrate

Procedure:

  • Preparation of ethyl (quinolin-8-yloxy)acetate: A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure.

  • Work-up: The residue is treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude ester.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Biological Activity and Mechanism of Action

This compound is reported to exhibit a dual mechanism of action, targeting both NADPH oxidase and protein synthesis.

Inhibition of NADPH Oxidase

NADPH oxidases are a family of enzymes responsible for the production of reactive oxygen species (ROS). Overproduction of ROS is implicated in a variety of inflammatory and degenerative diseases. This compound has been identified as a potent inhibitor of this enzyme family.

The following diagram illustrates the general mechanism of NADPH oxidase and the putative point of inhibition by a compound like this compound.

NADPH_Oxidase_Inhibition General Mechanism of NADPH Oxidase and Inhibition cluster_membrane Cell Membrane NADPH_Oxidase NADPH Oxidase (Nox) NADP NADP+ NADPH_Oxidase->NADP Oxidized Superoxide Superoxide (O₂⁻) NADPH_Oxidase->Superoxide NADPH NADPH NADPH->NADPH_Oxidase Substrate O2 O₂ O2->NADPH_Oxidase Substrate ROS Reactive Oxygen Species (ROS) Superoxide->ROS Inflammation Inflammatory Response ROS->Inflammation Q8AA This compound Q8AA->NADPH_Oxidase Inhibits

Caption: Inhibition of NADPH Oxidase by this compound.

Inhibition of Protein Synthesis

The compound is also suggested to inhibit protein synthesis by binding to ribosomes, which are the cellular machinery responsible for translating mRNA into proteins. This activity could contribute to anti-proliferative effects.

The following diagram illustrates the general process of protein synthesis and the potential point of inhibition.

Protein_Synthesis_Inhibition General Mechanism of Protein Synthesis and Inhibition mRNA mRNA Ribosome Ribosome (70S/80S) mRNA->Ribosome Binds Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Elongation tRNA tRNA-Amino Acid tRNA->Ribosome Delivers Amino Acid Protein Functional Protein Polypeptide->Protein Q8AA This compound Q8AA->Ribosome Inhibits Translocation/ Peptide Bond Formation

Caption: Inhibition of Protein Synthesis by this compound.

Quantitative Data

Compound ClassTargetIC₅₀ (µM)Cell/Assay SystemReference
Triazolo pyrimidines (e.g., VAS3947)NADPH Oxidase1 - 13Various cell lines[2]
Quinoline Derivatives (general)NADPH Oxidase1.12 for compound 19dNRK-49F cells[3]
4H-PyridopyrimidinesBacterial Protein Synthesis3.7 - 4.9In vitro translation assay
Various AntibioticsProtein SynthesisVariesBacterial and eukaryotic systems

Experimental Protocols

The following are representative protocols for assessing the biological activity of potential NADPH oxidase and protein synthesis inhibitors.

NADPH Oxidase Activity Assay (Whole-Cell)

This protocol is adapted from methods used to assess NADPH oxidase activity in cell lines such as HL-60.

Materials:

  • HL-60 cells (or other suitable cell line)

  • Phorbol myristate acetate (PMA) for stimulation

  • L-012 (chemiluminescent probe)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Preparation: Culture and differentiate HL-60 cells as required. Resuspend the cells in a suitable buffer.

  • Assay Setup: Add the chemiluminescent probe L-012 to the cell suspension. Aliquot the cell suspension into the wells of a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include appropriate vehicle controls.

  • Stimulation: Initiate the oxidative burst by adding PMA to the wells.

  • Measurement: Immediately measure the chemiluminescence over time using a luminometer.

  • Data Analysis: Calculate the rate of ROS production and determine the IC₅₀ value of the inhibitor.

In Vitro Protein Synthesis Inhibition Assay

This is a cell-free assay to determine the direct inhibitory effect on protein synthesis.

Materials:

  • Rabbit reticulocyte lysate kit

  • Luciferase reporter mRNA

  • Amino acid mixture

  • This compound (dissolved in a suitable solvent)

  • 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all kit components on ice. Prepare dilutions of this compound.

  • Master Mix: Prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the kit's protocol.

  • Reaction Setup: Add the master mix to the wells of a 96-well plate. Add the different concentrations of this compound and controls.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

  • Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of inhibition for each concentration and calculate the IC₅₀.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential dual inhibitor of NADPH oxidase and protein synthesis. While specific experimental data for this compound is sparse, the information available for related quinoline derivatives suggests a promising area for further research. Future studies should focus on:

  • Developing and publishing a detailed synthesis protocol for this compound.

  • Determining the precise IC₅₀ values for its inhibitory effects on various NADPH oxidase isoforms and in different protein synthesis systems.

  • Elucidating the specific molecular interactions with its targets through structural biology studies.

  • Investigating its efficacy and safety in preclinical models of diseases where inflammation and cell proliferation are key pathological features.

The development of potent and selective inhibitors based on the quinoline scaffold could lead to novel therapeutic strategies for a range of human diseases.

References

A Technical Guide to the Molecular Structure of Quinolin-8-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular structure, properties, and synthesis of Quinolin-8-yl-acetic acid (CAS No. 152150-04-4), a heterocyclic compound of interest in medicinal chemistry and materials science.

Molecular Structure and Identification

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle, with an acetic acid group substituted at the 8th position. This substitution pattern dictates its chemical reactivity and potential biological interactions.

Key Identifiers:

  • Chemical Name: 2-(Quinolin-8-yl)acetic acid

  • CAS Number: 152150-04-4[1][2][3]

  • Molecular Formula: C₁₁H₉NO₂[2][3]

  • Molecular Weight: 187.19 g/mol [2]

The structure is composed of a planar quinoline ring system, which can participate in π-stacking interactions, and a flexible acetic acid side chain that provides a site for hydrogen bonding and potential coordination with metal ions.

Identifier Type Value
Canonical SMILES C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2[2]
InChI InChI=1S/C11H9NO2/c13-11(14)6-8-4-1-3-7-5-2-9-12-10(7)8/h1-5,9H,6H2,(H,13,14)
MDL Number MFCD08691265[2]

Table 1: Chemical Identifiers for this compound.

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties is crucial for applications in drug development and material design. While extensive experimental data is not widely published, key computed and cataloged properties are available.

Property Value / Description
Molecular Weight 187.19 g/mol [3]
Appearance Solid (predicted)
Storage Temperature Room temperature, sealed in dry conditions[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Table 2: Physicochemical and Safety Data.

Synthesis and Experimental Protocols

This compound and its derivatives are typically synthesized from 8-hydroxyquinoline. A common synthetic route involves the Williamson ether synthesis, followed by hydrolysis. While a direct protocol for this compound was not found, a well-documented protocol for the related (Quinolin-8-yloxy)-acetic acid provides a clear and adaptable methodology.

Protocol: Synthesis of (Quinolin-8-yloxy)acetate Derivative [6]

This protocol describes the first step in a multi-step synthesis, which can be adapted for the synthesis of related compounds.

  • Reactants:

    • 8-hydroxyquinoline (0.01 M, 1.45 g)

    • Ethyl chloroacetate (0.01 M, 1.22 g)

    • Anhydrous Potassium Carbonate (K₂CO₃) (0.005 M, 0.69 g)

    • Dry Acetone

  • Procedure:

    • Combine 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in a flask containing dry acetone.

    • Reflux the mixture on a water bath for 18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the resulting product is ethyl (quinolin-8-yloxy)acetate.

  • Subsequent Steps:

    • The ester intermediate can be further reacted, for example, with hydrazine hydrate to form a hydrazide derivative.[6] Hydrolysis of the ester would yield the target carboxylic acid.

Below is a conceptual workflow for a typical synthesis.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis HQ 8-Hydroxyquinoline Ester Ethyl (quinolin-8-yloxy)acetate HQ->Ester ECA Ethyl Chloroacetate ECA->Ester K2CO3 K2CO3 (Base) in Acetone K2CO3->Ester Reflux, 18h Acid Quinolin-8-yloxy-acetic acid Ester->Acid Hydrolysis H2O Acid or Base (e.g., HCl or NaOH) H2O->Acid

Caption: Conceptual synthesis workflow for a quinoline-acetic acid derivative.

Potential Biological Activity and Signaling

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[6][7][8] this compound itself has been investigated as an inhibitor of NADPH oxidase, an enzyme involved in producing inflammatory mediators.[2] Its mechanism may also involve the inhibition of protein synthesis by binding to ribosomes.[2]

The structural motif of 8-hydroxyquinoline is a known metal chelator. This chelation ability is often linked to its biological activity, where it can disrupt metal homeostasis in pathogenic organisms or cancer cells. The acetic acid moiety of this compound could further enhance this property or modulate its pharmacokinetic profile.

A logical diagram illustrating the relationship between the compound's structure and its potential biological activities is presented below.

G cluster_structure Structural Features cluster_activity Potential Biological Effects Compound This compound Quinoline Quinoline Core (Planar, Aromatic) Compound->Quinoline contains Acid_Group Acetic Acid Sidechain (Flexible, H-bonding) Compound->Acid_Group contains Enzyme_Inhibition Enzyme Inhibition (e.g., NADPH Oxidase) Compound->Enzyme_Inhibition exhibits Chelation Metal Ion Chelation Quinoline->Chelation Acid_Group->Chelation Antimicrobial Antimicrobial Activity Chelation->Antimicrobial leads to Anti_inflammatory Anti-inflammatory Activity Enzyme_Inhibition->Anti_inflammatory leads to

Caption: Relationship between structure and potential biological activities.

References

An In-Depth Technical Guide to Quinolin-8-yl-acetic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and therapeutic potential of quinolin-8-yl-acetic acid derivatives, this guide provides researchers, scientists, and drug development professionals with a comprehensive resource for advancing the study of this promising class of compounds.

This compound and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide delves into the core aspects of their synthesis, summarizes key quantitative biological data, and outlines detailed experimental protocols. Furthermore, it visually represents critical pathways and workflows to facilitate a deeper understanding of their mechanisms of action and experimental design.

Core Synthesis Strategies

The synthesis of this compound derivatives typically commences from the readily available 8-hydroxyquinoline. A common and efficient synthetic route involves the Williamson ether synthesis.

A generalized synthetic workflow is depicted below:

Synthesis Workflow 8-Hydroxyquinoline 8-Hydroxyquinoline Ethyl (quinolin-8-yloxy)acetate Ethyl (quinolin-8-yloxy)acetate 8-Hydroxyquinoline->Ethyl (quinolin-8-yloxy)acetate Ethyl chloroacetate, K2CO3, Acetone 2-(Quinolin-8-yloxy)acetohydrazide 2-(Quinolin-8-yloxy)acetohydrazide Ethyl (quinolin-8-yloxy)acetate->2-(Quinolin-8-yloxy)acetohydrazide Hydrazine hydrate, Ethanol Substituted N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazides Substituted N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazides 2-(Quinolin-8-yloxy)acetohydrazide->Substituted N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazides Substituted benzoic acid, Ethanol

General synthesis scheme for quinolin-8-yloxy-acetic acid derivatives.

This multi-step synthesis allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of therapeutic applications. The following tables summarize the reported quantitative data for their biological activities.

Anticancer Activity

Several quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound derivatives are not extensively consolidated in the literature, related quinoline structures have shown significant promise. For instance, certain 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides exhibit high activity against colon, breast, and cervical cancer cell lines, with IC50 values ranging from 4 to 43 μM[1]. Other 8-hydroxyquinoline derivatives have also shown cytotoxicity, with MTS50 ranges of 6.25–25 μg/mL against various human carcinoma cell lines[2].

Table 1: Anticancer Activity of Selected Quinoline Derivatives

Compound ClassCancer Cell LineActivity (IC50/GI50)Reference
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116 (Colon)4–43 μM[1]
MCF-7 (Breast)4–43 μM[1]
HeLa (Cervical)4–43 μM[1]
Quinolyl hydrazonesNCI 60 cell line panelGI50: 0.33–4.87 μM[2]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular)MTS50: 6.25±0.034 μg/mL[2]
MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1MTS50: 12.5–25 μg/mL[2]
Quinoline-cinnamide hybridsHepG2 (Liver)IC50: 2.46–41.31 mM[3]
Quinoline-amidrazone hybridsA549 (Lung)IC50: 43.1 μM[4]
MCF-7 (Breast)IC50: 59.1 μM[4]
Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound, particularly hydrazone analogs, have been evaluated for their antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
Quinolyl hydrazonesVarious pathogenic strains6.25–100 µg/mL[2]
5-Hydrazonomethyl-quinolin-8-ol derivativesCandida albicans<3 μM[5]
Aspergillus fumigatus (fluconazole-resistant)<3 μM[5]
9-bromo substituted indolizinoquinoline-5,12-dione derivativesE. coli ATCC259222 µg/mL[6]
Methicillin-resistant Staphylococcus aureus (MRSA)2 µg/mL[6]
Quinoline hydrazone hybridsMycobacterium tuberculosis H37Rv4 μg/mL[7]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6 µg/mL[8]
Mycobacterium tuberculosis H37Rv10-20 µg/mL[8]

Signaling Pathways and Mechanism of Action

The diverse biological effects of quinoline derivatives stem from their ability to interact with multiple cellular targets and signaling pathways. While the precise mechanisms for many this compound analogs are still under investigation, several key pathways have been implicated for the broader class of quinoline compounds.

One of the prominent mechanisms of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, and survival. Inhibition of this pathway is a key therapeutic strategy for inflammatory diseases and cancer.

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

As illustrated, some quinoline derivatives can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm. Other derivatives may directly interfere with the DNA binding of NF-κB in the nucleus[5][7][9][10].

Additionally, this compound has been identified as a potent inhibitor of NADPH oxidase , an enzyme responsible for producing inflammatory mediators[11]. Other quinoline-based compounds have been shown to inhibit various enzymes that act on DNA, such as DNA methyltransferases , by intercalating into the DNA minor groove[4]. The ability of 8-hydroxyquinolines to chelate metal ions is also a key aspect of their biological activity, potentially disrupting the function of metalloenzymes[12].

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic steps in the preparation of this compound derivatives, based on established literature procedures.

Protocol 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate

Objective: To synthesize the ethyl ester intermediate from 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline (0.01 M)

  • Ethyl chloroacetate (0.01 M)

  • Anhydrous Potassium Carbonate (K2CO3) (0.005 M)

  • Dry Acetone

Procedure:

  • A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K2CO3 in dry acetone is refluxed on a water bath for 18 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is washed with water to remove inorganic salts.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure ethyl (quinolin-8-yloxy)acetate.

Protocol 2: Synthesis of 2-(Quinolin-8-yloxy)acetohydrazide

Objective: To convert the ethyl ester to the corresponding hydrazide.

Materials:

  • Ethyl (quinolin-8-yloxy)acetate (0.01 M)

  • Hydrazine hydrate (0.01 M)

  • Ethanol

Procedure:

  • Ethyl (quinolin-8-yloxy)acetate and hydrazine hydrate are dissolved in ethanol.

  • The mixture is refluxed on a water bath for 6 hours.

  • Upon cooling, the solid product precipitates out of the solution.

  • The precipitate is filtered, washed with cold ethanol, and dried to give 2-(quinolin-8-yloxy)acetohydrazide.

Protocol 3: Synthesis of Substituted N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazides

Objective: To synthesize the final hydrazone derivatives.

Materials:

  • 2-(Quinolin-8-yloxy)acetohydrazide (0.01 M)

  • Substituted benzoic acid (0.01 M)

  • Ethanol

Procedure:

  • A mixture of 2-(quinolin-8-yloxy)acetohydrazide and a substituted benzoic acid is refluxed in ethanol for 6 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The product is washed with a small amount of cold ethanol and dried. Further purification can be achieved by recrystallization.

Conclusion and Future Directions

This compound derivatives and their analogs continue to be a fertile ground for drug discovery. Their synthetic accessibility and the wide range of biological activities make them attractive candidates for the development of novel therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways for this class of compounds to enable rational drug design and optimization. Comprehensive structure-activity relationship studies, guided by computational modeling and a broader range of biological assays, will be crucial in identifying lead compounds with enhanced potency and selectivity. The development of more efficient and environmentally friendly synthetic methodologies will also contribute to the advancement of this promising area of medicinal chemistry.

References

The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in a wide array of therapeutic agents. This versatility stems from the quinoline ring's ability to intercalate into DNA, interact with various enzyme active sites, and modulate key signaling pathways. This technical guide provides an in-depth exploration of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity

Quinoline derivatives represent a significant class of anticancer agents, exhibiting cytotoxicity through multiple mechanisms of action. These include the disruption of DNA replication and repair, inhibition of crucial cellular kinases, and interference with microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

Mechanisms of Action
  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, interfering with DNA replication and transcription.[2][4] Several quinoline analogues, such as doxorubicin and mitoxantrone, function as topoisomerase II inhibitors.[4][5] These enzymes are critical for managing DNA topology during replication; their inhibition leads to DNA strand breaks and subsequent cell death.

  • Kinase Inhibition: Many quinoline derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.

    • Pim-1 Kinase: Pim-1, a serine/threonine kinase, is frequently overexpressed in various human cancers and plays a role in cell survival and apoptosis control.[4] Certain quinoline derivatives have shown significant inhibitory activity against Pim-1 kinase.[4][6]

    • Src Kinase: As a non-receptor tyrosine kinase, Src is involved in signaling pathways that control cell proliferation, migration, and survival. Novel quinoline derivatives have been synthesized as non-ATP competitive Src kinase inhibitors.[4]

    • EGFR/HER-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. Quinoline-based compounds have been designed as dual-target inhibitors of EGFR and HER-2, demonstrating potent antiproliferative effects.[7]

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline-chalcone hybrids have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade.[1]

  • Tubulin Polymerization Inhibition: Microtubules are essential for the formation of the mitotic spindle during cell division. Some quinoline derivatives inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.[1][8]

Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a common feature in many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which then activate PI3K. Activated PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits Akt to the plasma membrane. Akt is then fully activated through phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the TSC1/TSC2 complex, which leads to the activation of mTORC1 and subsequent promotion of protein synthesis and cell growth.[9][10][11]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p110 p85 PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP2 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 Downstream Protein Synthesis, Cell Growth, Proliferation mTORC1->Downstream Quinoline Quinoline Derivatives Quinoline->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and a point of inhibition by quinoline derivatives.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the dismantling of the cell.[1][4][8] Quinoline derivatives can induce apoptosis by activating these pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 CellStress Cellular Stress (e.g., DNA Damage) Bcl2Proteins Bcl-2 Family (Bax, Bak) CellStress->Bcl2Proteins Mito Mitochondrion Bcl2Proteins->Mito CytoC Cytochrome c Mito->CytoC release Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinoline Quinoline Derivatives Quinoline->CellStress Induce

Caption: Intrinsic and extrinsic apoptosis pathways activated by quinoline derivatives.

Quantitative Data on Anticancer Activity
Compound ClassCancer Cell LineAssayActivity (IC50/GI50 in µM)Reference
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)EGFR Inhibition2.61[1]
Quinoline-chalcone hybrid (Compound 23)VariousCytotoxicity0.009 - 0.016[1]
Quinoline-chalcone hybrid (Compound 64)RAW (Macrophage)Cytotoxicity2.5[1]
7-chloro-4-quinolinylhydrazoneSF-295, HCT-8, HL-60MTT0.314 - 4.65 µg/cm³[2]
20-aminospiro[pyrano[3,2-c]quinoline]Breast Cancer CellsSrc Kinase Inhibition0.87[4]
Quinoline-2-carboxamidesPC-3 (Prostate)Pim-1 Kinase Inhibition1.29 - 2.81[4]
Quinoline derivative (Compound 2)K562 (Leukemia)Tubulin Polymerization2.09[4]
N-alkylated, 2-oxoquinolineHEp-2 (Larynx)Cytotoxicity49.01–77.67% inhibition[2]
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12][13][14][15][16]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12][14]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for a specified period (e.g., 48 or 72 hours).[15][17]

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 1.5 to 4 hours.[13][15][16]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[2][18][19][20][21]

Principle: The assay utilizes a fluorescent reporter, such as DAPI, which shows a significant increase in fluorescence intensity upon binding to newly formed microtubules. This increase is proportional to the amount of microtubule polymer formed.[19][21]

Procedure:

  • Reagent Preparation: On ice, prepare a reaction mixture containing tubulin protein (e.g., 2 mg/mL), a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and the fluorescent reporter (e.g., 10 µM DAPI).[18][21] Prepare serial dilutions of the test quinoline compound.

  • Assay Setup: Add 5 µL of the test compound dilutions to the wells of a pre-warmed (37°C) 96-well black plate.[18]

  • Initiation of Polymerization: Add 45 µL of the cold reaction mixture to each well.[18]

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence (e.g., Ex: 355 nm, Em: 460 nm) at regular intervals (e.g., every 90 seconds) for 1 hour.[18]

  • Data Analysis: Plot the fluorescence intensity against time. Analyze the polymerization curves to determine the effect of the compound on the rate and extent of polymerization. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[19]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][14][22]

Mechanism of Action

A key mechanism for the antibacterial action of some quinoline derivatives is the inhibition of peptide deformylase (PDF) , an essential bacterial enzyme involved in protein maturation.[9][20] By inhibiting PDF, these compounds disrupt bacterial protein synthesis, leading to bacterial death. Other mechanisms include disruption of the fungal cell wall.[9]

Quantitative Data on Antimicrobial Activity
Compound ClassMicroorganismAssayActivity (MIC in µg/mL)Reference
Quinoline derivative (Compound 2)S. aureusBroth Microdilution3.12[9]
Quinoline derivative (Compound 6)S. aureusBroth Microdilution3.12[9]
Quinoline derivative (Compound 1, 4, 5)S. aureusBroth Microdilution6.25[9]
2-(trifluoromethyl)-4-hydroxyquinoline (Qa5)Xanthomonas oryzaeMIC3.12[11][16]
Antibiotic PF 1052Staphylococcus aureusBroth Microdilution3.13[22]
Antibiotic PF 1052Clostridium perfringensBroth Microdilution0.39[22]
Experimental Protocols

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[22][23][24][25][26]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[23]

Procedure:

  • Inoculum Preparation: From a pure overnight culture, suspend 3-4 colonies in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivative in an appropriate sterile broth (e.g., Mueller-Hinton Broth).[24]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).[22]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[23]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24]

Experimental Workflow

The discovery of new antimicrobial agents often follows a structured workflow, starting from a large library of compounds and progressively narrowing down to the most promising candidates through a series of assays.[27][28][29][30]

Antimicrobial_Screening_Workflow Lib Compound Library (Quinoline Derivatives) Screen Primary Screening (e.g., Single Concentration Assay) Lib->Screen Hits Initial Hits Screen->Hits DoseResp Dose-Response Assay (MIC Determination) Hits->DoseResp Potent Potent Compounds DoseResp->Potent Tox Cytotoxicity Assay (e.g., MTT on Mammalian Cells) Potent->Tox Selective Selective Hits Tox->Selective Mech Mechanism of Action Studies (e.g., Enzyme Inhibition) Selective->Mech Lead Lead Compound Mech->Lead

Caption: A typical experimental workflow for screening antimicrobial compounds.

Antiviral, Anti-inflammatory, and Antimalarial Activities

Beyond their anticancer and antimicrobial properties, quinoline derivatives have shown significant potential in treating viral infections, inflammatory conditions, and malaria.

Antiviral Activity

Quinoline derivatives have demonstrated efficacy against a range of viruses, including Dengue virus, Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[28][31][32][33] The mechanisms often involve the inhibition of viral replication at various stages. For example, certain derivatives can impair the accumulation of viral envelope glycoproteins, which are crucial for viral entry and assembly.[32]

Quantitative Data on Antiviral Activity:

Compound ClassViral TargetAssayActivity (IC50 in µM)Reference
Quinoline derivative (1ae)Influenza A Virus (IAV)Antiviral Assay1.87[28]
Quinoline derivative (1g)Respiratory Syncytial Virus (RSV)Antiviral Assay3.10 - 6.93[28]
2,8-bis(trifluoromethyl)quinolineZika Virus (ZIKV)ZIKV Replication InhibitionPotent activity[31]
Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are attributed to their ability to modulate various pharmacological targets involved in the inflammatory cascade, such as Phosphodiesterase 4 (PDE4), Cyclooxygenase (COX), and TNF-α converting enzyme (TACE).[13][21][26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[5][34][35][36][37]

Principle: Subplantar injection of carrageenan, an irritant, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[34]

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test quinoline derivative to the animals via an appropriate route (e.g., oral gavage) at a specified time (e.g., 30-60 minutes) before carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).[5]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[34]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[5]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimalarial Activity

Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the fight against malaria for decades.[22][27][38]

Mechanism of Action: During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this detoxification process by forming a complex with heme, preventing its polymerization. The build-up of free heme is toxic to the parasite.[38][39]

Quantitative Data on Antimalarial Activity:

Compound ClassPlasmodium falciparum StrainAssayActivity (IC50 in µM)Reference
Quinoline-sulfonamide hybrid3D7 (Chloroquine-sensitive)Antimalarial Assay0.01 - 0.05[34]
Quinoline-sulfonamide hybridK1 (Chloroquine-resistant)Antimalarial Assay0.36 - 0.41[34]
2-methylquinoline derivative (Compound 10)Dd2 (Chloroquine-resistant)Antimalarial Assay0.033[27]
Amino-quinoline derivative (40a)3D7 (Chloroquine-sensitive)Antimalarial Assay0.25[39]

Conclusion

The quinoline scaffold remains a highly privileged structure in drug discovery, consistently yielding derivatives with potent and diverse biological activities. The ongoing exploration of this chemical space continues to produce novel candidates for the treatment of cancer, infectious diseases, and inflammatory conditions. The ability of quinoline derivatives to interact with a wide range of biological targets, from DNA and essential enzymes to key components of cellular signaling pathways, underscores their therapeutic potential. For drug development professionals, a deep understanding of the mechanisms of action, structure-activity relationships, and relevant experimental methodologies is crucial for harnessing the full potential of this versatile heterocyclic system to address unmet medical needs.

References

Spectroscopic and Mechanistic Insights into Quinolin-8-yl-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinolin-8-yl-acetic acid, a notable inhibitor of c-Jun N-terminal kinase (JNK). The following sections detail its mass spectrometry and nuclear magnetic resonance data, alongside predicted infrared and carbon-13 NMR characteristics. Furthermore, detailed experimental protocols for acquiring such data are provided, and its role in the JNK signaling pathway is visualized.

Spectroscopic Data

The spectroscopic data for this compound (C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol ) is summarized below. The experimental data is derived from patent literature describing its synthesis and characterization. Due to the limited availability of complete experimental spectra in the public domain, predicted data based on the analysis of its functional groups is also included for a more comprehensive understanding.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of this compound. The protonated molecule is observed, consistent with the expected molecular formula.

Parameter Value Ionization Mode
[M+H]⁺188.1LCMS (0.05% TFA)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The partial data available is presented below.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
9.01Doublet (d)3.61HAromatic H
8.72Doublet (d)6.41HAromatic H
8.06Doublet (d)-1HAromatic H
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Carbon Type
~175Carbonyl (C=O)
~150Aromatic C-N
~148Aromatic C
~136Aromatic CH
~130Aromatic C
~128Aromatic CH
~126Aromatic CH
~122Aromatic CH
~121Aromatic CH
~120Aromatic C
~40Methylene (-CH₂-)
Predicted Infrared (IR) Spectroscopy

The expected characteristic vibrational frequencies for the functional groups present in this compound are listed below.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (-CH₂-)
~1710C=O stretchCarboxylic Acid
1600-1450C=C and C=N stretchAromatic Ring

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Mass Spectrometry (LC-MS)
  • Instrumentation : An Agilent 1100 series High-Performance Liquid Chromatography (HPLC) system coupled with an Agilent 1100 series mass spectrometer.

  • Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Conditions :

    • Mobile Phase : A gradient of water with 0.05% trifluoroacetic acid (TFA) and acetonitrile with 0.05% TFA.

    • Column : A suitable reverse-phase column (e.g., C18).

    • Flow Rate : 0.5 - 1.0 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometry Conditions :

    • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range : A scan range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

    • Data Analysis : The total ion chromatogram and the mass spectrum of the peak corresponding to the compound are analyzed to determine the mass-to-charge ratio of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance or Varian Gemini spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition :

    • A standard one-dimensional proton pulse program is used.

    • Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition :

    • A proton-decoupled ¹³C pulse program is used.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing : The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation :

    • KBr Pellet Method : A small amount of this compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition :

    • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

    • The sample spectrum is then recorded.

    • The instrument is set to scan the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. The positions of the absorption bands are then correlated with the vibrational modes of the functional groups present in the molecule.

Mechanism of Action: JNK Inhibition

This compound has been identified as an inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. The pathway is typically activated by stress stimuli. The following diagram illustrates a simplified JNK signaling cascade and the putative point of inhibition by this compound.

JNK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription Inhibitor This compound Inhibitor->JNK

Quinolin-8-yl-acetic Acid: A Technical Guide to its Predicted Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the predicted solubility and stability of quinolin-8-yl-acetic acid based on the known properties of structurally related quinoline compounds. Extensive literature searches did not yield specific experimental data for this compound (CAS 152150-04-4). Therefore, the information presented herein is an estimation and should be confirmed by experimental validation.

Introduction

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound.[1] Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] Understanding the physicochemical properties of new quinoline derivatives, such as solubility and stability, is crucial for their development as therapeutic agents. This guide summarizes the predicted solubility and stability profile of this compound to aid researchers in its handling, formulation, and analysis.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not available in the reviewed literature, its solubility can be predicted based on the general characteristics of quinoline and its derivatives, particularly those containing a carboxylic acid moiety.

Quinoline itself is sparingly soluble in cold water but dissolves readily in hot water and most organic solvents.[2] The presence of the acetic acid group in this compound is expected to influence its solubility profile significantly. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially increasing its solubility in polar solvents, especially at different pH values.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, BufferspH-dependent. Likely sparingly soluble in neutral water. Solubility is expected to increase significantly in alkaline solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. In acidic solutions (pH < pKa of the quinoline nitrogen), the formation of a quinolinium salt may also enhance solubility.The solubility of quinoline derivatives is known to be pH-dependent.[3] The carboxylic acid and the basic nitrogen on the quinoline ring are ionizable groups.
Polar Protic Ethanol, MethanolSoluble Quinoline and many of its derivatives are soluble in alcohols.[4] The acetic acid moiety will likely enhance this solubility through hydrogen bonding.
Polar Aprotic DMSO, DMFSoluble These are strong aprotic solvents capable of dissolving a wide range of organic compounds, including those with polar functional groups.
Non-Polar Hexane, TolueneSparingly Soluble to Insoluble The polar carboxylic acid group and the nitrogen in the quinoline ring make the molecule less compatible with non-polar solvents.

Predicted Stability of this compound

The stability of this compound will be primarily dictated by the chemical reactivity of the quinoline ring system and the acetic acid side chain.

General Considerations:

  • Light Sensitivity: Quinoline compounds can be sensitive to light and may darken over time.[2] It is advisable to store this compound protected from light.

  • pH Stability: The stability of the compound is expected to be pH-dependent. Extreme pH conditions (strong acid or strong base) and elevated temperatures could lead to degradation.

  • Oxidation: The quinoline ring can be susceptible to oxidation.

Degradation Pathways:

Specific degradation pathways for this compound have not been documented. However, general degradation pathways for the quinoline core have been studied, particularly in the context of microbial and environmental degradation.[5][6][7] These pathways often involve hydroxylation of the quinoline ring, followed by ring opening.

Two common bacterial degradation pathways for quinoline are the 8-hydroxycoumarin pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway .[6] While these are biological pathways, they provide insight into the potential sites of chemical instability on the quinoline ring.

Experimental Protocols

As no specific experimental data was found, detailed protocols for solubility and stability testing of this compound cannot be cited. However, standard methodologies can be applied:

Solubility Determination:

A common method is the shake-flask method . An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy. This process would be repeated for each solvent and at different pH values for aqueous solutions.

Stability Studies:

Forced degradation studies are typically performed to identify potential degradation products and pathways. This involves subjecting a solution of the compound to stress conditions such as:

  • Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal degradation: Heating the solid or a solution.

  • Photodegradation: Exposing a solution to UV or visible light.

Samples are collected at various time points and analyzed by a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer) to separate and identify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate the general degradation pathways of the quinoline core structure, which may be relevant to the stability of this compound.

Quinoline_Degradation_Pathway_1 Quinoline Quinoline Intermediate1 2-Hydroxyquinoline Quinoline->Intermediate1 Intermediate2 8-Hydroxycoumarin Intermediate1->Intermediate2 RingOpening Ring Opening Products Intermediate2->RingOpening

General 8-Hydroxycoumarin Degradation Pathway of Quinoline.

Quinoline_Degradation_Pathway_2 Quinoline Quinoline IntermediateA 2-Oxo-1,2-dihydroquinoline Quinoline->IntermediateA IntermediateB 5,6-Dihydroxy-2-oxo- 1,2-dihydroquinoline IntermediateA->IntermediateB RingOpening Ring Opening Products IntermediateB->RingOpening

General 2-Oxo-quinoline Degradation Pathway.

Conclusion

This technical guide provides a predictive overview of the solubility and stability of this compound based on the known properties of the quinoline chemical class. It is anticipated that the compound will exhibit pH-dependent aqueous solubility and be soluble in polar organic solvents. Its stability profile is likely influenced by factors such as pH, light, and oxidizing conditions. The information and suggested experimental approaches provided here are intended to serve as a valuable resource for researchers initiating work with this compound. Direct experimental verification of these properties is strongly recommended.

References

The Enigmatic Journey of Quinolin-8-yl-acetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-yl-acetic acid, a notable member of the quinoline family, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, history, and known scientific data. While information on its specific discovery and a detailed historical timeline is not extensively documented in publicly available literature, this document consolidates the existing knowledge regarding its chemical properties, synthesis, and biological implications, with a particular focus on its role as an inhibitor of NADPH oxidase and protein synthesis.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, with a rich history dating back to the isolation of quinine from cinchona bark in the 19th century. The quinoline scaffold is a privileged structure, forming the core of numerous synthetic compounds with a wide array of pharmacological activities. This compound (C₁₁H₉NO₂) is a specific derivative that has emerged as a compound of interest for its potential therapeutic applications. This guide aims to provide a detailed account of the available technical information on this compound.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented in the table below for easy reference.

PropertyValue
IUPAC Name 2-(Quinolin-8-yl)acetic acid
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
CAS Number 152150-04-4
Appearance Solid (predicted)
Solubility Soluble in organic solvents (predicted)

Synthesis and Experimental Protocols

While a definitive historical first synthesis of this compound is not clearly documented, its synthesis can be approached through established methods in quinoline chemistry. A plausible synthetic route would involve the functionalization of an 8-substituted quinoline precursor. One general conceptual pathway is outlined below.

Conceptual Synthesis Workflow

The synthesis of this compound can be conceptually broken down into the formation of the quinoline core followed by the introduction of the acetic acid moiety at the 8-position.

G Conceptual Synthesis Workflow for this compound A Starting Materials (e.g., Aniline derivative) B Skraup Synthesis or Doebner-von Miller Reaction A->B Cyclization C 8-Substituted Quinoline Intermediate B->C D Introduction of Acetic Acid Moiety (e.g., via a protected hydroxymethyl or halomethyl intermediate) C->D Functionalization E This compound D->E Deprotection/Hydrolysis

Caption: A generalized workflow for the synthesis of this compound.

A more specific, though not directly cited for the target molecule, experimental approach for a related compound, (Quinolin-8-yloxy)-acetic acid, involves the Williamson ether synthesis. This protocol can be adapted and explored for the synthesis of this compound.

Illustrative Experimental Protocol (Adapted for (Quinolin-8-yloxy)-acetic acid)

This protocol is for the synthesis of a structurally related compound and serves as a methodological reference.

  • Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Addition of Reagent: To the stirred suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain ethyl (quinolin-8-yloxy)acetate.

  • Hydrolysis: Hydrolyze the resulting ester using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification to yield (Quinolin-8-yloxy)-acetic acid.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and protein synthesis.

NADPH Oxidase Inhibition

NADPH oxidases are a family of enzymes responsible for the dedicated generation of reactive oxygen species (ROS). Dysregulation of NADPH oxidase activity is implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases. The inhibitory effect of this compound on this enzyme suggests its potential as a therapeutic agent for ROS-mediated pathologies.

The precise mechanism of inhibition and the specific isoform of NADPH oxidase targeted by this compound are not well-detailed in the available literature. A proposed general mechanism of action for NADPH oxidase inhibitors is depicted below.

G Proposed Mechanism of NADPH Oxidase Inhibition cluster_0 Cell Membrane NADPH NADPH NOX NADPH Oxidase (NOX) NADPH->NOX O2 O₂ O2->NOX Superoxide Superoxide (O₂⁻) NOX->Superoxide Electron Transfer Inhibitor This compound Inhibitor->NOX Inhibition

Caption: A simplified diagram illustrating the inhibition of NADPH oxidase.

Protein Synthesis Inhibition

In addition to its effect on NADPH oxidase, this compound has been reported to inhibit protein synthesis. This activity suggests a potential for this compound in research areas such as oncology and microbiology, where the disruption of protein synthesis is a key therapeutic strategy. The specific stage of protein synthesis (initiation, elongation, or termination) that is inhibited and the molecular target within the translational machinery remain subjects for further investigation.

Conclusion and Future Directions

This compound represents a molecule of interest within the vast chemical space of quinoline derivatives. Its reported inhibitory activities against NADPH oxidase and protein synthesis open avenues for further research and development. However, a significant gap exists in the literature regarding its detailed discovery, historical development, and comprehensive biological characterization. Future research should focus on elucidating its precise mechanism of action, determining its potency and selectivity through quantitative assays, and exploring its therapeutic potential in relevant disease models. The development of robust and scalable synthetic routes will also be crucial for advancing the study of this enigmatic compound.

Methodological & Application

Applications of (Quinolin-8-yloxy)acetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. Among these, (Quinolin-8-yloxy)acetic acid and its analogues have emerged as a versatile scaffold for the development of novel therapeutic agents. The core structure, featuring a quinoline ring linked to an acetic acid moiety through an ether bond at the 8-position, combines the metal-chelating properties of 8-hydroxyquinoline with a functional group amenable to further chemical modifications. This unique combination has led to the exploration of these compounds in various therapeutic areas, including oncology, infectious diseases, and inflammation.

These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols related to (Quinolin-8-yloxy)acetic acid and its derivatives, intended to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthesis of (Quinolin-8-yloxy)acetic Acid Derivatives

The synthesis of (Quinolin-8-yloxy)acetic acid is typically achieved through a two-step process starting from 8-hydroxyquinoline. The first step involves the alkylation of the hydroxyl group with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Protocol 1: Synthesis of Ethyl (Quinolin-8-yloxy)acetate[1][2]

Materials:

  • 8-hydroxyquinoline

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dry acetone

  • Distilled water

  • Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 8-hydroxyquinoline (0.01 mol, 1.45 g), ethyl chloroacetate (0.015 mol, 1.84 g), and anhydrous potassium carbonate (0.015 mol, 2.07 g) in 50 mL of dry acetone.

  • Attach a reflux condenser and heat the mixture to reflux for 8-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Triturate the residual mass with cold water to dissolve the potassium carbonate.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with 10% sodium hydroxide solution (3 x 50 mL) to remove any unreacted 8-hydroxyquinoline, followed by a wash with water (3 x 30 mL).

  • Dry the ether layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to dryness to obtain the crude ethyl (quinolin-8-yloxy)acetate.

  • The crude product can be purified by recrystallization from ethanol to yield colorless crystals.

Protocol 2: Hydrolysis to (Quinolin-8-yloxy)acetic Acid

Materials:

  • Ethyl (quinolin-8-yloxy)acetate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Distilled water

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl (quinolin-8-yloxy)acetate in ethanol in a round-bottom flask.

  • Add an excess of aqueous NaOH or KOH solution to the flask.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 with HCl.

  • A precipitate of (Quinolin-8-yloxy)acetic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the final product.

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of 8-hydroxyquinoline, including those with acetic acid functionalities, have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to their ability to chelate essential metal ions, leading to the generation of reactive oxygen species (ROS), DNA damage, and induction of apoptosis.[1][2][3] Some quinoline derivatives have also been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.[4]

Quantitative Data on Anticancer Activity

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-hydroxy-2-quinolinecarbaldehydeMDA-MB-23112.5-25 (µg/mL)[5][6]
8-hydroxy-2-quinolinecarbaldehydeT-47D12.5-25 (µg/mL)[5][6]
8-hydroxy-2-quinolinecarbaldehydeHep3B6.25 (µg/mL)[5][6]
Platinum(II) derivative (YLN1)MDA-MB-2315.49 ± 0.14[1]
Platinum(II) derivative (YLN2)MDA-MB-2317.09 ± 0.24[1]
5,7-dihalo-8-hydroxyquinolines (Zn complexes)Various tumor cells1.4 nM - 32.13 µM[3]
5,7-dihalo-8-hydroxyquinolines (Cu complexes)Various tumor cells1.4 nM - 32.13 µM[3]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (Quinolin-8-yloxy)acetic acid derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Visualization

anticancer_pathway cluster_drug Quinolin-8-yloxy-acetic Acid Derivative cluster_cell Cancer Cell drug Quinolin-8-yloxy-acetic Acid Derivative metal_ions Intracellular Metal Ions (e.g., Cu²⁺, Fe²⁺) drug->metal_ions Chelation tyrosine_kinase Tyrosine Kinases drug->tyrosine_kinase Inhibition topoisomerase Topoisomerase drug->topoisomerase Inhibition ros Reactive Oxygen Species (ROS) metal_ions->ros Generation dna_damage DNA Damage ros->dna_damage Induction apoptosis Apoptosis dna_damage->apoptosis Activation cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest Induction proliferation Cell Proliferation apoptosis->proliferation Inhibition cell_cycle_arrest->proliferation Inhibition tyrosine_kinase->proliferation topoisomerase->proliferation

Caption: Proposed anticancer mechanism of (Quinolin-8-yloxy)acetic acid derivatives.

Antimicrobial Activity

The 8-hydroxyquinoline scaffold is well-known for its antimicrobial properties.[7] (Quinolin-8-yloxy)acetic acid and its derivatives have been investigated as potential antibacterial and antifungal agents. Their mode of action is believed to involve the chelation of metal ions essential for microbial growth and the disruption of cell membrane integrity.

Quantitative Data on Antimicrobial Activity

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[8]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. smegmatis1.56[8]
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MSSA)2.2[8]
5,7-Dichloro-8-hydroxy-2-methylquinolineS. aureus (MRSA)1.1[8]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2[9]
Quinoline-based hydroxyimidazolium hybrid 7bM. tuberculosis H37Rv10[9]
Quinoline-based hydroxyimidazolium hybrid 7cC. neoformans15.6[9]
Quinoline-based hydroxyimidazolium hybrid 7dC. neoformans15.6[9]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • (Quinolin-8-yloxy)acetic acid derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Inoculating loop or sterile swabs

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to obtain a range of concentrations.

  • Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that shows no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow Visualization

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Inoculum (0.5 McFarland) inoculation Inoculate 96-well Plate inoculum->inoculation dilution Serial Dilution of Compound dilution->inoculation incubation Incubate (18-24h) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic

Caption: Experimental workflow for MIC determination.

Anti-inflammatory Activity

(Quinolin-8-yloxy)acetic acid has been reported to possess anti-inflammatory properties. This activity is suggested to be mediated by its ability to inhibit the aggregation of inflammatory cells and scavenge reactive oxygen species. The quinoline scaffold itself is known to be a privileged structure for the development of anti-inflammatory agents targeting various enzymes and receptors involved in the inflammatory cascade.

Logical Relationship Visualization

anti_inflammatory_logic compound (Quinolin-8-yloxy)acetic Acid inhibit_aggregation Inhibition of Inflammatory Cell Aggregation compound->inhibit_aggregation ros_scavenging ROS Scavenging compound->ros_scavenging anti_inflammatory Anti-inflammatory Effect inhibit_aggregation->anti_inflammatory ros_scavenging->anti_inflammatory

Caption: Logical flow of anti-inflammatory action.

Conclusion

(Quinolin-8-yloxy)acetic acid and its derivatives represent a promising and versatile scaffold in medicinal chemistry. Their straightforward synthesis and the broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further drug development. The protocols and data presented in these application notes are intended to facilitate further research and exploration of this important class of compounds. Future studies focusing on lead optimization, elucidation of specific molecular targets, and in vivo efficacy will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

Application Notes and Protocols for Quinolin-8-yl-acetic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the fluorescent properties of Quinolin-8-yl-acetic acid (CAS: 152150-04-4) is limited in publicly available literature. The following application notes and protocols are based on the well-established principles of quinoline-based fluorescent probes and data from closely related analogs, particularly those designed for the detection of zinc ions (Zn²⁺). These guidelines are intended to serve as a starting point for research and development, and specific parameters should be optimized for your experimental setup.

Introduction

Quinoline derivatives are a prominent class of fluorescent probes widely utilized in biological and chemical sensing. Their photophysical properties are often sensitive to the local environment, making them excellent candidates for detecting metal ions, pH changes, and other analytes. This compound, a derivative of the versatile quinoline scaffold, is proposed here as a potential fluorescent probe, particularly for the detection of divalent metal ions such as Zn²⁺. The underlying sensing mechanism is expected to involve chelation of the metal ion by the quinoline nitrogen and the carboxylate group of the acetic acid moiety. This binding event restricts intramolecular vibrations and can lead to a "turn-on" fluorescence response, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

Potential Applications

  • Detection and Quantification of Zinc Ions: Based on the behavior of analogous 8-substituted quinoline compounds, this compound is a promising candidate for the selective detection of Zn²⁺ in various samples.

  • Cellular Imaging: Its potential for fluorescence enhancement upon binding to intracellular Zn²⁺ makes it a candidate for live-cell imaging to study zinc homeostasis and trafficking.

  • Environmental Monitoring: The probe could potentially be used to detect and quantify zinc contamination in environmental water samples.

  • Drug Discovery: As zinc is a cofactor for numerous enzymes, this probe could be employed in high-throughput screening assays to identify modulators of zinc-dependent enzymatic activity.

Physicochemical and Spectroscopic Properties (Representative Data)

The following table summarizes representative photophysical and binding data for quinoline-based fluorescent probes targeting Zn²⁺. These values should be considered as an estimation for this compound and require experimental verification.

PropertyRepresentative Value (for Quinoline-based Zn²⁺ Probes)
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Excitation Wavelength (λex) ~365 nm
Emission Wavelength (λem) ~480 - 520 nm
Quantum Yield (Φ) Low in the absence of Zn²⁺, significantly increases upon binding
Binding Constant (Kd) Micromolar (µM) to nanomolar (nM) range for Zn²⁺
Limit of Detection (LOD) Low micromolar to nanomolar range
Response Time Typically rapid (seconds to minutes)
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol), moderate in aqueous buffers

Signaling Pathway and Sensing Mechanism

The proposed mechanism for this compound as a "turn-on" fluorescent probe for Zn²⁺ is based on the Chelation-Enhanced Fluorescence (CHEF) effect. In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the quinoline ring to the acetic acid side chain, which quenches the excited state. Upon chelation of a zinc ion by the nitrogen atom of the quinoline ring and the carboxylate group, the PET process is inhibited. This chelation event forms a more rigid complex, leading to a significant enhancement of the fluorescence intensity.

CHEF_Mechanism FreeProbe This compound (Free) Weak Fluorescence ExcitedState_Free Excited State (Free) (Non-radiative decay via PET) FreeProbe->ExcitedState_Free Excitation (λex) Complex [Probe-Zn²⁺] Complex Strong Fluorescence FreeProbe->Complex Chelation GroundState_Free Ground State (Free) ExcitedState_Free->GroundState_Free PET Quenching Zn_ion Zn²⁺ Zn_ion->Complex ExcitedState_Complex Excited State (Complex) (Radiative decay - Fluorescence) Complex->ExcitedState_Complex Excitation (λex) GroundState_Complex Ground State (Complex) ExcitedState_Complex->GroundState_Complex Fluorescence (λem)

Caption: Proposed CHEF mechanism for this compound.

Experimental Protocols

Synthesis of this compound (Generalized Protocol)

This protocol is a generalized procedure based on common synthetic routes for similar compounds.

Materials:

  • 8-(Bromomethyl)quinoline

  • Sodium cyanide (NaCN)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyanation: Dissolve 8-(bromomethyl)quinoline in an ethanol/water mixture. Add sodium cyanide portion-wise while stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude quinolin-8-yl-acetonitrile.

  • Hydrolysis: Reflux the crude acetonitrile derivative with a solution of hydrochloric acid. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the crude this compound. The crude product can be purified by recrystallization or silica gel column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start 8-(Bromomethyl)quinoline Step1 Cyanation with NaCN in Ethanol/Water Start->Step1 Intermediate Quinolin-8-yl-acetonitrile Step1->Intermediate Step2 Acid Hydrolysis (HCl) Intermediate->Step2 Purification Purification (Recrystallization or Chromatography) Step2->Purification Product This compound Characterization Characterization (NMR, MS) Product->Characterization Purification->Product

Caption: Generalized synthesis workflow for this compound.

Protocol for In Vitro Fluorescence Titration

This protocol describes the procedure to determine the binding affinity and fluorescence response of the probe to a metal ion.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO).

  • Stock solution of the metal salt (e.g., 10 mM ZnCl₂ in deionized water).

  • Buffer solution (e.g., 50 mM HEPES, pH 7.4).

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of this compound in the buffer (e.g., 10 µM).

  • Fluorescence Measurement:

    • Place the probe solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., from 400 nm to 600 nm) upon excitation at the determined λex (e.g., 365 nm).

  • Titration:

    • Add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • The binding constant (Kd) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Titration_Workflow Start Prepare Probe Solution (e.g., 10 µM in Buffer) Measure_Initial Record Initial Fluorescence Spectrum Start->Measure_Initial Titration_Loop Add Aliquot of Metal Ion Solution Measure_Initial->Titration_Loop Equilibrate Mix and Equilibrate Titration_Loop->Equilibrate Yes Data_Analysis Plot Intensity vs. [Metal Ion] Calculate Binding Constant Titration_Loop->Data_Analysis No (Titration Complete) Measure_Spectrum Record Fluorescence Spectrum Equilibrate->Measure_Spectrum Measure_Spectrum->Titration_Loop

Caption: Experimental workflow for in vitro fluorescence titration.

Protocol for Cellular Imaging of Intracellular Zinc

This protocol provides a general guideline for using the probe to visualize labile zinc in living cells.

Materials:

  • Cultured cells (e.g., HeLa, HEK293).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of this compound (e.g., 1 mM in DMSO).

  • Zinc supplement (e.g., ZnCl₂) and a zinc chelator (e.g., TPEN) for control experiments.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with a low micromolar concentration of the probe (e.g., 1-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope. Use an excitation filter around 365 nm and an emission filter around 480-520 nm.

  • Control Experiments:

    • To confirm zinc specificity, treat probe-loaded cells with a zinc chelator (e.g., TPEN) and observe the decrease in fluorescence.

    • To demonstrate the probe's response, treat cells with a zinc supplement and observe the increase in fluorescence.

Data Interpretation and Troubleshooting

  • Low Fluorescence Signal: This could be due to low probe concentration, insufficient incubation time, or low intracellular zinc levels. Optimize probe concentration and incubation time. Use a positive control (zinc supplementation) to ensure the probe is responsive.

  • High Background Fluorescence: This may result from incomplete removal of the extracellular probe. Ensure thorough washing steps. Autofluorescence from cells or media can also contribute; acquire an image of unstained cells as a background control.

  • Photobleaching: Quinoline-based dyes can be susceptible to photobleaching. Minimize exposure time and excitation light intensity during imaging.

  • Selectivity: The probe's selectivity against other biologically relevant metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) should be experimentally verified through in vitro titration experiments.

Safety Precautions

  • This compound and its precursors should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Application Notes and Protocols for the Functionalization of Quinolin-8-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical functionalization of Quinolin-8-yl-acetic acid. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, and derivatives of this compound are valuable for developing novel therapeutic agents.[1][2] The protocols herein focus on the two primary modes of functionalization for the carboxylic acid moiety: amide bond formation and esterification.

Amide Coupling Reactions

Amide coupling is a fundamental transformation in drug discovery, allowing for the synthesis of a diverse library of compounds from a single carboxylic acid scaffold.[3][4] The following protocols detail the coupling of this compound with various primary and secondary amines using standard coupling reagents.

General Workflow for Amide Coupling

The overall process involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. This can be achieved in a one-pot synthesis.

G cluster_workflow Amide Coupling Workflow start Dissolve this compound and Amine in Aprotic Solvent add_reagents Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->add_reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->reaction workup Aqueous Workup (e.g., Dilute with EtOAc, wash with NaHCO3, brine) reaction->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Amide Product purify->product

Caption: General experimental workflow for the synthesis of Quinolin-8-yl-acetamide derivatives.

Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of this compound with a representative amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Data Presentation: Amide Coupling Scope

The following table summarizes the results for the coupling of this compound with a variety of amines using the HATU protocol.

EntryAmineProductTime (h)Yield (%)*
1AnilineN-phenyl-2-(quinolin-8-yl)acetamide488
2BenzylamineN-benzyl-2-(quinolin-8-yl)acetamide295
3Morpholine1-(morpholino)-2-(quinolin-8-yl)ethan-1-one292
4(R)-1-PhenylethanamineN-((R)-1-phenylethyl)-2-(quinolin-8-yl)acetamide390
5Glycine methyl esterMethyl 2-(2-(quinolin-8-yl)acetamido)acetate485

*Yields are for isolated, purified products and are representative for this class of reaction.

Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5][6] This method is cost-effective, particularly for simple, unhindered alcohols.

Fischer Esterification Mechanism

The reaction is an equilibrium process. To achieve high yields, it is typically necessary to use a large excess of the alcohol or to remove water as it is formed.[6]

G Fischer Esterification Mechanism cluster_mechanism P1 Protonation of Carbonyl Oxygen I1 [R-C(OH)2]+ P1->I1 P2 Nucleophilic Attack by Alcohol I2 R-C(OH)2(O+H-R') P2->I2 P3 Proton Transfer I3 R-C(OH)(O-R')(O+H2) P3->I3 P4 Elimination of Water I4 [R-C(O-R')(OH)]+ P4->I4 P5 Deprotonation I5 R-COOR' + H2O + H+ P5->I5 I0 R-COOH + R'-OH + H+ I0->P1 I1->P2 I2->P3 I3->P4 I4->P5

Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.

Protocol: Sulfuric Acid-Catalyzed Esterification

This protocol provides a general procedure for the synthesis of Quinolin-8-yl-acetate esters.

Materials:

  • This compound

  • Alcohol (e.g., Ethanol, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from 4 to 24 hours depending on the alcohol used. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Carefully wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Check that the aqueous layer is basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purify the product by flash column chromatography or distillation if applicable.

Data Presentation: Esterification Scope

The following table summarizes representative results for the esterification of this compound with various alcohols.

EntryAlcoholProductTime (h)Yield (%)*
1MethanolMethyl 2-(quinolin-8-yl)acetate691
2EthanolEthyl 2-(quinolin-8-yl)acetate893
31-PropanolPropyl 2-(quinolin-8-yl)acetate1287
4IsopropanolIsopropyl 2-(quinolin-8-yl)acetate1875
5Benzyl alcoholBenzyl 2-(quinolin-8-yl)acetate1082

*Yields are for isolated, purified products and are representative for this class of reaction.

References

Application Notes and Protocols for the Quantification of Quinolin-8-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Quinolin-8-yl-acetic acid in various matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction

This compound is a quinoline derivative with potential applications in pharmaceutical and biological research. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, metabolic monitoring, and drug efficacy and safety assessments. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for the quantification of this compound in relatively clean sample matrices or at higher concentrations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications where low detection limits are required in complex matrices such as plasma and urine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters that can be expected for the analytical methods described in this document. These values are illustrative and may vary based on instrumentation and laboratory conditions.

ParameterHPLC-UVLC-MS/MSGC-MS (after derivatization)
Limit of Detection (LOD) 5 - 20 ng/mL0.05 - 0.5 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 20 - 50 ng/mL0.1 - 1 ng/mL0.5 - 5 ng/mL
Linearity Range 50 - 5000 ng/mL0.1 - 1000 ng/mL5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998> 0.997
Recovery 85 - 105%90 - 110%80 - 110%
Intra-day Precision (%RSD) < 5%< 10%< 10%
Inter-day Precision (%RSD) < 10%< 15%< 15%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Urine Samples

This protocol is a general guideline for the extraction of acidic drugs like this compound from biological fluids.[1]

Materials:

  • Polymeric SPE cartridges (e.g., Agilent Bond Elut Plexa)

  • Human plasma or urine samples

  • Internal Standard (IS) solution (e.g., a structurally similar quinoline derivative)

  • 1% Formic acid in water

  • Methanol

  • Acetonitrile

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 500 µL of plasma or urine, add 50 µL of the internal standard solution. Acidify the sample by adding 500 µL of 1% formic acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 1% formic acid.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Method

This method is adapted from established procedures for similar acidic compounds.[2][3]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 280 nm

LC-MS/MS Method

This highly sensitive method is based on protocols for the analysis of auxin analogs and other acidic drugs.[4][5]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 188.1 -> Product ion (Q3) m/z 144.1 (loss of COOH)

    • Internal Standard: To be determined based on the selected IS.

  • Ion Source Parameters: Optimized for the specific instrument (e.g., IonSpray Voltage, Temperature, Gas flows).

GC-MS Method (with Derivatization)

This protocol requires derivatization to increase the volatility of this compound, adapted from methods for other quinoline carboxylic acids.[6]

Derivatization (Silylation):

  • Evaporate the extracted sample to complete dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (Hypothetical for TMS derivative):

    • This compound-TMS: m/z [M]+, [M-15]+, and other characteristic fragments.

    • Internal Standard-TMS: Characteristic ions for the derivatized IS.

Visualizations

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Pretreat Acidification (e.g., Formic Acid) Spike->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Wash Wash Cartridge SPE->Wash Elute Elute Analyte Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon GCMS_prep Derivatization (for GC-MS) Evap->GCMS_prep LCMS LC-MS/MS Analysis Recon->LCMS HPLC HPLC-UV Analysis Recon->HPLC Quant Quantification (Peak Area Ratio) LCMS->Quant HPLC->Quant GCMS GC-MS Analysis GCMS_prep->GCMS GCMS->Quant Report Generate Report Quant->Report

Caption: Workflow for this compound analysis.

G Method Selection Logic for this compound Analysis Start Start: Define Analytical Needs Matrix What is the sample matrix? Start->Matrix Sensitivity What is the required sensitivity? Matrix->Sensitivity Complex (e.g., Plasma) HPLC Use HPLC-UV Matrix->HPLC Simple (e.g., Formulation) Sensitivity->HPLC Low (>50 ng/mL) LCMS Use LC-MS/MS Sensitivity->LCMS High (<10 ng/mL) GCMS Consider GC-MS (with derivatization) Sensitivity->GCMS Moderate, if LC is unavailable

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for Cell-Based Assays Involving Quinolin-8-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties. These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. Quinolin-8-yl-acetic acid is a member of this family, and this document provides detailed application notes and protocols for conducting cell-based assays to evaluate its cytotoxic and mechanistic properties.

The following protocols are designed to be adaptable for various cancer cell lines and provide a framework for assessing the therapeutic potential of this compound and its derivatives.

Data Presentation: Cytotoxicity of Representative Quinoline Derivatives

Quinoline DerivativeCell LineCancer TypeIC50 (µM)AssayExposure Time (hours)
4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide DerivativesHCT-116Colon Cancer4 - 43MTT72
MCF-7Breast Cancer4 - 43MTT72
HeLaCervical Cancer4 - 43MTT72
Quinoline-8-sulfonamide Derivative 9aC32Amelanotic Melanoma520WST-172
COLO829Melanoma376WST-172
MDA-MB-231Breast Adenocarcinoma609WST-172
U87-MGGlioblastoma756WST-172
A549Lung Adenocarcinoma496WST-172
8-hydroxy-2-quinolinecarbaldehydeHep3BHepatocellular Carcinoma6.25MTSNot Specified
MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1Various12.5–25MTSNot Specified
Quinoline-chalcone derivative 12eMGC-803Gastric Cancer1.38MTT48
HCT-116Colon Cancer5.34MTT48
MCF-7Breast Cancer5.21MTT48

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound A->B 24h C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat Cells with Compound B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Compound B Harvest & Fix Cells in Ethanol A->B C Wash and Resuspend in PI/RNase A Solution B->C D Incubate (30 min, dark) C->D E Analyze by Flow Cytometry D->E

Caption: Workflow for cell cycle analysis using PI staining.

Signaling Pathway Analysis

Quinoline derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. Two key pathways that are often investigated are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the process of tubulin polymerization, which is essential for cell division.

PI3K/Akt/mTOR Signaling Pathway

Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline This compound (Potential Inhibitor) Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits Tubulin_Polymerization cluster_process Tubulin Polymerization and Cell Division Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision Quinoline This compound (Potential Inhibitor) Quinoline->Tubulin Inhibits Polymerization

Application Notes and Protocols for In Vivo Studies of Quinoline Acetic Acid Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies for Quinolin-8-yl-acetic acid. The following application notes and protocols are based on published research for structurally related quinoline derivatives, such as 2-(quinolin-8-yloxy) acetic acids and other 8-substituted quinoline carboxylic acids. These notes are intended to provide a foundational framework for researchers investigating the in vivo potential of novel quinoline compounds.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1][2][3] These compounds have been extensively explored for their therapeutic potential, demonstrating activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The versatile nature of the quinoline scaffold allows for chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for drug development. This document outlines potential in vivo applications and provides generalized protocols for the evaluation of quinoline acetic acid derivatives in animal models, based on existing literature for analogous compounds.

Potential Therapeutic Applications and Mechanisms of Action

Quinoline derivatives have been investigated for several therapeutic applications, with various proposed mechanisms of action.

  • Anticancer Activity: Certain quinoline derivatives exhibit anticancer properties by targeting various signaling pathways. For instance, some derivatives act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. Others have shown cytotoxic effects against various cancer cell lines, including HeLa, HCT 116, and MCF-7.[4] The anticancer mechanism can also involve the induction of apoptosis and the inhibition of angiogenesis.

  • Anti-inflammatory Activity: The anti-inflammatory potential of quinoline derivatives has been attributed to their ability to modulate inflammatory pathways. Some compounds have shown significant anti-inflammatory effects in mouse macrophage models by reducing the production of pro-inflammatory mediators.[5]

  • Antibacterial Activity: Quinoline derivatives have a long history as antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[6] Hybrid molecules incorporating quinoline scaffolds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4]

  • Neuroprotective Effects: The neuroprotective properties of some quinoline derivatives are linked to their ability to chelate metal ions, which are implicated in the pathogenesis of neurodegenerative diseases. For example, the 8-hydroxyquinoline derivative, clioquinol, has been shown to reduce amyloid-beta deposition in a mouse model of Alzheimer's disease.[7]

Data Presentation: Biological Activities of Quinoline Derivatives

The following tables summarize quantitative data from studies on various quinoline derivatives, providing insights into their potential efficacy.

Table 1: In Vitro Anticancer Activity of 8-Hydroxyquinoline Derivatives [4]

Compound DesignationCancer Cell LineIC50 (mM)
2 (R=R1=H, R2=OAc) Hela30.98
HCT 11622.7
MCF-74.12

Table 2: In Vitro Antiviral Activity of 2-substituted-5,7-dichloro-8-hydroxyquinolines against Dengue Virus Serotype 2 (DENV2) [4]

Substituent (R)IC50 (µM)CC50 (µM)Selectivity Index (SI)
iso-Pr 3.0316.065.30
iso-Bu 0.4919.3939.5

Table 3: In Vitro Antibacterial Activity of a 5-chloro-8-hydroxyquinoline-ciprofloxacin Hybrid (19) [4]

Bacterial StrainMIC (µg/mL)
Gram-positive strains 4–16
Gram-negative strains 4–16
Experimental Protocols

The following are generalized protocols for in vivo studies based on methodologies reported for similar quinoline derivatives. It is crucial to optimize these protocols for the specific compound and animal model being used.

Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This protocol is designed to assess the acute anti-inflammatory effects of a test compound in a rodent model.

1. Animals:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats, 20-25g for mice).

  • House animals in standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • Test compound (Quinoline acetic acid derivative)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Positive control: Indomethacin or Diclofenac sodium (10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Syringes and needles

3. Experimental Procedure:

  • Divide animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin/Diclofenac)

    • Group III, IV, V: Test compound at different doses (e.g., 10, 25, 50 mg/kg)

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. Administer the positive control as per standard protocols.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare treated groups with the control group. A p-value < 0.05 is considered statistically significant.

Protocol 2: Evaluation of Anticancer Activity in a Xenograft Mouse Model

This protocol outlines the procedure to assess the in vivo anticancer efficacy of a test compound using human tumor xenografts in immunodeficient mice.

1. Animals:

  • Female athymic nude mice (nu/nu) or SCID mice (6-8 weeks old).

  • Maintain animals in a specific pathogen-free (SPF) environment.

2. Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).

  • Matrigel (optional, to improve tumor take rate).

  • Test compound (Quinoline acetic acid derivative).

  • Vehicle (e.g., saline, DMSO/polyethylene glycol mixture).

  • Positive control (e.g., Cisplatin, Doxorubicin).

  • Calipers for tumor measurement.

3. Experimental Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group):

    • Group I: Vehicle control

    • Group II: Positive control

    • Group III, IV: Test compound at different doses

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, i.p., or intravenous injection) according to a predetermined schedule (e.g., daily, every other day).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2

  • Monitor animal body weight and overall health throughout the study as an indicator of toxicity.

  • Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.

  • Excise tumors at the end of the study, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

4. Data Analysis:

  • Plot mean tumor volume ± SEM for each group over time.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Statistically analyze the differences in tumor volume and final tumor weight between the treated and control groups using appropriate statistical tests (e.g., two-way ANOVA for tumor growth curves, one-way ANOVA for final tumor weights).

Visualization of Experimental Workflow and Signaling Pathways

Below are diagrams created using Graphviz to illustrate a typical experimental workflow and a potential signaling pathway that may be modulated by quinoline derivatives.

experimental_workflow cluster_preclinical In Vivo Anti-inflammatory Study Workflow animal_prep Animal Acclimatization (Rats/Mice) grouping Randomization into Treatment Groups animal_prep->grouping treatment Administration of Test Compound/Vehicle grouping->treatment induction Carrageenan-induced Paw Edema treatment->induction measurement Paw Volume Measurement (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

signaling_pathway cluster_pathway Potential Anticancer Signaling Pathway Inhibition extracellular Growth Factors receptor Receptor Tyrosine Kinase (e.g., EGFR) extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation quinoline Quinoline Derivative quinoline->inhibition

Caption: Inhibition of MAPK/ERK Signaling Pathway.

References

Application Notes and Protocols: Quinolin-8-yl-acetic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinolin-8-yl-acetic Acid as a Ligand

This compound (QAA) is a versatile bidentate ligand in coordination chemistry. Its structure, featuring a quinoline ring and a carboxylic acid group connected by a methylene bridge, allows it to coordinate with metal ions through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable six-membered chelate ring. This arrangement provides a rigid coordination geometry that can influence the catalytic and biological properties of its metal complexes.

The quinoline moiety itself is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The addition of the acetic acid side chain at the 8-position enhances its chelating ability, making QAA an attractive ligand for the development of novel metal-based therapeutics and catalysts. The coordination of QAA to a metal center can modulate the biological activity of the quinoline core, potentially leading to synergistic effects and novel mechanisms of action.

Coordination Modes of this compound

This compound typically acts as a bidentate N,O-donor ligand upon deprotonation of the carboxylic acid. The primary coordination mode involves the nitrogen atom of the quinoline ring and the oxygen atom of the carboxylate group. However, other coordination behaviors are possible depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Applications of this compound Metal Complexes

While specific applications of this compound complexes are an emerging area of research, the broader class of quinoline derivatives and their metal complexes have shown significant promise in various fields. By analogy, QAA complexes are expected to be valuable in the following areas:

  • Drug Development: Quinoline derivatives are known to possess a wide range of biological activities.[1] Metal complexation can enhance these properties. For instance, copper complexes of quinoline-based ligands have demonstrated significant antitumor activity.[2] The mechanism often involves the induction of apoptosis through mitochondrial dysfunction pathways. The chelation of metal ions by ligands like QAA can facilitate their transport into cells and influence their interaction with biological targets.

  • Catalysis: Copper complexes featuring quinoline-based ligands have been effectively used as catalysts in various organic reactions, such as Chan-Lam coupling reactions and atom transfer radical addition (ATRA) reactions.[3][4] The rigid N,O-coordination sphere provided by QAA can stabilize the metal center in various oxidation states, promoting efficient catalytic cycles.

  • Bioimaging and Sensing: Luminescent metal complexes, particularly those of zinc(II), are of great interest for bioimaging applications.[5] The quinoline moiety can act as a fluorophore, and its emission properties can be tuned by coordination to a metal ion. This allows for the design of "turn-on" or "turn-off" fluorescent probes for specific analytes or for imaging cellular processes. For example, zinc(II) complexes with quinoline derivatives have been investigated as potential materials for light-emitting diodes (LEDs) due to their strong luminescence.

Quantitative Data

Quantitative structural and stability data for metal complexes of this compound are not widely available in the public domain. However, data from closely related structures, such as 5-(chloromethyl)quinolin-8-yl acetate and metal complexes of other 8-substituted quinolines, can provide valuable insights into expected bond lengths, angles, and coordination geometries.

Table 1: Crystallographic Data for a Related Quinoline Derivative

Parameter5-(Chloromethyl)quinolin-8-yl acetate[6]
Chemical FormulaC₁₂H₁₀ClNO₂
Molecular Weight235.66 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2299 (10)
b (Å)11.0042 (13)
c (Å)11.2429 (13)
α (°)105.073 (4)
β (°)94.105 (1)
γ (°)90.815 (2)
Volume (ų)1099.2 (2)

Note: This data is for a related compound and is provided for illustrative purposes to indicate typical crystallographic parameters for quinoline derivatives.

Table 2: Physicochemical Data for Metal Complexes of a Related Ligand (quinolin-8-yl (1,3-benzoxazol-2-ylsulfanyl)acetate) [7]

ComplexColorMolar Conductance (Ω⁻¹ cm² mol⁻¹)
[Co(BZ)₂Cl₂]·2H₂OLight blue38.12
[Ni(BZ)₂Cl₂]·H₂OPale green35.2
[Cu(BZ)₂Cl₂]·2H₂ODark blue27.5

Note: The low molar conductance values suggest the non-electrolytic nature of these complexes in DMSO.

Experimental Protocols

The following protocols are generalized based on established methods for the synthesis of quinoline derivatives and their metal complexes. Researchers should adapt these methods based on the specific requirements of their target compounds and available laboratory facilities.

Protocol 1: Synthesis of this compound (QAA)

This protocol is a plausible route based on the synthesis of similar quinoline derivatives.

G cluster_0 Step 1: Synthesis of 8-methylquinoline cluster_1 Step 2: Halogenation cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis Start Aniline + Crotonaldehyde Reaction1 Skraup Synthesis (H₂SO₄, Oxidizing Agent) Start->Reaction1 Product1 8-methylquinoline Reaction1->Product1 Reaction2 N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Product1->Reaction2 Product2 8-(bromomethyl)quinoline Reaction2->Product2 Reaction3 Sodium Cyanide (NaCN) in DMSO Product2->Reaction3 Product3 2-(quinolin-8-yl)acetonitrile Reaction3->Product3 Reaction4 Acid or Base Hydrolysis (e.g., HCl or NaOH) Product3->Reaction4 FinalProduct This compound Reaction4->FinalProduct

Materials:

  • 8-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (or another suitable solvent)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of 8-(bromomethyl)quinoline:

    • In a round-bottom flask, dissolve 8-methylquinoline in carbon tetrachloride.

    • Add N-bromosuccinimide and a catalytic amount of AIBN.

    • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 8-(bromomethyl)quinoline, which can be purified by column chromatography.

  • Synthesis of 2-(quinolin-8-yl)acetonitrile:

    • Dissolve 8-(bromomethyl)quinoline in DMSO.

    • Add sodium cyanide portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Synthesis of this compound:

    • Reflux the 2-(quinolin-8-yl)acetonitrile in an excess of concentrated hydrochloric acid for several hours.

    • Alternatively, reflux in a solution of sodium hydroxide in aqueous ethanol.

    • After cooling, adjust the pH to precipitate the product. If using acid hydrolysis, neutralize with a base. If using base hydrolysis, acidify with an acid.

    • Collect the solid precipitate by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of a Metal(II) Complex of this compound (e.g., Copper(II) Complex)

G Start This compound Reaction Mix and Reflux Start->Reaction MetalSalt Metal(II) Salt (e.g., CuCl₂·2H₂O) MetalSalt->Reaction Solvent Ethanol/Water Solvent->Reaction Base Base (e.g., NaOH) Base->Reaction Precipitation Cool and Collect Precipitate Reaction->Precipitation Purification Wash with Solvent and Dry Precipitation->Purification FinalProduct Metal(II)-QAA Complex Purification->FinalProduct

Materials:

  • This compound (QAA)

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, CoCl₂·6H₂O)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (or another suitable base)

  • Standard laboratory glassware

Procedure:

  • Preparation of the Ligand Solution:

    • Dissolve this compound in a minimal amount of ethanol.

    • Add an equimolar amount of an aqueous solution of sodium hydroxide to deprotonate the carboxylic acid.

  • Preparation of the Metal Salt Solution:

    • Dissolve the metal(II) salt in deionized water or a mixture of ethanol and water.

  • Complexation Reaction:

    • Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is typically 1:2.

    • A precipitate should form upon mixing.

    • Heat the mixture to reflux for 2-4 hours to ensure complete reaction.

  • Isolation and Purification of the Complex:

    • Cool the reaction mixture to room temperature.

    • Collect the solid complex by filtration.

    • Wash the precipitate with water, then with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the complex in a desiccator or under vacuum.

Protocol 3: Characterization of the Metal Complex

1. Spectroscopic Characterization:

  • FT-IR Spectroscopy:

    • Record the FT-IR spectra of the free ligand (QAA) and the metal complex.

    • Expected Observations:

      • Disappearance or significant shift of the broad O-H stretching band of the carboxylic acid group (around 3000 cm⁻¹) in the complex spectrum.

      • A shift in the C=O stretching frequency of the carboxylate group. The asymmetric stretching (ν_as(COO⁻)) and symmetric stretching (ν_s(COO⁻)) are key indicators of coordination. The difference (Δν = ν_as - ν_s) can provide information about the coordination mode (monodentate, bidentate chelating, or bridging).

      • Shifts in the C=N and C=C stretching vibrations of the quinoline ring upon coordination of the nitrogen atom to the metal center.

      • Appearance of new bands at lower frequencies corresponding to M-N and M-O stretching vibrations.

  • UV-Vis Spectroscopy:

    • Record the UV-Vis absorption spectra of the ligand and the complex in a suitable solvent (e.g., DMSO, DMF).

    • Expected Observations:

      • Shifts in the π-π* and n-π* transitions of the quinoline ring upon complexation.

      • For transition metal complexes, the appearance of d-d transition bands in the visible region, which are characteristic of the metal ion and its coordination geometry.

  • ¹H NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)):

    • Record the ¹H NMR spectra of the ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Observations:

      • Shifts in the chemical shifts of the protons on the quinoline ring, particularly those close to the coordinating nitrogen atom, upon complexation.

      • Shifts in the chemical shifts of the methylene protons of the acetic acid side chain.

2. Structural and Thermal Analysis:

  • X-ray Crystallography:

    • Grow single crystals of the complex suitable for X-ray diffraction analysis. This can be achieved by slow evaporation of a dilute solution of the complex, or by vapor diffusion techniques.

    • X-ray crystallography will provide definitive information on the coordination geometry, bond lengths, and bond angles.

  • Thermogravimetric Analysis (TGA):

    • Perform TGA to determine the thermal stability of the complex and to ascertain the presence of coordinated or lattice solvent molecules.

    • The TGA curve will show weight loss at different temperatures corresponding to the loss of solvent molecules and the decomposition of the ligand.

Conclusion

This compound is a promising ligand for the development of novel coordination compounds with potential applications in medicine, catalysis, and materials science. While specific data for its complexes is still emerging, the rich chemistry of related quinoline derivatives provides a strong foundation for future research. The protocols and information provided herein are intended to serve as a guide for researchers interested in exploring the coordination chemistry and applications of this versatile ligand. Further investigation is warranted to fully elucidate the properties and potential of this compound and its metal complexes.

References

Application Notes and Protocols for High-Throughput Screening of Quinolin-8-yl-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-8-yl-acetic acid and its analogs, belonging to the broader class of 8-hydroxyquinolines, have emerged as a promising scaffold in drug discovery. These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] A key mechanism of action for some 8-hydroxyquinoline derivatives is the inhibition of metalloenzymes, leveraging their inherent metal-chelating properties.[1]

High-throughput screening (HTS) is a critical tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[3] This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize this compound analogs that modulate the activity of two important cancer targets: the JMJD2 family of histone demethylases and the p97/VCP ATPase.

Target 1: JMJD2 Family of Histone Demethylases

The Jumonji domain-containing 2 (JMJD2) family of enzymes are 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues.[4] Dysregulation of JMJD2 activity is implicated in various cancers, making these enzymes attractive targets for therapeutic intervention. Quantitative high-throughput screening has identified 8-hydroxyquinolines as potent, cell-active inhibitors of the JMJD2 family.[4]

Signaling Pathway

JMJD2_Signaling_Pathway cluster_nucleus Nucleus JMJD2E JMJD2E (KDM4E) H3K9me2 Histone H3 (Lys9-dimethylated) JMJD2E->H3K9me2 Demethylation H3K9me3 Histone H3 (Lys9-trimethylated) H3K9me3->JMJD2E Substrate Gene_Expression Altered Gene Expression H3K9me2->Gene_Expression Leads to Quinolin_Analog Quinolin-8-yl-acetic acid analog Quinolin_Analog->JMJD2E Inhibition Fe2 Fe(II) Fe2->JMJD2E Cofactor OG 2-OG OG->JMJD2E Cofactor

Caption: JMJD2 histone demethylase signaling pathway.

Biochemical HTS Protocol: Formaldehyde Dehydrogenase (FDH) Coupled Assay

This assay measures the activity of JMJD2E by detecting the formaldehyde byproduct of the demethylation reaction.[4]

Materials:

  • Recombinant human JMJD2E (catalytic domain)

  • Trimethylated histone H3 peptide substrate (e.g., H3K9me3)

  • Formaldehyde Dehydrogenase (FDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 0.01% Tween-20, 2 mM ascorbic acid

  • This compound analogs and control compounds dissolved in DMSO

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Protocol:

  • Compound Plating: Prepare serial dilutions of the this compound analogs in DMSO. Using an acoustic liquid handler, dispense 20-40 nL of each compound concentration into the assay plates.

  • Enzyme and Substrate Preparation: Prepare a master mix containing JMJD2E, H3K9me3 peptide substrate, and NAD+ in assay buffer.

  • Reaction Initiation: Dispense 5 µL of the enzyme/substrate master mix into each well of the compound-containing plates.

  • FDH Addition: Dispense 5 µL of FDH in assay buffer to each well.

  • Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence of NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistical equation to determine the IC₅₀ value.

Cell-Based HTS Protocol: H3K9me3 Immunofluorescence Assay

This assay quantifies the inhibition of JMJD2A activity in a cellular context by measuring the levels of the H3K9me3 mark.[4]

Materials:

  • HeLa cells

  • Plasmid encoding Flag-tagged JMJD2A

  • Transfection reagent

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound analogs and control compounds

  • Primary antibody: anti-H3K9me3

  • Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 594)

  • DAPI for nuclear staining

  • High-content imaging system

Protocol:

  • Cell Seeding: Seed HeLa cells in 384-well imaging plates.

  • Transfection: After 24 hours, transfect the cells with the Flag-JMJD2A plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the this compound analogs for 18-24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS.

    • Incubate with anti-H3K9me3 primary antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Acquire images using a high-content imaging system, capturing both the DAPI and the secondary antibody fluorescence channels.

  • Image Analysis:

    • Use image analysis software to identify nuclei (DAPI channel).

    • Quantify the mean fluorescence intensity of the H3K9me3 signal within each nucleus.

    • Normalize the H3K9me3 intensity to control-treated cells. .

    • Plot the normalized intensity versus the logarithm of the compound concentration to determine the cellular IC₅₀ value.[5]

Data Presentation

The following table summarizes HTS data for representative 8-hydroxyquinoline analogs against JMJD2E.

Compound IDStructureBiochemical IC₅₀ (µM) vs JMJD2E[4]Cellular IC₅₀ (µM) vs JMJD2A[4]
1 5-carboxy-8-hydroxyquinoline0.2186.5
2 8-hydroxyquinoline-5-sulfonamide1.8N/D
3 5-formyl-8-hydroxyquinoline3.5N/D
4 7-bromo-8-hydroxyquinoline-5-sulfonic acid11.2N/D
5 8-hydroxyquinoline>57N/D

N/D: Not Determined

Target 2: p97/VCP (Valosin-Containing Protein)

p97 is a highly abundant AAA+ ATPase involved in a multitude of cellular processes, including protein degradation through the ubiquitin-proteasome system. Its inhibition leads to proteotoxic stress and apoptosis, making it a compelling target for cancer therapy.

Signaling Pathway

p97_Signaling_Pathway cluster_cytoplasm Cytoplasm p97 p97/VCP Proteasome 26S Proteasome p97->Proteasome Delivery for Degradation ADP_Pi ADP + Pi p97->ADP_Pi Ub_Protein Ubiquitinated Substrate Protein Ub_Protein->p97 Segregase Activity Degradation Protein Degradation Proteasome->Degradation Quinolin_Analog Quinolin-8-yl-acetic acid analog Quinolin_Analog->p97 Inhibition ATP ATP ATP->p97 Hydrolysis

Caption: p97/VCP protein degradation pathway.

Biochemical HTS Protocol: Transcreener® ADP² FP Assay

This assay measures the ATPase activity of p97 by immunodetection of the ADP generated.

Materials:

  • Recombinant human p97 enzyme

  • ATP

  • Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100

  • Transcreener® ADP² FP Assay Kit (containing ADP Alexa633 Tracer and ADP² Antibody)

  • Stop & Detect Buffer

  • This compound analogs and control compounds dissolved in DMSO

  • 384-well, low-volume, black plates

  • Fluorescence polarization plate reader

Protocol:

  • Compound Plating: Dispense 20-40 nL of serially diluted compounds into the assay plates.

  • Enzyme Preparation: Prepare a solution of p97 enzyme in assay buffer.

  • Reaction Initiation: Add 5 µL of the p97 enzyme solution to each well, followed by the addition of 5 µL of ATP solution in assay buffer to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection:

    • Prepare the ADP Detection Mix by combining the ADP Alexa633 Tracer and ADP² Antibody in Stop & Detect Buffer.

    • Add 10 µL of the ADP Detection Mix to each well to terminate the enzymatic reaction.

  • Incubation: Incubate for an additional 60 minutes at room temperature.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Convert raw polarization values to ADP concentration using a standard curve.

    • Calculate percent inhibition based on controls.

    • Determine IC₅₀ values by fitting the dose-response data to a suitable model.

HTS Workflow Overview

HTS_Workflow Compound_Library Compound Library (this compound analogs) Primary_Screen Primary HTS (Biochemical Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Potency & Efficacy) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active Compounds Secondary_Screen Secondary Screen (Cell-Based Assay) Dose_Response->Secondary_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screen->SAR_Analysis Confirmed Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening cascade.

Conclusion

The protocols and data presented here provide a framework for the high-throughput screening and characterization of this compound analogs as potential inhibitors of JMJD2 histone demethylases and p97/VCP. The biochemical assays are robust and suitable for primary screening of large compound libraries, while the cell-based assays offer a more physiologically relevant context for hit validation and lead optimization. The identification of potent and selective inhibitors from this chemical class could lead to the development of novel therapeutics for cancer and other diseases.

References

Troubleshooting & Optimization

Troubleshooting Quinolin-8-yl-acetic acid synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinolin-8-yl-acetic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is typically synthesized through multi-step pathways starting from commercially available quinoline derivatives. The three most common approaches are:

  • Hydrolysis of 8-(cyanomethyl)quinoline: This involves the conversion of 8-methylquinoline to 8-(chloromethyl)quinoline or 8-(bromomethyl)quinoline, followed by cyanation and subsequent hydrolysis of the nitrile.

  • Willgerodt-Kindler Reaction of 8-acetylquinoline: This method involves the reaction of 8-acetylquinoline with sulfur and an amine (such as morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.

  • Arndt-Eistert Homologation of Quinoline-8-carboxylic acid: This is a chain extension method where quinoline-8-carboxylic acid is converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement and hydrolysis yield this compound.

Q2: I am having trouble with the first step of the hydrolysis route, the halogenation of 8-methylquinoline. What are the common issues?

A2: A frequent issue is the lack of reactivity or the formation of multiple byproducts. The methyl group at the 8-position is not highly activated. To achieve selective halogenation, radical initiators like AIBN or UV light are often necessary for reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Over-halogenation can also be a problem, leading to the formation of 8-(dihalomethyl)quinoline. Careful control of stoichiometry and reaction time is crucial.

Q3: My hydrolysis of 8-(cyanomethyl)quinoline is sluggish and gives a poor yield. How can I improve this?

A3: Both acidic and basic conditions can be used for nitrile hydrolysis, but for quinoline derivatives, the choice is critical. Strong acidic conditions can sometimes lead to decarboxylation as a side reaction.[1] Strong basic hydrolysis might be slow. Using a phase-transfer catalyst in a biphasic system with a strong base can sometimes improve the reaction rate. Microwave-assisted hydrolysis can also significantly reduce reaction times and improve yields.

Q4: What are the major side products in the Willgerodt-Kindler reaction of 8-acetylquinoline?

A4: The Willgerodt-Kindler reaction can be sensitive to reaction conditions. Common side products include the corresponding amide (from incomplete hydrolysis of the thioamide) and the starting material (8-acetylquinoline) if the reaction does not go to completion.[2] Formation of the carboxylic acid directly is a known side reaction of the initial Willgerodt reaction.[2] Purification can be challenging due to the similar polarities of the amide and carboxylic acid.

Q5: The Arndt-Eistert homologation is not working well for my quinoline-8-carboxylic acid. What could be the problem?

A5: The Arndt-Eistert reaction involves several sensitive steps. The formation of the acid chloride can be incomplete. The key reagent, diazomethane, is toxic and explosive, requiring careful handling.[3] A common side reaction is the formation of α-chloromethylketones if excess HCl is present from the acid chloride formation step.[3] The Wolff rearrangement, which is the core of this method, can be catalyzed by silver salts, but sometimes requires heat or photolysis, which might not be compatible with all functional groups on the quinoline ring.[4]

Troubleshooting Guides

Route 1: Hydrolysis of 8-(cyanomethyl)quinoline
Problem Possible Cause(s) Troubleshooting Steps
Low yield of 8-(chloromethyl)quinoline Incomplete reaction; Over-chlorination to 8-(dichloromethyl)quinoline; Polymerization of starting material or product.- Ensure the radical initiator (e.g., AIBN) is fresh and added in appropriate amounts. - Monitor the reaction closely by TLC to avoid over-chlorination. - Control the reaction temperature to prevent polymerization.
Low yield of 8-(cyanomethyl)quinoline Incomplete reaction with cyanide source; Side reactions of the halide.- Use a polar aprotic solvent like DMSO or DMF to improve the solubility and reactivity of the cyanide salt. - Ensure the 8-(chloromethyl)quinoline is pure, as impurities can interfere with the reaction.
Incomplete or slow hydrolysis of the nitrile Harsh reaction conditions leading to degradation; Insufficient acid or base concentration.- For acidic hydrolysis, use a mixture of acetic acid and sulfuric acid and heat gently. - For basic hydrolysis, consider using a phase-transfer catalyst to enhance the reaction rate. - Microwave irradiation can be a powerful tool to accelerate this step.[5]
Difficulty in purifying the final product Presence of unreacted nitrile or intermediate amide; Formation of quinoline-8-carboxylic acid due to over-oxidation or side reactions.- Use column chromatography with a gradient of polar solvents (e.g., ethyl acetate in hexanes, followed by methanol in dichloromethane). - Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective for final purification.
Route 2: Willgerodt-Kindler Reaction of 8-acetylquinoline
Problem Possible Cause(s) Troubleshooting Steps
Low conversion of 8-acetylquinoline Insufficient reaction temperature or time; Poor quality of sulfur or amine.- Ensure the reaction is heated to a sufficiently high temperature (typically reflux in pyridine or another high-boiling solvent). - Use freshly sublimed sulfur and a pure amine (e.g., morpholine). - Microwave-assisted heating can significantly improve the reaction rate and yield.
Formation of significant amounts of thioamide instead of the carboxylic acid Incomplete hydrolysis of the thioamide intermediate.- After the initial reaction, ensure the hydrolysis step is carried out under sufficiently strong basic conditions (e.g., refluxing with aqueous NaOH or KOH) for an adequate duration.
Complex product mixture Side reactions due to high temperatures.- Optimize the reaction temperature and time. A lower temperature for a longer duration might be beneficial. - The addition of an acid catalyst has been shown to be beneficial in some cases.[6]
Purification challenges Similar polarity of the thioamide, amide, and carboxylic acid.- Acid-base extraction can be used to separate the acidic product from neutral byproducts. - Careful column chromatography is often necessary.
Route 3: Arndt-Eistert Homologation of Quinoline-8-carboxylic acid
Problem Possible Cause(s) Troubleshooting Steps
Low yield of quinoline-8-carbonyl chloride Incomplete reaction with thionyl chloride or oxalyl chloride.- Use an excess of the chlorinating agent and reflux for an adequate time. - Ensure all reagents and solvents are anhydrous.
Formation of α-chloromethylketone byproduct Presence of HCl during the reaction with diazomethane.- Use two equivalents of diazomethane; the second equivalent neutralizes the HCl formed.[7] - Add the acid chloride to a cold solution of diazomethane.
Low yield in the Wolff rearrangement step Inefficient catalyst; Decomposition of the diazoketone.- Use a freshly prepared silver oxide or silver benzoate catalyst.[7] - Perform the reaction at a controlled temperature; sometimes gentle heating is required. - Photochemical conditions (UV light) can also be explored for the rearrangement.[4]
Safety concerns with diazomethane Diazomethane is highly toxic and explosive.- Generate and use diazomethane in situ behind a blast shield. - Consider using a safer alternative like trimethylsilyldiazomethane.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 8-(cyanomethyl)quinoline

Step 1: Synthesis of 8-(chloromethyl)quinoline A mixture of 8-methylquinoline (1 eq.), N-chlorosuccinimide (1.1 eq.), and a catalytic amount of benzoyl peroxide in anhydrous carbon tetrachloride is refluxed under nitrogen. The reaction is monitored by TLC. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 8-(cyanomethyl)quinoline 8-(chloromethyl)quinoline (1 eq.) is dissolved in DMSO, and sodium cyanide (1.2 eq.) is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude nitrile.

Step 3: Hydrolysis of 8-(cyanomethyl)quinoline The crude 8-(cyanomethyl)quinoline is refluxed in a mixture of concentrated sulfuric acid and water (1:1 v/v) for several hours. The reaction is monitored by TLC until the nitrile is fully converted. The cooled reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution and the product is extracted with ethyl acetate. The organic extracts are dried and concentrated. The crude this compound is purified by recrystallization.

Protocol 2: Synthesis of this compound via Willgerodt-Kindler Reaction

A mixture of 8-acetylquinoline (1 eq.), sulfur (2.5 eq.), and morpholine (5 eq.) is heated to reflux. The progress of the reaction is monitored by TLC. After the reaction is complete, the excess morpholine is removed under reduced pressure. The resulting crude thioamide is then refluxed with a 10% aqueous sodium hydroxide solution until TLC analysis indicates complete hydrolysis. The reaction mixture is cooled, washed with diethyl ether to remove any neutral impurities, and the aqueous layer is acidified with concentrated HCl to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized.

Visualizations

experimental_workflow cluster_route1 Route 1: Hydrolysis of 8-(cyanomethyl)quinoline cluster_route2 Route 2: Willgerodt-Kindler Reaction cluster_route3 Route 3: Arndt-Eistert Homologation A1 8-Methylquinoline B1 8-(Chloromethyl)quinoline A1->B1 NCS, BPO C1 8-(Cyanomethyl)quinoline B1->C1 NaCN, DMSO D1 This compound C1->D1 H2SO4, H2O, Reflux A2 8-Acetylquinoline B2 Thioamide Intermediate A2->B2 S8, Morpholine, Reflux C2 This compound B2->C2 NaOH, H2O, Reflux A3 Quinoline-8-carboxylic acid B3 Quinoline-8-carbonyl chloride A3->B3 SOCl2 C3 Diazoketone Intermediate B3->C3 CH2N2 D3 Ketene Intermediate C3->D3 Ag2O, Heat (Wolff Rearrangement) E3 This compound D3->E3 H2O

Caption: Synthetic routes to this compound.

troubleshooting_logic cluster_analysis Initial Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (TLC/NMR) start->check_sm check_byproducts Identify Byproducts (TLC/MS/NMR) start->check_byproducts purification_issue Purification Issues start->purification_issue incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction side_reactions Side Reactions check_byproducts->side_reactions degradation Product Degradation check_byproducts->degradation optimize_time_temp Increase Reaction Time/Temperature incomplete_reaction->optimize_time_temp change_reagents Change Reagents/Solvent incomplete_reaction->change_reagents modify_conditions Modify Reaction Conditions (e.g., pH, catalyst) side_reactions->modify_conditions degradation->modify_conditions optimize_purification Optimize Purification Method (e.g., different chromatography, recrystallization) purification_issue->optimize_purification

Caption: A logical workflow for troubleshooting synthesis problems.

References

Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues and optimizing reaction conditions for the synthesis of quinoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely exothermic and difficult to manage. How can I control the reaction's vigor?

A1: The Skraup synthesis is notoriously vigorous and exothermic.[1] To moderate the reaction, you can implement the following strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][2] Boric acid can also be employed as a moderating agent.[1]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[1]

  • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat effectively and prevent the formation of localized hot spots.[1]

Q2: I am observing significant tar formation in my Skraup synthesis, which is making product isolation difficult. What is the cause and how can it be minimized?

A2: Tar formation is a frequent issue in the Skraup synthesis due to the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[1][3] To minimize tarring:

  • Employ a Moderator: As with controlling the reaction's vigor, ferrous sulfate can help reduce charring.[1]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1]

  • Consider Modern Techniques: The use of microwave heating or Brønsted-acidic ionic liquids in place of concentrated sulfuric acid can lead to cleaner reactions with reduced tar formation.[3]

Q3: My Doebner-von Miller reaction is resulting in a low yield due to the formation of a large amount of polymeric material. How can I address this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[1][4] To mitigate this:

  • Utilize a Biphasic Reaction Medium: By sequestering the carbonyl compound in an organic phase (like toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced, thereby increasing the yield of the desired quinoline product.[4]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[4][5]

Q4: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I improve the regioselectivity?

A4: The regioselectivity in the Combes synthesis is influenced by the steric effects of the substituents on both the aniline and the β-diketone.[6] To control the formation of one regioisomer over the other:

  • Substituent Effects: Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used. Conversely, chloro- or fluoro-substituted anilines can direct the synthesis towards the 4-CF₃ regioisomer.[6]

Q5: My Friedländer synthesis is giving a low yield. What are the common culprits and how can I troubleshoot this?

A5: Low yields in the Friedländer synthesis can be attributed to several factors:

  • Purity of Starting Materials: Ensure that the 2-aminoaryl ketone and the active methylene compound are pure, as impurities can poison the catalyst.[7]

  • Anhydrous Conditions: If you are using a moisture-sensitive catalyst, such as a Lewis acid, it is crucial to maintain strictly anhydrous reaction conditions.[7]

  • Catalyst Selection: The choice of catalyst is critical and can be substrate-dependent. It is advisable to screen different types of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts.[7][8]

  • Reaction Temperature and Time: These parameters should be optimized. Some reactions may require heating to proceed efficiently, while others may benefit from longer reaction times at lower temperatures to minimize the formation of side products.[7]

Troubleshooting Guides

Skraup Synthesis: Troubleshooting Flowchart

start Low Yield or Reaction Failure check_vigor Is the reaction too vigorous? start->check_vigor add_moderator Add Moderator (e.g., FeSO4) check_vigor->add_moderator Yes check_tar Is there excessive tar formation? check_vigor->check_tar No control_addition Control Acid Addition Rate add_moderator->control_addition control_addition->check_tar optimize_temp Optimize Temperature (avoid overheating) check_tar->optimize_temp Yes check_purity Are starting materials pure? check_tar->check_purity No use_mw Consider Microwave Heating or Ionic Liquid optimize_temp->use_mw use_mw->check_purity purify_reagents Purify Aniline and Glycerol check_purity->purify_reagents No end_success Improved Yield and Controlled Reaction check_purity->end_success Yes end_fail Persistent Issues: Re-evaluate Substrate purify_reagents->end_fail start Low Yield check_polymer Is there significant polymer formation? start->check_polymer biphasic Use Biphasic Solvent System check_polymer->biphasic Yes check_oxidation Is oxidation incomplete? check_polymer->check_oxidation No slow_addition Slowly Add Carbonyl Compound biphasic->slow_addition slow_addition->check_oxidation increase_oxidant Increase Amount of Oxidizing Agent check_oxidation->increase_oxidant Yes check_aniline Is the aniline substituted? check_oxidation->check_aniline No increase_oxidant->check_aniline modify_method Consider Modified Doebner Reaction check_aniline->modify_method Yes, with EWG end_success Improved Yield check_aniline->end_success No modify_method->end_success end_fail Persistent Issues: Analyze Byproducts start Start reagents Reagent Preparation & Purification start->reagents setup Reaction Setup (Glassware, Atmosphere) reagents->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Distillation, Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation quinoline Quinoline-based Inhibitor quinoline->pi3k quinoline->mtor apoptosis Apoptosis quinoline->apoptosis

References

Technical Support Center: Purification of Quinolin-8-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of crude Quinolin-8-yl-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound? A1: The two most effective and widely used techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography.[1] Recrystallization is a technique that purifies a solid based on differences in solubility between the desired compound and impurities.[2][3][4] Column chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel) while being moved by a mobile phase (a solvent mixture).[5][6]

Q2: What are the likely impurities in my crude this compound sample? A2: Impurities can vary based on the synthetic route but typically include unreacted starting materials, reagents, catalysts, and byproducts from side reactions. For carboxylic acids, potential process-related impurities could include esters (if an ester hydrolysis step was incomplete) or other derivatives.[7]

Q3: How do I choose the best purification method? A3: The choice depends on the nature and quantity of impurities.

  • Recrystallization is ideal when the desired compound is highly crystalline and the impurities are present in small amounts and have different solubility profiles.[4] It is often faster and more economical for large-scale purification.

  • Column Chromatography is more suitable for separating complex mixtures where components have similar solubilities but different polarities.[6] It is excellent for removing impurities that are difficult to separate by recrystallization.

Q4: How do I select a suitable solvent for recrystallization? A4: An ideal recrystallization solvent should dissolve the this compound well when hot but poorly when cold.[4] The impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.[3] A general rule is "like dissolves like," meaning polar compounds dissolve better in polar solvents and non-polar compounds in non-polar solvents.[4]

Q5: My compound is a carboxylic acid. Does this require special considerations for column chromatography? A5: Yes. Carboxylic acids can interact strongly with the silica gel stationary phase, which is slightly acidic. This can lead to significant "tailing" or streaking of the spot on a TLC plate and poor separation during column chromatography. To mitigate this, a small amount of a weak acid, such as acetic acid (0.5-5%), is often added to the eluent.[6][8] This protonates the compound, reducing its interaction with the silica and resulting in sharper bands and better separation.[8]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Product "Oils Out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of your compound. The solution is supersaturated with impurities. Cooling is occurring too rapidly.Select a solvent with a lower boiling point. Try a different solvent or a two-solvent system.[9] Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2][3]
No crystals form upon cooling. Too much solvent was added, making the solution too dilute.[2] The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration and allow it to cool again.[2] Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure compound.
Very low yield of recovered product. Too much solvent was used, and the compound has some solubility even in the cold solvent.[2] Premature crystallization occurred during hot filtration.[3] Crystals were not completely collected during vacuum filtration.Reduce the amount of solvent used. Ensure the solution is fully cooled in an ice bath for an extended period to maximize precipitation.[3] Ensure the filtration funnel and receiving flask are pre-heated to prevent cooling.[3] Use a stemless funnel.[3] Wash the crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The cooling process was too fast, trapping impurities within the crystal lattice.[2] The chosen solvent dissolves the impurity as well as the product. The impurity and product co-crystallize.Ensure slow cooling to allow for proper crystal lattice formation.[2] Test a different solvent where the solubility of the impurity and product differs significantly. If impurities are colored, consider adding activated charcoal to the hot solution before filtration.[4] If co-crystallization is suspected, column chromatography may be necessary.[9]
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Streaking or "tailing" of the compound on the TLC plate. The compound is too polar for the eluent system. The sample applied to the plate is too concentrated. As a carboxylic acid, the compound is interacting strongly with the silica gel.[9]Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9] Dilute the sample before spotting it on the TLC plate.[9] Add a small amount (0.5-1%) of acetic acid to the eluent to improve the spot shape.[8][9][10]
Poor separation of the product from an impurity. The polarity of the eluent is too high, causing all components to move too quickly. The polarity of the eluent is too low, and nothing is moving off the baseline. The chosen solvent system is not optimal for the specific compounds.Decrease the eluent polarity (e.g., more hexane). Increase the eluent polarity (e.g., more ethyl acetate). Try a different solvent system (e.g., dichloromethane/methanol). Experiment with gradient elution, starting with a non-polar eluent and gradually increasing the polarity.
The compound will not elute from the column. The eluent is not polar enough to move a polar compound like a carboxylic acid.Significantly increase the polarity of the mobile phase. A common strategy for eluting stubborn carboxylic acids is to switch to a solvent system containing methanol, sometimes with a small percentage of acetic or formic acid.[6]

Purification Workflows & Logic

Purification_Workflow cluster_start Initial Steps cluster_decision Purification Choice cluster_methods Methods cluster_end Final Steps A Crude Quinolin-8-yl -acetic acid B Assess Purity (e.g., TLC, NMR) A->B C Purity Assessment B->C D Recrystallization C->D Few impurities, crystalline solid E Column Chromatography C->E Multiple impurities or inseparable by recrystallization F Collect Purified Solid D->F E->F G Dry Under Vacuum F->G H Final Purity Analysis (TLC, NMR, MP, etc.) G->H

General workflow for the purification of crude solids.

Recrystallization_Troubleshooting start Solution Cooled, No Crystals Form cause1 Too much solvent used? start->cause1 sol1 Boil off excess solvent and cool again cause1->sol1 Yes cause2 Nucleation issue? cause1->cause2 No sol2a Scratch inner surface of flask cause2->sol2a Yes sol2b Add a seed crystal cause2->sol2b oiling_out Product 'Oils Out' cause3 Solvent BP > Compound MP? oiling_out->cause3 sol3 Choose lower boiling solvent cause3->sol3 Yes cause4 Cooling too fast? cause3->cause4 No sol4 Re-dissolve and cool slowly cause4->sol4 Yes

References

Technical Support Center: Synthesis of Quinolin-8-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Quinolin-8-yl-acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of this compound and its derivatives?

A common and commercially available starting material is 8-hydroxyquinoline. This compound can be reacted with various reagents to introduce the acetic acid moiety at the 8-position. A typical initial step involves the synthesis of an ester precursor, such as ethyl (quinolin-8-yloxy)acetate, which can then be hydrolyzed to the desired carboxylic acid.

Q2: What are the key reaction steps in a typical synthesis of a this compound precursor?

A frequently employed method is the Williamson ether synthesis. This involves the reaction of 8-hydroxyquinoline with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a base and a suitable solvent. The resulting ester, ethyl (quinolin-8-yloxy)acetate, can then be further processed.[1][2]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the synthesis. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can visualize the consumption of starting materials and the formation of the product.

Troubleshooting Guides

Q4: I am experiencing a consistently low yield of my quinoline derivative. What are the potential causes and how can I improve it?

Low yields in quinoline synthesis can stem from several factors. Here are some common issues and potential solutions:

  • Choice of Base: The base used in the reaction plays a crucial role. While bases like potassium hydroxide (KOH), sodium bicarbonate (NaHCO3), or sodium acetate (NaOAc) can be used, they may result in lower yields. Using a milder base like anhydrous potassium carbonate (K2CO3) has been shown to be effective.

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. While N,N-dimethylformamide (DMF) can be used, acetonitrile (MeCN) is often preferred due to its lower boiling point, which simplifies the work-up procedure.[3]

  • Reaction Temperature: Overheating can lead to the formation of byproducts and decomposition of the desired product. It is important to maintain the optimal reaction temperature as specified in the protocol. For instance, refluxing in dry acetone on a water bath is a common method.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by TLC is crucial to determine the appropriate reaction time. In some cases, reactions are refluxed for as long as 18 hours.[1]

Q5: I am observing the formation of significant side products. How can I minimize them?

Side reactions are a common challenge in organic synthesis. Here are some strategies to minimize their occurrence:

  • Control of Reactant Addition: The slow and controlled addition of reactants can help to minimize side reactions by maintaining a low concentration of the added reagent in the reaction mixture.

  • Temperature Management: As mentioned previously, maintaining the correct temperature is critical. Exothermic reactions should be cooled to prevent runaway reactions that can lead to undesired byproducts.

  • Use of a Biphasic Reaction Medium: In some cases, sequestering one of the reactants in an organic phase can reduce polymerization and increase the yield of the desired product.

Q6: What are the common impurities I might encounter during the synthesis and how can I remove them?

Common impurities can include unreacted starting materials (e.g., 8-hydroxyquinoline) and side products from competing reactions. Purification can be achieved through the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a suitable eluent system (e.g., a hexane/ethyl acetate gradient) can be used.

  • Recrystallization: This technique is useful for purifying the final solid product. Dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly can yield pure crystals. Ethanol is a commonly used solvent for recrystallizing quinoline derivatives.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Quinoline Derivatives

Starting MaterialReagentsBaseSolventReaction TimeYieldReference
8-hydroxyquinolineEthyl chloroacetateAnhydrous K2CO3Dry Acetone18 hours95% (for ethyl ester)[1]
2-chloromethylquinoline8-hydroxyquinolineK2CO3MeCNNot specified82-95% (for bisquinoline)[3]
8-hydroxyquinolineEthyl 2-chloroacetateBaseRefluxing AcetoneNot specified-[2]

Experimental Protocols

Protocol: Synthesis of Ethyl (quinolin-8-yloxy)acetate (A Precursor to this compound)

This protocol is adapted from a reported synthesis of a key precursor.

Materials:

  • 8-hydroxyquinoline

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Dry acetone

  • Round-bottom flask

  • Reflux condenser

  • Water bath

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous K2CO3 (0.005 M) in dry acetone.[1]

  • Set up the flask with a reflux condenser and place it on a water bath with a magnetic stirrer.

  • Heat the mixture to reflux and maintain it for 18 hours.[1]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the solid potassium carbonate.

  • Remove the solvent (acetone) from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the crude ethyl (quinolin-8-yloxy)acetate.

  • Recrystallize the crude product from ethanol to obtain the purified ester. The reported yield for this step is 95%.[1]

Note: To obtain this compound, the resulting ester would need to be hydrolyzed (e.g., using acidic or basic conditions), followed by purification.

Mandatory Visualization

SynthesisWorkflow Start Start: Reagents Reaction Reaction: - 8-hydroxyquinoline - Ethyl chloroacetate - K2CO3 in Acetone - Reflux for 18h Start->Reaction 1. Mixing TLC Monitoring: Thin-Layer Chromatography Reaction->TLC 2. In-process Control Filtration Work-up 1: Filter to remove K2CO3 Reaction->Filtration 3. Reaction Complete TLC->Reaction Evaporation Work-up 2: Solvent Evaporation Filtration->Evaporation 4. Filtrate Processing CrudeProduct Intermediate: Crude Ethyl Ester Evaporation->CrudeProduct 5. Isolation Recrystallization Purification: Recrystallization from Ethanol CrudeProduct->Recrystallization 6. Purification of Ester Hydrolysis Hydrolysis: Acid or Base Catalyzed Recrystallization->Hydrolysis 7. Ester to Acid Conversion FinalPurification Final Purification: Column Chromatography or Recrystallization Hydrolysis->FinalPurification 8. Crude Acid Purification FinalProduct End: this compound FinalPurification->FinalProduct 9. Isolation of Pure Product

References

Technical Support Center: Overcoming Solubility Issues with Quinolin-8-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges encountered when working with Quinolin-8-yl-acetic acid. The information is presented in a question-and-answer format, offering direct troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a heterocyclic aromatic compound. Its low aqueous solubility stems from the predominantly hydrophobic quinoline ring structure. Like many carboxylic acids with large aromatic components, the energy required to break the crystal lattice of the solid compound and solvate the molecule in water is high, leading to poor solubility.[1][2]

Q2: What are the key physicochemical properties of this compound I should be aware of?

Precise experimental data for this specific compound is limited. However, we can estimate its properties based on its structure and data from similar compounds. These estimates are crucial for developing a rational solubilization strategy.

PropertyValue (Estimated)Significance for Solubility
Molecular Formula C₁₁H₉NO₂Provides the elemental composition.[3]
Molecular Weight 187.19 g/mol Necessary for calculating molar concentrations.[3]
pKa (Carboxylic Acid) ~4.5The carboxylic acid group will be deprotonated and negatively charged (more soluble) at pH values above this pKa. This is an estimate based on similar aromatic acetic acids.
pKa (Quinoline Nitrogen) ~4.9The quinoline nitrogen will be protonated and positively charged (more soluble) at pH values below this pKa. This estimate is based on the pKa of unsubstituted quinoline.[4]
LogP ~1.7This estimated value indicates moderate lipophilicity, suggesting poor water solubility and better solubility in organic solvents. This is based on the computed XLogP3 for an isomer.[5]
Aqueous Solubility PoorDirect dissolution in neutral aqueous buffers is expected to be very low.
Organic Solvent Solubility Soluble in DMSOA related compound, Quinoline-8-carboxylic acid, has a reported solubility of 50 mg/mL in DMSO, which can be used as a starting guide.[6]

Q3: What is the first and most common method I should try for solubilization?

The most straightforward approach is to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.[7] Dimethyl sulfoxide (DMSO) is the most common and recommended initial co-solvent due to its ability to dissolve a wide range of compounds and its miscibility with water.[7]

Q4: Can I use other organic solvents besides DMSO?

Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be tested. However, DMSO is generally the most effective for compounds of this type.[8][9] Always consider the compatibility of the solvent with your specific experimental assay and potential toxicity to cells.

Troubleshooting Guide

This guide addresses the most common problems users encounter when trying to solubilize this compound.

Problem 1: The compound won't dissolve in 100% DMSO to make a stock solution.

  • Is the concentration too high? Even in DMSO, there is a solubility limit. A related compound is soluble at 50 mg/mL; try targeting a concentration in the 10-50 mg/mL range (approximately 50-250 mM).[6]

  • Have you applied gentle energy? To aid dissolution, you can:

    • Vortex the solution vigorously.

    • Slightly warm the vial in a water bath (e.g., 37°C). Be cautious, as excessive heat may degrade the compound.

    • Sonicate the solution in a bath sonicator for 5-10 minutes.[7]

  • Is the compound pure? Impurities can sometimes affect solubility. Verify the purity of your compound if dissolution remains a problem.

Problem 2: My compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous buffer or cell media.

This is a very common issue and occurs because the compound is not soluble in the final aqueous environment once the percentage of DMSO is significantly lowered.

The flowchart below provides a systematic approach to resolving this issue.

G cluster_0 Initial Checks cluster_1 Advanced Strategies start Precipitation observed upon dilution of DMSO stock into aqueous media check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration. Prepare serial dilutions to find the solubility limit. check_conc->lower_conc Yes check_dmso Is the final DMSO % too low? check_conc->check_dmso No ph_adjust pH Adjustment: Ionize the compound to form a more soluble salt. lower_conc->ph_adjust If unsuccessful success Success: Compound is soluble! lower_conc->success increase_dmso Increase final DMSO % slightly (e.g., from 0.1% to 0.5%). Run vehicle controls! check_dmso->increase_dmso Yes check_dmso->ph_adjust No increase_dmso->ph_adjust If unsuccessful increase_dmso->success use_excipients Use Excipients: Employ agents like cyclodextrins or surfactants to encapsulate the compound. ph_adjust->use_excipients If pH change is not viable ph_adjust->success use_excipients->success fail If issues persist, consider formulation development (e.g., solid dispersions). use_excipients->fail If unsuccessful

Caption: Troubleshooting workflow for precipitation upon dilution.

Problem 3: Adjusting the pH of my buffer is not working or is incompatible with my experiment.

  • Did you target the right pH? For this compound, you have two ionizable groups.

    • To deprotonate the carboxylic acid (making it COO⁻), you need to adjust the pH to be at least 1.5-2 units above its pKa (~4.5). A pH of 6.5-7.5 should be effective.

    • To protonate the quinoline nitrogen (making it NH⁺), you need to adjust the pH to be at least 1.5-2 units below its pKa (~4.9). A pH of 2.9-3.4 would be required, which may not be compatible with biological assays.

    • Therefore, raising the pH is the more viable strategy.

  • Consider Advanced Excipients: If pH modification is not an option, you can explore using solubilizing excipients.

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can form "inclusion complexes" with your compound, effectively shielding it from the aqueous environment. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[10]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound.[7] Use these at concentrations above their critical micelle concentration (CMC) but be mindful of potential cell toxicity.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 9.36 mg of this compound (MW: 187.19 g/mol ).

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution for 1-2 minutes. If not fully dissolved, sonicate the vial in a water bath for 10 minutes or warm gently to 37°C.

  • Inspect: Ensure the solution is clear and free of any visible particulate matter.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization by pH Adjustment

This protocol describes how to prepare a 1 mM aqueous solution by first dissolving the compound in a basic solution and then neutralizing.

  • Weigh Compound: Weigh 1.87 mg of this compound.

  • Initial Dissolution: Add 200 µL of 0.1 M NaOH to the compound. Vortex until fully dissolved. The compound will form the more soluble sodium salt (sodium quinolin-8-yl-acetate).

  • Buffering and Dilution: Add 800 µL of a 1.25x concentrated stock of your desired final buffer (e.g., 1.25x PBS, pH 7.4). The final volume will be 1 mL, the final concentration will be 1 mM, and the buffer components will be at 1x concentration.

  • Verify pH: Check the pH of the final solution and adjust carefully with dilute HCl or NaOH if necessary. The high buffering capacity should hold the pH steady.

  • Final Check: Observe the solution for any signs of precipitation. If it remains clear, it is ready for use.

Signaling Pathway Context

Quinoline derivatives are known to interact with a variety of cellular signaling pathways, often by inhibiting key enzymes like kinases. While the specific targets of this compound may not be fully elucidated, related quinoline carboxylic acids have been shown to have antiproliferative effects, potentially by interfering with pathways critical for cell growth and survival.[1][11] The diagram below illustrates a hypothetical mechanism where the compound inhibits a receptor tyrosine kinase (RTK), a common target for cancer therapeutics.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates RAS RAS RTK->RAS STAT3 STAT3 RTK->STAT3 Compound This compound Compound->RTK Inhibits Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates STAT3->Nucleus Translocates Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation

Caption: Hypothetical signaling pathway inhibited by a quinoline compound.

References

Preventing degradation of Quinolin-8-yl-acetic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Quinolin-8-yl-acetic acid to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] It is also crucial to protect the compound from light, as it is light-sensitive.[1][3]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to light, high temperatures, humidity, and contact with strong oxidizing agents or strong acids.[1][2][4] Forced degradation studies on related quinoline compounds have shown that they are susceptible to photolytic, thermal, and oxidative degradation.[5][6][7]

Q3: What are the potential degradation products of this compound?

A3: Based on studies of similar quinoline compounds, degradation is likely to occur through hydroxylation of the quinoline ring system, potentially leading to the formation of various hydroxylated derivatives.[2][8] Under photolytic conditions, for instance, quinoline can degrade to form 2-hydroxyquinoline and 8-hydroxyquinoline.[2]

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][9] This method should be capable of separating the intact compound from its potential degradation products. Regular analysis of the sample's purity and comparison to a reference standard stored under optimal conditions is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Discoloration of the solid compound (e.g., turning from white/beige to yellow/brown) Exposure to light or air (oxidation).Store the compound in an amber-colored vial or a container protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Decreased purity or presence of extra peaks in HPLC analysis Degradation due to improper storage (light, heat, humidity) or contamination.Review storage conditions and ensure they meet the recommended guidelines. Verify the purity of the solvent used to dissolve the sample. If degradation is confirmed, the batch may need to be discarded.
Inconsistent experimental results Degradation of the compound in solution during the experiment.Prepare fresh solutions for each experiment. Protect solutions from light, especially if the experiment is lengthy. Consider the pH of the solution, as quinoline derivatives can be more susceptible to degradation at certain pH values.[2][10]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated HPLC method.

Stability-Indicating HPLC Method

This is a suggested starting point for developing a stability-indicating HPLC method. Optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 240 nm)
Injection Volume 10 µL
Column Temperature 30°C

Data Presentation

Table 1: Summary of Recommended Storage Conditions
Condition Recommendation Rationale
Temperature Cool (2-8 °C recommended for long-term)To minimize thermal degradation.[6]
Light Protect from light (use amber vials)The compound is light-sensitive and can undergo photodegradation.[1][3]
Atmosphere Tightly sealed container, consider inert gasTo prevent oxidation and degradation from humidity.[1][2]
Humidity Dry environmentTo prevent hydrolysis.
Compatibility Avoid strong oxidizing agents and strong acidsTo prevent violent reactions and degradation.[1][2]

Visualizations

degradation_pathway QAA This compound Stress Stress Conditions (Light, Heat, Oxidizing Agents) QAA->Stress Intermediates Reactive Intermediates Stress->Intermediates Degradation_Products Degradation Products (e.g., Hydroxylated derivatives) Intermediates->Degradation_Products experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

References

Resolving unexpected results in assays with Quinolin-8-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinolin-8-yl-acetic acid. The content is designed to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is known to be a potent inhibitor of the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX). This enzyme is a key producer of reactive oxygen species (ROS) involved in inflammatory signaling. Additionally, some reports indicate that it may also inhibit protein synthesis by binding to ribosomes.

Q2: What are the key physicochemical properties of this compound to consider for experimental design?

A2: Understanding the physicochemical properties of this compound is crucial for designing robust assays. Key properties are summarized in the table below. Its limited aqueous solubility is a critical factor in preparing stock solutions and dilutions for aqueous-based biological assays.

PropertyValue
CAS Number 152150-04-4
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.2 g/mol [1]
Typical Purity ≥95%
Solubility Soluble in organic solvents like DMSO and ethanol; limited solubility in aqueous buffers.
Storage Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light to prevent degradation.

Q3: Can this compound interfere with assays due to its chemical structure?

A3: Yes, two primary types of interference are plausible. First, like other quinoline-based compounds, it may exhibit autofluorescence, which can interfere with fluorescence-based assays. Second, the quinoline core structure is known for its ability to chelate metal ions. This can lead to unexpected results in assays that rely on metal-dependent enzymes or reagents.

Troubleshooting Guide for Unexpected Assay Results

This guide addresses common unexpected outcomes when using this compound in a question-and-answer format.

Issue 1: Inconsistent or Lower-Than-Expected Potency in NADPH Oxidase Inhibition Assays

Q: My IC₅₀ value for this compound in a cell-based NADPH oxidase assay is much higher than expected, or varies significantly between experiments. What could be the cause?

A: This is a common issue that can stem from several factors related to the compound's solubility and stability.

Troubleshooting Steps:

  • Check for Compound Precipitation:

    • Problem: The compound may be precipitating out of solution when diluted from a high-concentration DMSO stock into your aqueous assay medium.

    • Solution: Visually inspect the wells for any precipitate after adding the compound. To mitigate this, try lowering the stock concentration, performing serial dilutions in the assay medium, and ensuring the final DMSO concentration is consistent and non-toxic (typically ≤0.5%).

  • Assess Compound Stability:

    • Problem: this compound may degrade in aqueous buffer at 37°C over the course of a long incubation period.

    • Solution: Prepare fresh dilutions from a frozen stock immediately before each experiment. Minimize the incubation time if possible. Run a "compound-only" control (compound in media, no cells) and analyze it by HPLC at the end of the experiment to check for degradation peaks.

  • Verify Cell Health and Density:

    • Problem: Inconsistent cell number or poor cell health can lead to variable NADPH oxidase activity and, consequently, inconsistent inhibition results.

    • Solution: Ensure you are using cells from a similar passage number for all experiments. Perform a cell count before each experiment to seed a consistent number of viable cells. Confirm that the cells are in the exponential growth phase at the time of the assay.

start Inconsistent/Low Potency in NOX Assay solubility Check for Precipitation (Visual Inspection) start->solubility sol_yes Precipitation Observed solubility->sol_yes Yes sol_no No Precipitation solubility->sol_no No stability Assess Compound Stability (HPLC, Fresh Dilutions) stab_yes Degradation Observed stability->stab_yes Yes stab_no Compound Stable stability->stab_no No cells Verify Cell Health & Density cell_issue Inconsistent Cell Seeding/Viability cells->cell_issue Yes cell_ok Cells Consistent cells->cell_ok No sol_fix Optimize Dilution Protocol: - Lower stock concentration - Use serial dilutions in media sol_yes->sol_fix sol_no->stability stab_fix Reduce Incubation Time Use Fresh Preparations stab_yes->stab_fix stab_no->cells cell_fix Standardize Cell Culture & Seeding Protocol cell_issue->cell_fix cell_ok->start Re-evaluate Assay Parameters

Caption: Troubleshooting workflow for inconsistent NOX assay results.

Issue 2: Unexpected Results in Fluorescence- or Colorimetric-Based Assays

Q: I am observing high background signals or results that don't follow a dose-response relationship in my fluorescence/colorimetric assay. Could the compound be interfering?

A: Yes, direct interference with the assay's detection method is a strong possibility.

Troubleshooting Steps:

  • Test for Autofluorescence (Fluorescence Assays):

    • Problem: this compound may be intrinsically fluorescent at the excitation and emission wavelengths of your assay.

    • Solution: Run a "compound-only" control by measuring the fluorescence of your compound in the assay buffer at all tested concentrations, without cells or other reagents. If a high signal is detected, you may need to switch to a non-fluorescent assay method (e.g., a luminescence or absorbance-based assay) or use a fluorescent probe with a non-overlapping spectral profile.

  • Evaluate Metal Chelation Effects:

    • Problem: The compound may chelate essential metal ions (e.g., Mg²⁺, Fe²⁺, Zn²⁺) required by reporter enzymes (like HRP in the Amplex Red assay) or other assay components. This can inhibit the reporter system and give a false impression of biological activity or mask the true result.

    • Solution: Run the assay in a cell-free system to test for direct inhibition of the reporter enzyme. For example, in an Amplex Red-based NOX assay, mix H₂O₂, HRP, Amplex Red, and your compound. If the signal is reduced compared to the control without your compound, chelation is likely interfering. Consider adding a small, supplemental amount of the relevant divalent cation to the buffer to see if it rescues the signal, or switch to a detection method that is not metal-dependent.

Key Experimental Protocols

Protocol 1: Cellular NADPH Oxidase Activity Assay (Amplex Red Method)

This protocol measures the hydrogen peroxide (H₂O₂), a stable product of NADPH oxidase activity, produced by cultured cells.[2]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cells of interest (e.g., PMA-stimulatable cells like HL-60 or HEK293 cells expressing a NOX isoform)

  • 96-well clear-bottom black plates

  • Amplex® Red reagent (ADHP)

  • Horseradish Peroxidase (HRP)

  • Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus

  • Assay Buffer: Krebs-Ringer Phosphate Glucose (KRPG) buffer or PBS with Ca²⁺/Mg²⁺

  • H₂O₂ standard for calibration curve

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere or equilibrate as required.

  • Compound Incubation: Prepare serial dilutions of this compound in the assay buffer. Add the diluted compound to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include vehicle controls (DMSO).

  • Prepare Reaction Mixture: Prepare a fresh reaction mixture containing Amplex Red (final concentration 50 µM) and HRP (final concentration 0.1 U/mL) in the assay buffer. Protect from light.

  • Stimulation: Add the NADPH oxidase stimulus (e.g., PMA, final concentration 100 nM) to the wells.

  • Initiate Reaction: Immediately add the reaction mixture to each well.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.[2] Read kinetically over 30-60 minutes or as an endpoint measurement.

  • Data Analysis: Calculate the rate of H₂O₂ production. Normalize the results to the vehicle control to determine the percent inhibition for each concentration of this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis seed 1. Seed Cells in 96-well plate prepare_cpd 2. Prepare Compound Dilutions prepare_reagent 3. Prepare Amplex Red/ HRP Reaction Mix add_cpd 4. Add Compound to Cells & Incubate stimulate 5. Add Stimulus (e.g., PMA) add_cpd->stimulate add_reagent 6. Add Reaction Mix stimulate->add_reagent measure 7. Measure Fluorescence (Ex: 560nm, Em: 590nm) add_reagent->measure analyze 8. Calculate % Inhibition measure->analyze cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor (e.g., GPCR, TLR) pkc PKC receptor->pkc nox_complex p22phox gp91phox (NOX2) p47phox p67phox p40phox Rac-GTP nadp NADP+ nox_complex:gp91->nadp o2_out O₂⁻ (Superoxide) nox_complex:gp91->o2_out stimulus Stimulus (e.g., PMA, Pathogen) stimulus->receptor pkc->nox_complex:p47 Phosphorylation & Assembly nadph NADPH nadph->nox_complex:gp91 o2_in O₂ o2_in->nox_complex:gp91 ros ROS Signaling (Inflammation, etc.) o2_out->ros inhibitor This compound inhibitor->nox_complex:gp91

References

Technical Support Center: Optimizing the Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of the quinoline ring. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving regioselective C-H functionalization of the quinoline ring?

A1: Regioselectivity in quinoline C-H functionalization is mainly achieved through two approaches:

  • Exploiting Inherent Reactivity: The quinoline ring has distinct electronic properties. The C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack, while the benzene portion undergoes electrophilic substitution, typically at the C5 and C8 positions.[1][2][3]

  • Utilizing Directing Groups: A directing group can be temporarily installed on the quinoline scaffold to steer a catalyst to a specific C-H bond.[4][5][6] Common directing groups include:

    • N-oxide: The oxygen of the N-oxide can direct metallation to the C2 and C8 positions.[1][6]

    • 8-aminoquinoline: The amino group at the C8 position can act as a bidentate directing group, facilitating functionalization at this position.[1]

Q2: My palladium-catalyzed C2-arylation of a quinoline N-oxide is giving a low yield. What are the potential causes and solutions?

A2: Low yields in this reaction can often be resolved by carefully optimizing the reaction conditions.[1] Common issues include an inactive catalyst, the presence of inhibitors, or a suboptimal reaction temperature. Ensure your palladium precursor (e.g., Pd(OAc)₂) is of high quality and consider using a pre-catalyst. All reagents and solvents must be pure and dry, as trace impurities can poison the catalyst. C-H activation frequently requires elevated temperatures, so a gradual increase in reaction temperature while monitoring for product formation and decomposition can be beneficial.[1]

Q3: I am observing a mixture of C2 and C8 functionalization. How can I improve selectivity for the C8 position?

A3: Achieving high C8 selectivity can be challenging due to the inherent reactivity of the C2 position.[1][5] Here are some strategies to favor C8 functionalization:

  • Catalyst Selection: While palladium catalysts often favor the C2 position, rhodium-based catalysts have demonstrated success in directing functionalization to the C8 position.[1][6]

  • Directing Group Strategy: The use of a quinoline N-oxide as a directing group is a well-established method for promoting C8 functionalization.[1][6][7]

  • Reaction Condition Optimization: Fine-tuning the catalyst, ligand, and solvent system is crucial for controlling regioselectivity.[1]

Q4: What are common side reactions to be aware of during quinoline functionalization?

A4: Besides poor regioselectivity, several side reactions can occur:

  • Homocoupling of the coupling partner.[1]

  • Dehalogenation of aryl halide coupling partners.[1]

  • Reduction of the quinoline ring, particularly when using hydride sources.[1]

  • Over-functionalization, resulting in di- or tri-substituted products.[1]

  • Decomposition of sensitive starting materials or products under harsh reaction conditions.[1]

Q5: Are there any metal-free methods for achieving regioselective quinoline functionalization?

A5: Yes, metal-free approaches for regioselective quinoline functionalization are an active area of research. For example, C2-heteroarylation of quinoline N-oxides can be performed under metal-free conditions, often by activating the N-oxide with a reagent like Ts₂O, which is then followed by nucleophilic attack.[6] Additionally, a Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides has been developed for C-8 functionalization.[5]

Troubleshooting Guides

Problem 1: Low or No Conversion in Palladium-Catalyzed C-H Arylation
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) is of high quality and stored correctly. Consider using a pre-catalyst or an in-situ activation method.[1]
Inhibitors Present Use high-purity, dry reagents and solvents. Trace water or other impurities can poison the catalyst.[1]
Insufficient Temperature C-H activation is often the rate-determining step and requires sufficient thermal energy. Gradually increase the reaction temperature, monitoring for both product formation and potential decomposition.[1]
Suboptimal Ligand The choice of ligand is critical. For C2-arylation of quinoline N-oxides, ligands like X-Phos have been shown to be effective.[8]
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Suggested Solution
Suboptimal Catalyst/Ligand Combination The ligand plays a crucial role in determining regioselectivity. For C8 selectivity, consider switching from a palladium to a rhodium-based catalyst system.[1][6] For palladium-catalyzed reactions, screen different phosphine ligands to influence the C2/C8 ratio.
Ineffective Directing Group If employing a directing group strategy (e.g., N-oxide), confirm its proper installation. The coordination of the directing group to the metal center is essential for selectivity.[1]
Steric Hindrance Substituents on either the quinoline ring or the coupling partner can sterically influence the site of functionalization.[1] Consider using less sterically demanding reagents if possible.
Electronic Effects The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups typically enhance reactivity, while electron-withdrawing groups can decrease it.[1]

Quantitative Data Summary

Table 1: Nickel-Catalyzed C3-Selective Functionalization of Quinolines

ElectrophileProductYield (%)
Phenyl disulfide3-(Phenylthio)quinoline95
Benzyl bromide3-Benzylquinoline82
BenzaldehydePhenyl(quinolin-3-yl)methanol75
Ethyl iodide3-Ethylquinoline68
Data sourced from Sheng et al. This method proceeds at room temperature without a directing group.[9]

Table 2: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

Aryl TosylateBaseLigandSolventYield (%)
3,5-Dimethylphenyl tosylateCsFX-Phost-BuOH/toluene75
4-Methoxyphenyl tosylateCsFX-Phost-BuOH/toluene80
4-Chlorophenyl tosylateCsFX-Phost-BuOH/toluene70
Data from a study on the C2-arylation of quinoline N-oxides.[8]

Experimental Protocols

Protocol 1: Nickel-Catalyzed C3-Thioetherification of Quinoline

This protocol, developed by Sheng et al., describes a versatile and mild nickel-catalyzed method for the exclusive C3-selective thioetherification of quinolines.[9]

Materials:

  • Quinoline (0.4 mmol, 1.0 equiv.)

  • Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%)

  • Diethoxymethane (DEDM) (2.0 mL)

  • Grignard reagent (0.6 mmol, 1.5 equiv.)

  • Disulfide electrophile (0.6 mmol, 1.5 equiv.)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Argon atmosphere

  • Dry Schlenk tube

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add quinoline, Ni(dppp)Cl₂, and diethoxymethane.

  • Add the Grignard reagent dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 20 minutes at room temperature.

  • Add the disulfide electrophile and stir for an additional 20 minutes.

  • Finally, add DDQ and continue stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is based on the work of Chang et al. for the C2-arylation of N-oxides.[8]

Materials:

  • Quinoline N-oxide (1 equiv.)

  • Aryl bromide (1.5 equiv.)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (2.2 equiv.)

  • Benzene (40 equiv.)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel, combine quinoline N-oxide, the aryl bromide, Pd(OAc)₂, and Ag₂CO₃.

  • Add benzene as the aryl source and solvent.

  • Seal the vessel and heat the reaction mixture at 130 °C with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Dry Schlenk Tube under Argon reagents Add Quinoline, Ni Catalyst, Solvent start->reagents grignard Add Grignard Reagent reagents->grignard stir1 Stir 20 min grignard->stir1 electrophile Add Electrophile stir1->electrophile stir2 Stir 20 min electrophile->stir2 ddq Add DDQ stir2->ddq monitor Monitor by TLC ddq->monitor quench Quench Reaction monitor->quench purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: Workflow for Ni-catalyzed C3-thioetherification.

signaling_pathway cluster_activation C-H Activation Strategies cluster_catalysis Catalytic Cycle cluster_products Regioselective Products quinoline Quinoline catalyst Transition Metal Catalyst (e.g., Pd, Rh) quinoline->catalyst c3_product C3-Functionalized quinoline->c3_product Ni-catalyzed n_oxide Quinoline N-Oxide coordination Coordination to N or DG n_oxide->coordination Directing Group (DG) amino 8-Aminoquinoline amino->coordination Directing Group (DG) catalyst->coordination activation C-H Activation coordination->activation coupling Reductive Elimination activation->coupling c2_product C2-Functionalized coupling->c2_product Favored by Pd c8_product C8-Functionalized coupling->c8_product Favored by Rh with DG

Caption: Logic diagram for regioselective functionalization.

References

Navigating the Synthesis of Quinolin-8-yl-acetic Acid: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides a comprehensive guide to overcoming common challenges encountered during the scale-up synthesis of Quinolin-8-yl-acetic acid. Authored for an audience with a strong background in organic chemistry, this document outlines troubleshooting strategies and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It aims to equip researchers with the necessary information to transition from laboratory-scale experiments to pilot-plant and industrial-scale production efficiently and safely.

Troubleshooting Guide: Addressing Common Issues in Scale-Up Synthesis

The large-scale synthesis of this compound, predominantly achieved through the Williamson ether synthesis, presents a unique set of challenges not always apparent at the bench scale. Below are common problems encountered and strategies for their resolution.

Low Yield and Reaction Inefficiency

Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from a 1L to a 20L reactor. What are the likely causes and how can we mitigate this?

Answer: A decrease in yield upon scale-up is a frequent issue and can be attributed to several factors:

  • Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions or incomplete conversion.

    • Troubleshooting:

      • Optimize Agitation: Evaluate and adjust the impeller design and agitation speed to ensure thorough mixing.

      • Controlled Reagent Addition: Implement a slow, controlled addition of the haloacetic acid or its ester to the solution of 8-hydroxyquinoline phenoxide. This helps maintain a consistent reaction temperature and optimal reactant concentrations.

  • Competing Elimination (E2) Reaction: The alkoxide of 8-hydroxyquinoline is a strong base and can promote the elimination of the haloacetic acid derivative, forming byproducts instead of the desired ether.[1] This is particularly problematic with secondary or tertiary alkyl halides, though less of a concern with the primary halides used in this synthesis.

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature as low as feasible to favor the SN2 substitution over the E2 elimination. Lower temperatures generally favor the desired substitution reaction.[1]

      • Choice of Haloacetic Acid Derivative: Use a primary haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) as they are more susceptible to SN2 attack and less prone to elimination.[1]

  • Incomplete Deprotonation: The 8-hydroxyquinoline must be fully deprotonated to form the nucleophilic phenoxide. Insufficient base or a base that is not strong enough will result in unreacted starting material.

    • Troubleshooting:

      • Base Selection and Stoichiometry: Ensure at least one full equivalent of a sufficiently strong base (e.g., sodium hydride, potassium carbonate) is used. In industrial settings, phase transfer catalysis is often employed to facilitate the reaction.[2]

Impurity Profile and Purification Challenges

Question: Our scaled-up batches of this compound show a higher level of impurities, making purification difficult. What are the common impurities and how can we improve the purification process?

Answer: Increased impurity levels at scale can stem from side reactions and the challenges of large-scale purification.

  • Common Impurities:

    • Unreacted 8-hydroxyquinoline: Due to incomplete reaction or inefficient mixing.

    • Dimerization/Oligomerization Byproducts: Can occur if the phenoxide of one molecule reacts with the alkyl halide end of another. This is more likely at higher concentrations.

    • Products of C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the quinoline ring, though O-alkylation is generally favored.

  • Troubleshooting and Purification Strategies:

    • Reaction Condition Optimization:

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the alkoxide, leaving a "naked" and highly reactive phenoxide anion to participate in the SN2 reaction.[1]

      • High-Dilution Principle: To minimize intermolecular side reactions, consider operating under higher dilution conditions, although this may impact reactor throughput.[3]

    • Large-Scale Purification:

      • Crystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and a desirable crystal form (polymorph).[4][5] A screening of various solvents and solvent mixtures is recommended to identify optimal conditions.

      • Ion-Exchange Chromatography: For acidic compounds like this compound, ion-exchange chromatography can be an effective purification method to remove neutral and basic impurities.

      • Sub-boiling Distillation: For purification of the final product or starting materials, sub-boiling distillation can be employed to obtain high-purity compounds by gently vaporizing the surface liquid below its boiling point, thus avoiding aerosol formation.[6]

Thermal Runaway and Safety Concerns

Question: We are concerned about the exothermic nature of the Williamson ether synthesis on a large scale. How can we assess and control the thermal risks?

Answer: The Williamson ether synthesis can be exothermic, and the reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of a thermal runaway.

  • Risk Assessment and Control:

    • Calorimetry Studies: Perform reaction calorimetry at the lab scale to determine the heat of reaction and predict the thermal behavior at a larger scale. This data is crucial for designing an adequate cooling system.

    • Controlled Addition: As mentioned previously, the slow, controlled addition of one of the reactants is a key strategy for managing the exotherm.

    • Emergency Cooling: Ensure the reactor is equipped with an effective emergency cooling system.

    • Process Safety Management: Conduct a thorough hazard and operability (HAZOP) study before scaling up to identify potential safety issues and implement appropriate control measures. It is crucial to understand the thermal stability of all reaction components and mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the scale-up synthesis of this compound?

A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally recommended for the Williamson ether synthesis.[1][2] These solvents effectively solvate the cation of the alkoxide, enhancing the nucleophilicity of the phenoxide. The choice of solvent can also significantly influence the selectivity of the reaction, favoring O-alkylation over potential C-alkylation side reactions.[7]

Q2: How can we monitor the reaction progress effectively in a large-scale reactor?

A2: In-process monitoring is crucial for understanding reaction kinetics and determining the endpoint. While TLC can be used for qualitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring in a production environment. In-situ monitoring techniques, such as infrared (IR) spectroscopy, can also be employed for real-time tracking of reactant consumption and product formation.

Q3: What are the considerations for choosing between chloroacetic acid and bromoacetic acid?

A3: Bromoacetic acid is generally more reactive than chloroacetic acid in SN2 reactions due to bromide being a better leaving group. This can lead to faster reaction times. However, chloroacetic acid is often less expensive and may be preferred for economic reasons on an industrial scale. The choice will depend on a balance of reactivity, cost, and desired reaction conditions.

Q4: Can Phase Transfer Catalysis (PTC) be used for this synthesis, and what are the advantages?

A4: Yes, Phase Transfer Catalysis is a highly effective method for industrial-scale Williamson ether synthesis.[2] A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the haloacetic acid derivative is dissolved. The advantages of PTC include:

  • Milder reaction conditions.

  • The ability to use less expensive and less hazardous bases like sodium hydroxide or potassium carbonate.

  • Avoidance of anhydrous solvents.

  • Simplified work-up procedures.

Q5: What are the key parameters to control during the crystallization of this compound to ensure consistent product quality?

A5: Controlling the crystallization process is critical for obtaining a consistent and pure product with the desired physical properties. Key parameters to control include:

  • Solvent System: The choice of solvent or solvent mixture will determine the solubility, yield, and crystal habit.

  • Cooling Rate: A slow and controlled cooling rate generally leads to larger, more well-defined crystals with higher purity. Rapid cooling can lead to the formation of smaller crystals or amorphous material that may trap impurities.

  • Agitation: Proper agitation is necessary to ensure good heat transfer and a uniform suspension of crystals, but excessive agitation can lead to crystal breakage.

  • Seeding: Introducing seed crystals of the desired polymorph can help control the crystal form and size distribution.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

ParameterLaboratory Scale (Typical)Industrial Scale (Considerations)Rationale for Change
Reaction Temperature 50-100 °C[2]Optimized for selectivity and safety (potentially lower)Lower temperatures favor SN2 over E2 elimination and improve thermal control.[1]
Solvent Acetonitrile, DMF[2]Selection based on cost, safety, and recoveryIndustrial processes prioritize cost-effective and easily recoverable solvents.
Base NaH, K2CO3NaOH/KOH with Phase Transfer CatalystPTC allows for the use of less expensive and easier to handle bases.[2]
Concentration Higher concentrationsPotentially lower (high-dilution)Minimizes intermolecular side reactions leading to byproducts.[3]
Addition Rate Rapid or portion-wiseSlow, controlled additionManages exotherm and maintains optimal reactant ratios.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Williamson Ether Synthesis with Phase Transfer Catalysis

Materials:

  • 8-Hydroxyquinoline

  • Chloroacetic acid

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB - Phase Transfer Catalyst)

  • Toluene (Solvent)

  • Hydrochloric Acid (for acidification)

  • Suitable crystallization solvent (e.g., Ethanol/Water)

Procedure:

  • Reactor Setup: Charge a clean, dry, and appropriately sized reactor equipped with an overhead stirrer, condenser, temperature probe, and addition funnel with 8-hydroxyquinoline and toluene.

  • Base and Catalyst Addition: Add the tetrabutylammonium bromide to the reactor. Begin stirring and slowly add the 50% sodium hydroxide solution via the addition funnel, ensuring the temperature is maintained below a pre-determined setpoint.

  • Chloroacetic Acid Addition: Once the 8-hydroxyquinoline is fully deprotonated (indicated by a color change and/or in-process monitoring), begin the slow, controlled addition of an aqueous solution of chloroacetic acid. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 8-hydroxyquinoline is complete.

  • Work-up:

    • Cool the reaction mixture and separate the aqueous and organic layers.

    • Wash the organic layer with water.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Isolation and Purification:

    • Filter the precipitated solid and wash with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification charge_reactants Charge Reactor: - 8-Hydroxyquinoline - Toluene - TBAB add_base Add NaOH (aq) (Controlled) charge_reactants->add_base add_acid Add Chloroacetic Acid (aq) (Controlled) add_base->add_acid monitor Monitor Reaction (HPLC) add_acid->monitor phase_split Phase Separation monitor->phase_split acidification Acidification (HCl) phase_split->acidification filtration Filtration & Washing acidification->filtration drying Drying filtration->drying crystallization Crystallization drying->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_mixing Optimize Agitation & Controlled Addition low_yield->check_mixing Mixing Issues check_temp Lower Reaction Temperature low_yield->check_temp Side Reactions check_base Verify Base Stoichiometry low_yield->check_base Incomplete Reaction impurity High Impurities? solvent_screen Screen Solvents for Crystallization impurity->solvent_screen Purification Difficulty chromatography Consider Ion-Exchange Chromatography impurity->chromatography Persistent Impurities thermal_runaway Thermal Runaway Risk? calorimetry Perform Reaction Calorimetry thermal_runaway->calorimetry Assess Exotherm emergency_plan Ensure Emergency Cooling thermal_runaway->emergency_plan Safety Protocol

Caption: Troubleshooting decision tree for common scale-up issues.

References

Modifying experimental protocols for Quinolin-8-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for modifying experimental protocols involving Quinolin-8-yl-acetic acid and its derivatives.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may be encountered during the experimental use of this compound.

Issue 1: Compound Precipitation in Aqueous Solutions

  • Q1: I observed a precipitate forming when I diluted my DMSO stock of this compound into my cell culture medium or aqueous buffer. How can I resolve this?

    A: This is a frequent challenge with hydrophobic compounds. This compound and its analogs can have limited aqueous solubility.[1] Here are several strategies to mitigate precipitation:

    • Optimize Stock Concentration: While high-concentration stocks minimize the final percentage of DMSO in your assay, they are more prone to precipitation upon dilution.[1] Consider preparing a lower concentration stock solution (e.g., 1-10 mM) in DMSO.

    • Stepwise Dilution: Avoid adding the high-concentration DMSO stock directly into the full volume of aqueous buffer. Instead, perform serial dilutions in your final buffer or medium, ensuring rapid mixing at each step.[1]

    • Use of Surfactants or Co-solvents: For cell-free assays, consider the inclusion of a small, non-interfering amount of a surfactant like Tween-20 or Pluronic F-68 to improve solubility. The compatibility of these with your specific assay must be validated.

    • Warm the Medium/Buffer: Gently warming the aqueous solution to 37°C before adding the compound stock can sometimes help maintain solubility, especially for cell culture applications.

Issue 2: Inconsistent or Non-Reproducible Assay Results

  • Q2: My experimental results with this compound are highly variable between replicates and experiments. What are the potential causes?

    A: Variability can stem from several factors related to compound handling and stability:

    • Compound Stability: Quinoline derivatives can degrade when stored improperly or in solution over time.[1][2] Stock solutions should be stored at -20°C or -80°C.[1][3] To prevent degradation from repeated freeze-thaw cycles, prepare and store the compound in small, single-use aliquots.[1][3]

    • Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells and affect enzyme activity, so it is typically recommended to keep the final concentration below 0.5%.[1]

    • Incubation Time: Assess the stability of this compound in your specific assay medium over the full duration of your experiment. The compound may degrade over longer incubation periods, leading to inconsistent effects.

Issue 3: Potential for Assay Interference

  • Q3: My quinoline compound is showing activity in a high-throughput screen. How can I be sure it's a genuine "hit" and not an artifact?

    A: Quinoline-based compounds are known to sometimes act as Pan-Assay Interference Compounds (PAINS).[2] These compounds can interfere with assay results through various non-specific mechanisms. It is crucial to perform secondary validation assays:

    • Counter-Screening: Perform a counter-screen to check for interference with the assay technology itself. For instance, if you are using a luciferase-based reporter assay, test the compound's effect directly on the purified luciferase enzyme.[4]

    • Orthogonal Assays: Validate your primary results using an orthogonal assay. This type of assay measures the same biological endpoint but utilizes a different detection method (e.g., confirming a fluorescence-based result with a label-free or colorimetric method).[4]

    • Autofluorescence: Quinoline compounds often exhibit autofluorescence, particularly in the blue-green spectral region.[4] This can lead to false-positive results in fluorescence-based assays. It is essential to measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths and subtract this background from the experimental wells.[4] If autofluorescence is high, consider switching to a red-shifted fluorophore (>600 nm) to minimize spectral overlap.[4]

Quantitative Data Summary

The following tables summarize the biological activity for derivatives structurally related to this compound. The potency of this compound itself should be determined empirically for your specific experimental system.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

Compound/Derivative Staphylococcus aureus Escherichia coli Pseudomonas aeruginosa Reference
Quinolone-3-carboxamide Conjugates Selectively Active Active Active [5]
8-nitrofluoroquinolone derivatives ~2-5 - - [5]
Hybrid Quinolone (Compound 5d) 0.125 - 8 0.125 - 8 0.125 - 8 [6]
Isatin-tethered Quinoline (IV) 6.24 (vs. M. tuberculosis) - - [7]

| Isatin-tethered Quinoline (Q8b) | 0.06 (vs. M. tuberculosis) | - | - |[7] |

Table 2: Anticancer Activity of a Selected Quinoline Derivative (IC₅₀ in µM)

Compound/Derivative Cell Line IC₅₀ (µM) Reference

| 2,4-dichlorophenyl quinoline | MDA-MB-231 (Breast Cancer) | 7.42 ± 0.94 |[8] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for assessing the antimicrobial activity of a compound.[9][10]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile broth (e.g., Mueller-Hinton Broth). Final volumes in each well should be 100 µL. The concentration range should be chosen based on expected activity (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[11] Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial suspension to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A vehicle control (broth with bacteria and the highest concentration of DMSO used) is also essential.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[9]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures the effect of a compound on cell proliferation and viability.[1]

  • Cell Seeding: Seed cells (e.g., a cancer cell line) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium from your DMSO stock. Remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).

  • Controls: Include a vehicle control (cells treated with medium containing the same final DMSO concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at approximately 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Visualizations

troubleshooting_workflow cluster_prep Preparation Phase cluster_observe Observation & Issue cluster_solution Troubleshooting Steps start Start Experiment prep_stock Prepare Stock in DMSO start->prep_stock dilute Dilute to Working Concentration in Aqueous Buffer/Medium prep_stock->dilute observe_precipitate Precipitation Observed? dilute->observe_precipitate observe_inconsistent Inconsistent Results? observe_precipitate->observe_inconsistent no solution_precipitate 1. Lower Stock Concentration 2. Use Stepwise Dilution 3. Warm Medium to 37°C observe_precipitate->solution_precipitate yes observe_fluorescence Fluorescence Assay Interference? observe_inconsistent->observe_fluorescence no solution_inconsistent 1. Aliquot Stock (Avoid Freeze-Thaw) 2. Check Compound Stability in Medium 3. Standardize Vehicle Control (<0.5%) observe_inconsistent->solution_inconsistent yes solution_fluorescence 1. Run Compound-Only Control 2. Perform Background Subtraction 3. Switch to Red-Shifted Fluorophore observe_fluorescence->solution_fluorescence yes end_node Proceed with Optimized Protocol observe_fluorescence->end_node no solution_precipitate->dilute solution_inconsistent->start solution_fluorescence->end_node

Caption: Troubleshooting workflow for common experimental issues.

signaling_pathway cluster_membrane Cell Membrane cluster_intervention Intervention cluster_downstream Downstream Cellular Effects ROS Reactive Oxygen Species (ROS) inflammation Inflammation ROS->inflammation oxidative_stress Oxidative Stress ROS->oxidative_stress NADPH_oxidase NADPH Oxidase Enzyme Complex NADPH_oxidase->ROS O₂ → O₂⁻ compound This compound compound->NADPH_oxidase Inhibits

Caption: Inhibition of NADPH oxidase by this compound.

ampk_pathway cluster_upstream Upstream Regulation cluster_lipid_ox Lipid Oxidation Pathway cluster_lipid_syn Lipid Synthesis Pathway compound Acetic Acid Moiety AMPK AMPKα compound->AMPK Activates pAMPK p-AMPKα (Active) AMPK->pAMPK Phosphorylation PPARa PPARα pAMPK->PPARa Activates SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits Lipid_Ox_Genes Lipid Oxidation Genes (e.g., CPT1) PPARa->Lipid_Ox_Genes Upregulates Lipid_Oxidation Increased Lipid Oxidation Lipid_Ox_Genes->Lipid_Oxidation Lipid_Synthesis Decreased Lipid Synthesis Lipogenic_Genes Lipogenic Genes (e.g., FASN, ACC) SREBP1c->Lipogenic_Genes Upregulates Lipogenic_Genes->Lipid_Synthesis

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Quinolin-8-yl-acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of a parent compound versus its derivatives is crucial for the advancement of new therapeutic agents. This guide provides a comparative overview of the biological activities of Quinolin-8-yl-acetic acid and its derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is a synthesis of experimental data from various studies, aimed at elucidating structure-activity relationships and providing a foundation for future research.

Quinoline and its derivatives have long been recognized for their broad spectrum of pharmacological activities. The core quinoline structure serves as a privileged scaffold in medicinal chemistry, lending itself to modifications that can significantly alter its biological effects. This guide specifically delves into derivatives of this compound, examining how chemical substitutions impact their efficacy as potential therapeutic agents.

Comparative Biological Activity

The primary therapeutic areas investigated for this compound and its derivatives are oncology and microbiology. The cytotoxic effects against various cancer cell lines and inhibitory activity against microbial growth are key metrics for comparison.

Anticancer Activity

Studies on quinoline derivatives have highlighted their potential as anticancer agents, often acting through the modulation of key signaling pathways involved in cancer cell proliferation and survival. While direct comparative data for a comprehensive set of this compound derivatives is limited, research on related quinoline sulfonamides suggests that their anticancer activity may be mediated through pathways such as Pyruvate Kinase M2 (PKM2) and Nuclear Factor-kappa B (NF-κB).[1]

Table 1: Comparative Anticancer Activity of this compound Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
This compound (parent) --Data not available-
(5-chloro-quinolin-8-yloxy) acetic acid Chloro derivative-Data not available[2]
Quinolinequinones (QQ1, QQ4, QQ6-9, QQ12, QQ13) Quinone derivatives-Data not available[3]

Note: The IC50 values represent the concentration of a compound required to inhibit 50% of cell growth. Data for a direct comparison is not fully available in the reviewed literature.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been explored, with some studies providing specific inhibitory data. For instance, a series of 2-(quinolin-8-yloxy) acetate analogs were synthesized and evaluated for their antibacterial activity. The results, presented as zones of inhibition, indicated that while some derivatives showed activity, others were found to be inactive.[4]

Table 2: Comparative Antimicrobial Activity of 2-(quinolin-8-yloxy) acetate Analogs

Compound IDGram-Positive Bacteria (Inhibition Zone in mm)Gram-Negative Bacteria (Inhibition Zone in mm)Reference
Quinolin-8-yloxy-acetic acid (parent) Data not availableData not available-
43e -Better than others against E. coli and P. aeruginosa[4]
43f Good inhibition against S. aureus and S. aureus MRSA-[4]
43g -Better than others against E. coli and P. aeruginosa[4]
43i Better activity against all gram-positive strainsBetter than others against four gram-negative bacteria[4]
43j Good inhibition against S. aureus and S. aureus MRSA-[4]

Note: Inhibition zones indicate the area where bacterial growth is prevented by the compound.

Another study on quinolinequinones demonstrated that several derivatives (QQ1, QQ4, QQ6-9, QQ12, and QQ13) exhibited significant antibacterial potential against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 1.22 mg/L, which was comparable to the standard antibiotic Cefuroxime-Na.[3] Furthermore, QQ10 was identified as a potent antifungal agent against Candida albicans, with an MIC value of 1.22 mg/L, four times more potent than the reference standard Clotrimazole.[3]

Experimental Protocols

The evaluation of the biological activity of these compounds involves standardized experimental protocols.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline derivatives are often attributed to their interaction with specific cellular signaling pathways.

anticancer_pathway Quinoline_Derivatives Quinoline Derivatives PKM2 Pyruvate Kinase M2 (PKM2) Quinoline_Derivatives->PKM2 Inhibition NF_kB Nuclear Factor-kappa B (NF-κB) Quinoline_Derivatives->NF_kB Inhibition Cell_Proliferation Cancer Cell Proliferation PKM2->Cell_Proliferation Promotes Apoptosis Apoptosis PKM2->Apoptosis Inhibits NF_kB->Cell_Proliferation Promotes NF_kB->Apoptosis Inhibits

Anticancer mechanism of quinoline derivatives.

The diagram above illustrates a potential mechanism of action for the anticancer activity of quinoline derivatives. By inhibiting key proteins like PKM2 and the transcription factor NF-κB, these compounds can disrupt cancer cell metabolism and survival signaling, leading to decreased proliferation and increased apoptosis (programmed cell death).

Experimental Workflow

The general workflow for synthesizing and evaluating the biological activity of new this compound derivatives is outlined below.

experimental_workflow start Synthesis of This compound Derivatives purification Purification and Characterization (e.g., NMR, Mass Spec) start->purification screening Biological Activity Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer Cytotoxic? antimicrobial Antimicrobial Assays (e.g., MIC determination) screening->antimicrobial Antimicrobial? sar_analysis Structure-Activity Relationship (SAR) Analysis anticancer->sar_analysis antimicrobial->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Workflow for discovery of novel derivatives.

This workflow begins with the chemical synthesis of new derivatives, followed by their purification and structural confirmation. The synthesized compounds then undergo a battery of biological screening assays to identify promising candidates. Structure-activity relationship (SAR) analysis of the active compounds guides the design and synthesis of new, optimized derivatives with improved potency and selectivity.

References

A Comparative Guide to the Anti-inflammatory Activity of Quinolin-8-yl-acetic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of Quinolin-8-yl-acetic acid against other common non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is based on established in vitro and in vivo experimental models, offering a framework for evaluating its potential as a therapeutic agent.

Executive Summary

Comparative Performance Data

The anti-inflammatory efficacy of this compound (represented by Compound 9e) is compared with standard NSAIDs, Diclofenac and Celecoxib, based on their ability to inhibit COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound (as Compound 9e) >220.043 >513
Diclofenac0.80.0516
Celecoxib24.30.060405

Data for Compound 9e and Celecoxib from Zarghi et al. (2011).[2] Data for Diclofenac is representative of values found in the literature.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

CompoundTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
This compound (Hypothetical) 7568
Diclofenac6555
Celecoxib7062

This data is hypothetical to illustrate the expected outcomes from a standard in vitro assay. Specific experimental data for this compound's effect on cytokine production is needed for a definitive comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoenzymes.

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (this compound, Diclofenac, Celecoxib) dissolved in DMSO

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the Tris-HCl buffer, the enzyme (COX-1 or COX-2), and the test compound solution.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm in a kinetic mode for 5 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Production Assay

This assay assesses the ability of a compound to suppress the production of pro-inflammatory cytokines in immune cells stimulated with LPS.

Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces the production and release of cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + DMSO) should be included.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the vehicle control.

In Vivo Acetic Acid-Induced Writhing Test

This is a common in vivo model to assess the peripheral analgesic and anti-inflammatory activity of a compound.

Principle: Intraperitoneal injection of acetic acid in mice causes irritation of the peritoneal cavity, leading to a characteristic stretching behavior known as "writhing." Anti-inflammatory and analgesic drugs reduce the number of writhes.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid (0.6% in saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Diclofenac)

  • Observation cages

Procedure:

  • Divide the mice into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation cage.

  • Count the total number of writhes for each mouse over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways involved in inflammation and the experimental workflows are provided below using Graphviz (DOT language).

inflammation_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription NFkB->Gene_Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines COX2_Induction COX-2 Induction Gene_Transcription->COX2_Induction Inflammation Inflammation Cytokines->Inflammation COX2_Enzyme COX-2 COX2_Induction->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Metabolized by Prostaglandins->Inflammation Quinoline This compound Quinoline->NFkB Inhibits Quinoline->COX2_Enzyme Inhibits

Caption: Inflammatory signaling pathway and points of inhibition.

cox_inhibition_workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Compound) Start->Prep_Reagents Incubate Incubate Enzyme with Compound Prep_Reagents->Incubate Add_Substrate Add Substrate (Arachidonic Acid) Incubate->Add_Substrate Measure Measure Absorbance (Kinetic Reading) Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro COX inhibition assay.

cytokine_assay_workflow Start Start Seed_Cells Seed Macrophages (e.g., RAW 264.7) Start->Seed_Cells Pretreat Pre-treat with Test Compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant ELISA Perform ELISA for TNF-α and IL-6 Collect_Supernatant->ELISA Analyze Calculate % Inhibition ELISA->Analyze End End Analyze->End

Caption: Workflow for the in vitro cytokine production assay.

Conclusion

The available data on potent quinoline derivatives, used here as a proxy for this compound, suggest a strong potential for selective COX-2 inhibition, surpassing the selectivity of celecoxib. This high selectivity indicates a potentially favorable gastrointestinal safety profile. Further direct experimental validation of this compound is necessary to confirm these promising anti-inflammatory properties and to fully elucidate its mechanism of action, including its effects on pro-inflammatory cytokine production. The experimental protocols and comparative data provided in this guide offer a robust framework for conducting such validation studies.

References

Quinolin-8-yl-acetic Acid in Oncology: A Comparative Guide to Quinoline-Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including significant potential in anticancer drug discovery.[1][2] This guide provides a comparative analysis of Quinolin-8-yl-acetic acid and other notable quinoline-based compounds that have been investigated in cancer research. While direct and extensive anticancer studies on this compound are not widely available in the public domain, this document synthesizes the existing information and draws comparisons with structurally related and functionally relevant quinoline derivatives to offer a comprehensive overview for the research community.

This compound: An Overview

This compound is a derivative of quinoline with an acetic acid moiety at the 8th position. While its specific evaluation in oncology is not extensively documented in peer-reviewed literature, its chemical structure suggests potential for biological activity. Commercially available information indicates that this compound may act as an inhibitor of NADPH oxidase and protein synthesis.[3] Inhibition of NADPH oxidase can modulate intracellular reactive oxygen species (ROS) levels, a mechanism relevant to cancer cell signaling and survival. Disruption of protein synthesis is a known strategy for inducing cancer cell death. However, without specific experimental data in cancer models, its therapeutic potential in this context remains speculative.

A study investigating the antiproliferative activity of various quinoline derivatives did note that analogues containing an 8-carboxylic acid group exhibited antiproliferative effects, lending credence to the potential of the quinoline-8-yl acidic scaffold.[4]

Comparative Analysis with Other Quinoline-Based Compounds

Numerous other quinoline derivatives have demonstrated significant anticancer activity through various mechanisms of action. This section provides a comparative look at some of these compounds, supported by experimental data.

Quantitative Performance Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several quinoline-based compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassDerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Quinoline-8-Sulfonamides Compound 9aC32Amelanotic Melanoma520[5][6]
COLO829Melanotic Melanoma376[5][6]
MDA-MB-231Triple-Negative Breast Cancer609[5][6]
U87-MGGlioblastoma Multiforme756[5][6]
A549Lung Cancer496[5][6]
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides Various DerivativesHCT-116Colon Cancer4 - 43[6][7]
MCF-7Breast Cancer4 - 43[6][7]
HeLaCervical Cancer4 - 43[6][7]
Quinolin-chlorobenzothioate QCBT7MultiplePancreatic, etc.~1 - 4[8]
8-Hydroxyquinoline Derivatives VariousA-549, HepG2, HeLa, SiHaLung, Liver, Cervical0.69 - 22[9]
Mechanisms of Action and Signaling Pathways

Quinoline-based compounds exert their anticancer effects by targeting a variety of cellular processes and signaling pathways.

  • Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis. For instance, some derivatives target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in many cancers.

EGFR_HER2_Inhibition Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Quinoline Quinoline-Based Kinase Inhibitor Quinoline->EGFR_HER2 Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis RAS_MAPK->Proliferation Proteasome_Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome Proteasome Ub_Proteins->Proteasome Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Quinoline Quinoline-Based Proteasome Inhibitor (e.g., QCBT7) Quinoline->Proteasome Inhibition ER_Stress ER Stress & Apoptosis Accumulation->ER_Stress MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with - Test Compounds - Vehicle Control - Positive Control B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan F->G H Read absorbance at 570nm G->H I Data Analysis: Calculate IC50 H->I

References

Comparative analysis of different synthetic routes to Quinolin-8-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Quinolin-8-yl-acetic acid, a valuable building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a comparative analysis of three distinct synthetic routes, offering an objective look at their methodologies, performance, and the necessary experimental considerations.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on factors such as the availability of starting materials, desired scale, and tolerance for hazardous reagents. The following table summarizes the key quantitative data for three plausible synthetic pathways.

Synthetic RouteStarting MaterialKey ReactionsOverall Yield (estimated)Number of StepsKey ReagentsPrimary AdvantagesPrimary Disadvantages
Route A Quinoline-8-carboxylic acidArndt-Eistert Homologation50-70%3Thionyl chloride, (Trimethylsilyl)diazomethane, Silver benzoateDirect and well-established homologation method.Use of highly toxic and potentially explosive diazomethane or its analogue.
Route B 8-AcetylquinolineWillgerodt-Kindler Reaction40-60%2Sulfur, Morpholine, NaOHAvoids highly toxic reagents.High reaction temperatures and potential for moderate yields.
Route C 8-MethylquinolineBenzylic Bromination, Cyanation, Hydrolysis35-55%3N-Bromosuccinimide, NaCN, HClUtilizes common and readily available reagents.Multi-step process with potential for side reactions in the bromination step.

Synthetic Route A: Arndt-Eistert Homologation of Quinoline-8-carboxylic Acid

This route employs the classic Arndt-Eistert reaction to extend the carbon chain of quinoline-8-carboxylic acid by one methylene group. The key steps involve the formation of an acid chloride, followed by reaction with a diazomethane source to yield a diazoketone, which then undergoes a Wolff rearrangement to form a ketene that is subsequently hydrolyzed to the desired acetic acid.

G cluster_0 Route A: Arndt-Eistert Homologation A Quinoline-8-carboxylic acid B Quinoline-8-carbonyl chloride A->B SOCl₂, Reflux C 2-Diazo-1-(quinolin-8-yl)ethan-1-one B->C TMSCHN₂ THF/Acetonitrile, 0°C to RT D This compound C->D Ag₂O or Silver Benzoate Dioxane/H₂O, Heat

A schematic overview of the Arndt-Eistert homologation route.
Experimental Protocol:

Step 1: Synthesis of Quinoline-8-carbonyl chloride

In a round-bottom flask equipped with a reflux condenser and a gas trap, quinoline-8-carboxylic acid (1.0 eq) is suspended in an excess of thionyl chloride (SOCl₂, ~5-10 eq). The mixture is heated to reflux and maintained at this temperature for 2-3 hours, or until the evolution of HCl gas ceases and a clear solution is obtained. The excess thionyl chloride is then removed under reduced pressure to yield the crude quinoline-8-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of 2-Diazo-1-(quinolin-8-yl)ethan-1-one

Caution: (Trimethylsilyl)diazomethane is extremely toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[1][2][3][4]

The crude quinoline-8-carbonyl chloride (1.0 eq) is dissolved in a mixture of anhydrous tetrahydrofuran (THF) and acetonitrile (1:1). The solution is cooled to 0°C in an ice bath. A solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq) is added dropwise to the cooled solution. The reaction mixture is allowed to warm to room temperature and stirred for 10-12 hours. Acetic acid is then added to quench any excess (trimethylsilyl)diazomethane. The solvent is removed under reduced pressure to afford the crude diazoketone.

Step 3: Synthesis of this compound (Wolff Rearrangement)

To a solution of the crude 2-diazo-1-(quinolin-8-yl)ethan-1-one (1.0 eq) in dioxane, water (~20 eq) and a catalytic amount of silver benzoate (0.2 eq) are added. The reaction mixture is heated to 80-90°C and stirred for 10-12 hours. After cooling to room temperature, the mixture is diluted with water and acidified with 1 M HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound. The crude product can be purified by recrystallization.

Synthetic Route B: Willgerodt-Kindler Reaction of 8-Acetylquinoline

This pathway utilizes the Willgerodt-Kindler reaction, which is effective for converting aryl alkyl ketones into the corresponding terminal carboxylic acids (via a thioamide intermediate). This method avoids the use of highly hazardous reagents like diazomethane.

G cluster_1 Route B: Willgerodt-Kindler Reaction E 8-Acetylquinoline F 2-(Quinolin-8-yl)thioacetomorpholide E->F Sulfur, Morpholine Microwave or Reflux G This compound F->G Aqueous NaOH Reflux G cluster_2 Route C: From 8-Methylquinoline H 8-Methylquinoline I 8-(Bromomethyl)quinoline H->I NBS, AIBN CCl₄, Reflux J 2-(Quinolin-8-yl)acetonitrile I->J NaCN DMSO or aq. Ethanol, Heat K This compound J->K Conc. HCl Reflux

References

Validating the Binding Affinity of Quinolin-8-yl-acetic Acid to Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Quinolin-8-yl-acetic acid's potential binding affinity to its reported target proteins: NADPH oxidase and the bacterial ribosome. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this document focuses on a comparative framework with well-characterized alternative compounds targeting these same pathways. Detailed experimental protocols for validating such binding affinities are also provided.

Executive Summary

This compound has been identified as a potent inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and is also reported to inhibit protein synthesis. These dual activities suggest its potential as a modulator of oxidative stress and as an antimicrobial agent. This guide presents a comparative landscape of inhibitors for both NADPH oxidase and the 50S ribosomal subunit, offering a baseline for evaluating the potential efficacy of this compound. The binding affinities of these alternative compounds are summarized, and standardized protocols for determining key binding parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are detailed.

Comparison of NADPH Oxidase Inhibitors

CompoundTarget Isoform(s)IC50 / KiNotes
This compound NADPH Oxidase (isoform not specified)Data not availableReported as a potent inhibitor.
GKT136901NOX1 / NOX4Ki: 160 nM (NOX1), 165 nM (NOX4)Shows selectivity for NOX1 and NOX4 over NOX2.[1]
VAS2870Pan-NOXIC50: ~10.6 µM (NOX2, cell-free)A broad-spectrum NOX inhibitor.[2]
ML171NOX1IC50: ~5 µMIdentified as a NOX1-selective inhibitor.[1]
EbselenNOX1 / NOX2 / NOX5IC50: 150-700 nMPotent inhibitor with some isoform selectivity.[2]
GLX481304NOX2 / NOX4IC50: 1.25 µMInhibits both NOX2 and NOX4.[3]
CelastrolNOX1 / NOX2 / NOX5IC50: 3.13 µM (NOX5)A natural compound with NOX inhibitory activity.[4]

Comparison of Protein Synthesis Inhibitors (50S Ribosomal Subunit)

The bacterial ribosome is a primary target for antibiotics. The 50S subunit is crucial for peptide bond formation and polypeptide chain elongation. This compound's reported activity as a protein synthesis inhibitor suggests it may target this subunit. Below is a comparison with antibiotics known to bind the 50S subunit.

CompoundBinding SiteKdNotes
This compound Ribosome (specific site not determined)Data not availableReported to inhibit protein synthesis.
Erythromycin (Macrolide)Nascent peptide exit tunnel4.9 ± 0.6 nMA well-characterized bacteriostatic antibiotic.[5]
Solithromycin (Ketolide)Nascent peptide exit tunnel5.1 ± 1.1 nMA bactericidal antibiotic with high affinity.[5]
Onc112 (Antimicrobial Peptide)Ribosomal tunnel~36-102 nMShows broad-spectrum ribosome binding.[6]
Api137 (Antimicrobial Peptide)Near peptidyl transferase center~155-379 nMBinds with lower affinity compared to Onc112.[6]

Experimental Protocols

To validate the binding affinity of this compound and other novel compounds, the following experimental methodologies are recommended.

Isothermal Titration Calorimetry (ITC) for Enzyme Inhibition

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of an inhibitor to its target enzyme.

Materials:

  • Isothermal Titration Calorimeter

  • Purified target enzyme (e.g., NADPH oxidase isoform)

  • Inhibitor stock solution (e.g., this compound)

  • Matched buffer solution (the final dialysis buffer for the protein is recommended for dissolving the inhibitor to minimize heats of dilution)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target enzyme at a known concentration (typically 10-50 µM) in the ITC cell.

    • Prepare a solution of the inhibitor at a concentration 10-20 times that of the enzyme in the injection syringe. Ensure the buffer is identical for both solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing between injections).

  • Titration:

    • Perform an initial injection of a smaller volume (e.g., 0.4 µL) to account for initial diffusion, and discard this data point during analysis.

    • Inject the inhibitor solution into the enzyme solution and record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Enzyme Target Enzyme in Cell Titration Titrate Inhibitor into Enzyme Enzyme->Titration Inhibitor Inhibitor in Syringe Inhibitor->Titration HeatSensing Measure Heat Change Titration->HeatSensing Integration Integrate Heat Peaks HeatSensing->Integration BindingCurve Plot Binding Curve Integration->BindingCurve Fitting Fit to Binding Model BindingCurve->Fitting Results Determine Kd, n, ΔH Fitting->Results

Figure 1. Workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding and dissociation.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (Kd) of a small molecule-protein interaction.

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC, NHS)

  • Purified target protein

  • Small molecule inhibitor solution at various concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the small molecule inhibitor over the immobilized protein surface.

    • Monitor the change in response units (RU) over time to observe the association phase.

    • Switch to running buffer to monitor the dissociation phase.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound inhibitor before the next injection.

  • Data Analysis:

    • Generate sensorgrams (RU vs. time) for each inhibitor concentration.

    • Perform a global fit of the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate the Kd from the ratio of kd to ka.

SPR_Workflow cluster_prep Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Activation Activate Sensor Chip Immobilize Immobilize Protein Activation->Immobilize Deactivation Deactivate Surface Immobilize->Deactivation Association Inject Inhibitor (Association) Deactivation->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Sensorgram Generate Sensorgrams Dissociation->Sensorgram KineticFit Fit to Kinetic Model Sensorgram->KineticFit Results Determine ka, kd, Kd KineticFit->Results

Figure 2. Workflow for Surface Plasmon Resonance.

Signaling Pathways

NADPH Oxidase Signaling Pathway

Activation of NADPH oxidase leads to the production of superoxide (O2•−), which is a precursor to other reactive oxygen species. These ROS molecules play a role in various downstream signaling cascades, including inflammation and cell proliferation. Inhibition of NOX enzymes can modulate these pathways.

NOX_Pathway Stimuli Agonists / Stress Receptor Membrane Receptor Stimuli->Receptor PKC PKC Receptor->PKC p47phox p47phox PKC->p47phox NOX NOX Enzyme p47phox->NOX p67phox p67phox p67phox->NOX Rac Rac-GTP Rac->NOX Superoxide O₂•⁻ NOX->Superoxide NADPH -> NADP⁺ O2 O₂ O2->Superoxide ROS Downstream ROS (e.g., H₂O₂) Superoxide->ROS Signaling Cellular Signaling (e.g., MAPK, NF-κB) ROS->Signaling Inhibitor This compound (or Alternative) Inhibitor->NOX

Figure 3. Simplified NADPH Oxidase Signaling Pathway.
Ribosomal Protein Synthesis

Protein synthesis in bacteria involves the 70S ribosome, composed of 30S and 50S subunits. The 50S subunit catalyzes peptide bond formation. Inhibitors targeting this subunit can block different stages of translation, leading to the cessation of protein production and bacterial growth.

Protein_Synthesis cluster_ribosome 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center ExitTunnel Nascent Peptide Exit Tunnel mRNA_binding mRNA Binding Site Initiation Initiation Complex Formation Elongation Elongation Initiation->Elongation Termination Termination Elongation->Termination Polypeptide Functional Protein Termination->Polypeptide Inhibitor This compound (or Alternative) cluster_50S cluster_50S Inhibitor->cluster_50S

Figure 4. Inhibition of Ribosomal Protein Synthesis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quinolin-8-yl-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate analytical method is a critical decision in drug development and quality control, directly impacting the reliability and accuracy of bioanalytical and quality control data. This document outlines the experimental protocols and presents a comparative summary of the performance characteristics of each method to aid researchers in selecting the most suitable technique for their specific application.

Comparative Analysis of Analytical Method Performance

The performance of HPLC-UV and LC-MS/MS methods for the analysis of quinoline carboxylic acid derivatives is summarized below. The data presented is a synthesis of findings from various studies on analogous compounds.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL1 - 250 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Accuracy (% Recovery) 98.0% - 102.0%88.3% - 102.3%
Precision (RSD%) < 2.0%< 15.0%
Limit of Detection (LOD) ~50 ng/mL< 1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL1 ng/mL
Selectivity Moderate to HighVery High
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are based on established methods for structurally similar quinoline derivatives.[1][2]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of quinoline carboxylic acid derivatives in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[1][2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient mixture of 0.1% Phosphoric acid in Water (Solvent A) and Acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 289 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Dissolve the sample in methanol and filter through a 0.45 µm syringe filter before injection.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the determination of quinoline carboxylic acid derivatives in biological matrices such as plasma or serum.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% Formic acid in Water (Solvent A) and 0.1% Formic acid in Acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions would need to be optimized for Quinolin-8-yl-acetic acid.

  • Sample Preparation: Protein precipitation of the biological matrix with acetonitrile, followed by centrifugation and filtration of the supernatant.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a representative signaling pathway where quinoline derivatives might be investigated.

CrossValidationWorkflow DefineMethods Define Analytical Methods (e.g., HPLC-UV, LC-MS/MS) MethodValidation Individual Method Validation (ICH Q2(R1) Guidelines) DefineMethods->MethodValidation SelectSamples Select Cross-Validation Samples (Spiked QCs, Incurred Samples) MethodValidation->SelectSamples AnalyzeSamples Analyze Samples by Both Methods SelectSamples->AnalyzeSamples CollectData Collect and Process Data AnalyzeSamples->CollectData StatisticalAnalysis Statistical Analysis (e.g., Bland-Altman, t-test) CollectData->StatisticalAnalysis CompareResults Compare Performance Characteristics StatisticalAnalysis->CompareResults AcceptanceCriteria Assess Against Acceptance Criteria CompareResults->AcceptanceCriteria Conclusion Conclusion on Method Comparability AcceptanceCriteria->Conclusion Report Generate Cross-Validation Report Conclusion->Report

Caption: Workflow for the cross-validation of two analytical methods.

SignalingPathway ExtracellularSignal Extracellular Signal Receptor Cell Surface Receptor ExtracellularSignal->Receptor KinaseCascade Kinase Cascade (e.g., MAPK Pathway) Receptor->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse QuinolineCompound Quinoline-8-yl-acetic acid (Potential Inhibitor) QuinolineCompound->KinaseCascade

Caption: A representative cell signaling pathway potentially modulated by quinoline compounds.

References

A Comparative Guide to the Photophysical Properties of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of select quinoline derivatives, offering valuable insights for their application in fluorescence imaging, sensing, and drug development. The data presented is compiled from recent studies and is supported by detailed experimental protocols for key photophysical measurements.

Comparative Photophysical Data

The following table summarizes the key photophysical properties of various quinoline derivatives, including their absorption maxima (λabs), emission maxima (λem), Stokes shift, and fluorescence quantum yield (Φ). These parameters are crucial for selecting the appropriate derivative for a specific application, influencing factors such as excitation source compatibility, signal-to-noise ratio, and emission color.

Quinoline Derivative ClassSpecific Compound/Substituentλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (Φ)SolventReference
2-Arylquinolines 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolineN/A410-490N/AN/AChloroform[1]
Quinoline-Chalcones Unsymmetrical bis-quinolin-3-yl chalcones215-290N/AN/AVaries (low for nitro-substituted)Various[2]
7-(Diethylamino)quinolone chalconesN/AN/ASignificantStrong solvato-fluorochromismVarious[3][4]
4-Aminoquinolines N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineN/AN/AN/AN/AN/A[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineN/AN/AN/AN/AN/A[5]
Styrylquinolines 3-Styrylbenzo[f]quinolinesN/A380-480N/A0.2-0.5 (photoisomerization)N/A[6]
2(1H)-Quinolone Derivatives PAV-3N/AN/AN/A0.171N/A[7]
PAV-5N/AN/AN/A0.023N/A[7]

Note: "N/A" indicates that the specific data point was not available in the cited literature. The photophysical properties of these compounds are highly dependent on the solvent and substitution patterns.

Experimental Protocols

Accurate and reproducible photophysical data is contingent on standardized experimental procedures. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Instrumentation:

  • A dual-beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (typically 1 cm path length).

Sample Preparation:

  • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., ethanol, DMSO).

  • Dilute the stock solution to a concentration that results in an absorbance value between 0.1 and 1.0 at the absorption maximum (λmax) to ensure adherence to the Beer-Lambert law.

Measurement Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

  • Record a baseline spectrum with a cuvette containing the pure solvent.

  • Record the absorption spectrum of the sample solution over the desired wavelength range.

  • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has absorbed light.

Instrumentation:

  • A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Quartz cuvettes.

Measurement Procedure:

  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Set the excitation wavelength (λex), typically at or near the absorption maximum determined from the UV-Vis spectrum.

  • Set the desired emission wavelength range, which should be broader than the expected emission.

  • Record the emission spectrum of a solvent blank to check for background fluorescence.

  • Record the emission spectrum of the quinoline derivative solution.

  • The emission maximum (λem) can be identified from the resulting spectrum.

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • A quinoline derivative solution with an absorbance of < 0.1 at the excitation wavelength.

  • A standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with a similar absorbance at the same excitation wavelength.

Procedure:

  • Measure the UV-Vis absorbance of both the sample and standard solutions at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of both the sample and standard solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectra for both the sample (Isample) and the standard (Istd).

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (nsample² / nstd²)

    where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[8][9][10][11][12]

Principle: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal) is measured for millions of events. A histogram of these time differences represents the fluorescence decay curve.

Instrumentation:

  • Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser).

  • High-speed single-photon detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).

Procedure:

  • Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox). This is crucial for accurate deconvolution of the fluorescence decay.

  • Sample Measurement:

    • Excite the sample with the pulsed laser at a wavelength corresponding to its absorption maximum.

    • Collect the fluorescence emission at the emission maximum.

    • The TCSPC electronics record the time-of-arrival of individual photons relative to the excitation pulse.

  • Data Analysis:

    • The collected data is compiled into a histogram of photon counts versus time.

    • The fluorescence decay curve is then fitted to an exponential decay model, often requiring deconvolution with the IRF, to extract the fluorescence lifetime(s).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving quinoline derivatives.

Experimental_Workflow_for_Cellular_Imaging cluster_preparation Probe Preparation & Cell Culture cluster_incubation Cellular Staining cluster_imaging Fluorescence Microscopy A Synthesize & Purify Quinoline Probe B Prepare Stock Solution (DMSO) A->B D Incubate Cells with Probe B->D C Culture Cells (e.g., HeLa) C->D E Wash Cells to Remove Excess Probe D->E F Mount on Microscope Stage E->F G Excite at λabs F->G H Collect Emission at λem G->H I Image Acquisition & Analysis H->I

Caption: Workflow for cellular imaging using a quinoline-based fluorescent probe.

TCSPC_Measurement_Workflow cluster_setup Instrument Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis A Pulsed Laser Source B Sample A->B Excitation D TCSPC Electronics A->D Sync C Single-Photon Detector B->C Emission C->D E Excite Sample with Laser Pulse (Start Signal) F Detect Emitted Photon (Stop Signal) E->F G Measure Time Difference (TAC) F->G H Build Histogram (MCA) G->H J Deconvolve Decay with IRF H->J I Acquire Instrument Response Function (IRF) I->J K Fit to Exponential Model & Extract Lifetime (τ) J->K

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

References

Unraveling the Therapeutic Potential of Quinolin-8-yl-acetic Acid: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolin-8-yl-acetic acid, a notable member of the quinoline family, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive comparison of its in vitro and in vivo activities, supported by experimental data from related compounds and detailed methodologies for future research. The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Executive Summary

This compound has been identified as a potent inhibitor of NADPH oxidase and an inhibitor of protein synthesis.[1] These mechanisms of action suggest its potential as an anti-inflammatory and anti-proliferative agent. This guide explores the correlation between its laboratory-based (in vitro) activities and its effects in living organisms (in vivo), providing a framework for its continued investigation and development.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison of the biological activity of this compound and its analogs, the following tables summarize key quantitative data. Please note that specific data for this compound is not publicly available and the following tables are presented as templates with placeholder data to guide future experimental reporting.

Table 1: In Vitro Activity of this compound and Analogs

Compound IDTargetAssay TypeCell LineIC50 / EC50 (µM)Reference
This compound NADPH OxidaseROS Production AssayHL-60[Data Not Available]-
Protein SynthesisCell-Free TranslationRabbit Reticulocyte[Data Not Available]-
Analog ANADPH OxidaseROS Production AssayTHP-11.5[Hypothetical]
Analog BProtein Synthesis[35S]-Methionine IncorporationHeLa5.2[Hypothetical]
VAS2870 (Reference NOX Inhibitor)NADPH OxidaseROS Production AssayHEK29310.5[2]
Cycloheximide (Reference Protein Synthesis Inhibitor)Protein SynthesisCell-Free TranslationWheat Germ0.2[Hypothetical]

Table 2: In Vivo Efficacy of Quinoline Derivatives

Compound IDAnimal ModelDisease ModelDosing (mg/kg)Efficacy (% Inhibition)Reference
Quinolinic Acid RatCarrageenan-induced Paw Edema300 (i.p.)80%[1]
Quinoline Derivative XMouseLPS-induced Inflammation50 (p.o.)65%[Hypothetical]
Indomethacin (Reference)RatCarrageenan-induced Paw Edema10 (i.p.)90%[1]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are key experimental protocols for assessing the in vitro and in vivo activity of this compound.

In Vitro NADPH Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NADPH oxidase activity.

Materials:

  • Human promyelocytic leukemia (HL-60) cells (or other suitable cell line expressing NADPH oxidase)

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation and enzyme activation

  • Luminol or Lucigenin for chemiluminescence detection of reactive oxygen species (ROS)

  • This compound

  • Positive control inhibitor (e.g., Diphenyleneiodonium (DPI) or VAS2870)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., RPMI-1640)

  • 96-well microplate luminometer

Procedure:

  • Cell Culture and Differentiation: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiate the cells into a neutrophil-like phenotype by treating with PMA (e.g., 100 nM) for 48-72 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final concentrations for testing.

  • Assay Setup: Seed the differentiated HL-60 cells into a 96-well white opaque plate.

  • Inhibitor Treatment: Add the various concentrations of this compound or the positive control to the wells and incubate for a predetermined time (e.g., 30 minutes).

  • Enzyme Activation and Detection: Initiate the NADPH oxidase activity by adding an activator such as a higher concentration of PMA or fMLP. Immediately add the chemiluminescent substrate (Luminol or Lucigenin).

  • Measurement: Measure the chemiluminescence over time using a microplate luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of acute inflammation.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in saline)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups (at least 3 doses). Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine if this compound directly inhibits protein synthesis.

Materials:

  • Rabbit reticulocyte lysate or E. coli S30 cell-free extract system

  • Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)

  • Reporter mRNA (e.g., luciferase mRNA)

  • This compound

  • Positive control inhibitor (e.g., Cycloheximide for eukaryotes, Chloramphenicol for prokaryotes)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare the in vitro translation reaction mixture containing the cell-free extract, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

  • Inhibitor Addition: Add varying concentrations of this compound or the positive control to the reaction tubes. Include a vehicle-only control.

  • Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

  • Protein Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.

  • Measurement: Collect the precipitated proteins on a filter membrane, wash to remove unincorporated radiolabeled amino acids, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

NADPH_Oxidase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC NOX_Complex gp91phox (NOX2) p22phox ROS ROS NOX_Complex->ROS O2 -> O2- PKC PKC PLC->PKC p47phox p47phox PKC->p47phox P Assembled_Complex p47phox p67phox p40phox Rac-GTP p47phox->Assembled_Complex p67phox p67phox p67phox->Assembled_Complex p40phox p40phox p40phox->Assembled_Complex Rac_GDP Rac_GDP Rac_GTP Rac_GTP Rac_GDP->Rac_GTP GEF Rac_GTP->Assembled_Complex Assembled_Complex->NOX_Complex Translocation Q8AA This compound Q8AA->NOX_Complex Inhibition

Caption: NADPH Oxidase Activation and Inhibition by this compound.

Experimental Workflow Diagram

In_Vitro_In_Vivo_Correlation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_assay Target-Based Assays (NADPH Oxidase, Protein Synthesis) invitro_data Quantitative Data (IC50, EC50) invitro_assay->invitro_data correlation_analysis IVIVC Analysis invitro_data->correlation_analysis Correlate invivo_model Animal Model of Disease (e.g., Inflammation) invivo_data Efficacy Data (% Inhibition, Biomarkers) invivo_model->invivo_data invivo_data->correlation_analysis Correlate conclusion Understanding of Therapeutic Potential and Further Development correlation_analysis->conclusion Leads to

References

Safety Operating Guide

Safe Disposal of Quinolin-8-yl-acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Quinolin-8-yl-acetic acid as a hazardous chemical waste. The primary disposal method is to transfer it to a licensed hazardous waste disposal company. Always adhere to local, state, and federal regulations.

This guide provides detailed procedures for the proper and safe disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance. The information is compiled based on safety data sheets of structurally similar compounds and general best practices for chemical waste management.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number152150-04-4
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
Melting Point132-133 °C[1][2]
Boiling Point (Predicted)388.8 ± 17.0 °C[1][2]
Density (Predicted)1.297 ± 0.06 g/cm³[1][2]

Experimental Protocols: Step-by-Step Disposal Procedures

This section outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant dust or aerosol generation is likely, a NIOSH-approved respirator is recommended.

2. Waste Collection and Storage:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: If dissolved in a solvent, collect the solution in a compatible, labeled hazardous waste container. Do not mix with incompatible wastes.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

3. Spill and Emergency Procedures:

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation. Use an inert absorbent material for liquid spills.

  • Collection: Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all required waste disposal forms and documentation are completed accurately.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Solid Waste? A->B C Collect in Labeled Hazardous Waste Container B->C Yes D Liquid Waste? B->D No F Store in Secondary Containment in a Secure Area C->F E Collect in Compatible Labeled Hazardous Waste Container D->E Yes E->F G Arrange for Pickup by Licensed Waste Disposal F->G H Final Disposal at Approved Facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Quinolin-8-yl-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Quinolin-8-yl-acetic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Summary

Based on data from related compounds, this compound should be treated as a hazardous substance. Potential hazards include:

  • Toxicity: Toxic if swallowed.[1]

  • Eye Damage: May cause serious eye damage or irritation.[4]

  • Skin Sensitization: May cause an allergic skin reaction.[1][4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. Double gloving is recommended to provide an additional layer of protection.[5]

Protection Type Specific Recommendations Purpose
Eye and Face Protection Safety goggles with side shields or a full-face shield.[5][6]To protect eyes from splashes and dust, which can cause serious damage.[7][8]
Skin Protection Nitrile or neoprene gloves (double-gloving recommended).[8][9] A chemical-resistant apron or lab coat.[5][7][9]To prevent skin contact, which may cause irritation or allergic reactions.[8]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[7][8][9]To protect against the inhalation of harmful dust or vapors.[8]
Foot Protection Closed-toe shoes.[9]To protect feet from potential spills.
Operational Plan: Safe Handling Protocol

Adherence to the following procedural steps is critical for minimizing exposure and ensuring safety during the handling of this compound.

1. Engineering Controls:

  • Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][2][5][9]
  • Ventilation: Ensure the laboratory is well-ventilated.[5][7]
  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance from the work area.[5][9]

2. Handling Procedures:

  • Avoid Contact: Prevent contact with skin and eyes and avoid inhaling any dust or vapors.[9]
  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.
  • Dissolving: When dissolving, add the acid to the solvent slowly. If diluting an acidic solution, always add the acid to water slowly, never the other way around, to prevent a potentially violent exothermic reaction.[9]
  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands and face thoroughly after handling the substance.

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
  • Compatibility: Store in a dedicated, corrosion-resistant cabinet away from bases, strong oxidizing agents, and other incompatible materials.[2][4][7]
  • Light Sensitivity: Protect from light, as long-term exposure may cause decomposition.[1][2][3][4]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated materials is crucial to protect personnel and the environment.

1. Waste Classification:

  • This compound and any materials contaminated with it must be treated as hazardous waste.

2. Collection and Segregation:

  • Solid Waste: Collect all contaminated solids, including gloves, absorbent pads, and disposable labware, in a designated, clearly labeled hazardous waste container.[9]
  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
  • Container Rinsing: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste.[9]

3. Spill Management:

  • Small Spills: In the event of a small spill, alert personnel in the immediate area.[9] While wearing appropriate PPE, cover the spill with an absorbent material or a spill kit.[9] Slowly neutralize the acid with a suitable base like sodium bicarbonate, working from the outside in.[9] Once neutralized (pH 6-8), absorb the residue with an inert material and place it in the hazardous waste container.[9]
  • Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.

4. Final Disposal:

  • Do not dispose of this compound down the drain.[2]
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and proper disposal of the waste.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh/Transfer Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste (Solid & Liquid) handle2->clean1 spill Spill Occurs handle2->spill Potential clean2 Decontaminate Work Area clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill_proc Follow Spill Management Protocol spill->spill_proc

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinolin-8-yl-acetic acid
Reactant of Route 2
Reactant of Route 2
Quinolin-8-yl-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.